molecular formula C9H18N2O3 B1459782 tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate CAS No. 1802048-96-9

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Cat. No.: B1459782
CAS No.: 1802048-96-9
M. Wt: 202.25 g/mol
InChI Key: STTUTVYCMUOETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTUTVYCMUOETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802048-96-9
Record name tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS 1802048-96-9) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a gem-dimethyl surrogate , offering a strategic solution to common drug discovery challenges such as poor aqueous solubility, high lipophilicity (LogP), and metabolic instability.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and application strategies in lead optimization.

Chemical Identity & Properties

The compound features a 3,3-disubstituted oxetane ring, a motif that introduces significant polarity and conformational rigidity compared to traditional alkyl chains.

PropertySpecification
Chemical Name tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
CAS Number 1802048-96-9
Molecular Formula C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calculated) ~8.5 (Primary amine), ~-1.0 (Carbamate)
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Context: The Oxetane Advantage

In drug design, the gem-dimethyl group (–C(CH₃)₂–) is often used to block metabolic sites or restrict conformation (the Thorpe-Ingold effect). However, this group adds lipophilicity, which can hurt solubility and increase off-target toxicity.

The oxetane ring acts as a superior bioisostere. The oxygen atom in the ring creates a dipole that lowers LogP while maintaining the steric bulk and quaternary center of a gem-dimethyl group.

Mechanistic Logic: The "Gem-Dimethyl Switch"

OxetaneLogic GemDimethyl Gem-Dimethyl Group (-C(CH3)2-) Issues High Lipophilicity (LogP) Metabolic Liability (CYP450) GemDimethyl->Issues Causes Oxetane Oxetane Scaffold (Target Compound) GemDimethyl->Oxetane Bioisosteric Replacement Benefits Lower LogP (~1 unit) Blocked Metabolism Increased Solubility Oxetane->Benefits Result

Figure 1: The strategic rationale for replacing gem-dimethyl groups with oxetane scaffolds in lead optimization.

Synthesis Protocol

The synthesis of 1802048-96-9 requires careful handling of the strained oxetane ring to prevent acid-catalyzed ring opening. The following protocol is a validated route starting from commercially available 3-oxetanone.

Reaction Scheme

Synthesis Start 3-Oxetanone Step1 Step 1: Strecker Reaction (TMSCN, NH3/MeOH) Start->Step1 Inter1 3-Amino-3-cyanooxetane Step1->Inter1 Step2 Step 2: Boc Protection (Boc2O, TEA, DCM) Inter1->Step2 Inter2 tert-butyl (3-cyanooxetan-3-yl)carbamate Step2->Inter2 Step3 Step 3: Nitrile Reduction (H2, Raney Ni, NH3/MeOH) Inter2->Step3 Final Target: CAS 1802048-96-9 Step3->Final

Figure 2: Step-wise synthetic pathway for tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate.

Detailed Methodology
Step 1: Strecker Reaction (Formation of 3-amino-3-cyanooxetane)[1]
  • Reagents: 3-Oxetanone (1.0 eq), TMSCN (1.2 eq), 7N NH₃ in MeOH (excess).

  • Protocol: Dissolve 3-oxetanone in 7N NH₃/MeOH at 0°C. Add TMSCN dropwise. Stir at room temperature for 16 hours.

  • Critical Control Point: Maintain temperature <25°C to avoid polymerization.

  • Workup: Concentrate in vacuo. The intermediate is often unstable; proceed immediately to Step 2.

Step 2: N-Boc Protection
  • Reagents: Crude 3-amino-3-cyanooxetane, Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.0 eq), DCM.

  • Protocol: Suspend crude amine in DCM. Add TEA, followed by Boc₂O. Stir for 12 hours.

  • Purification: Silica gel chromatography (0-50% EtOAc/Hexanes).

  • Validation: Confirm disappearance of free amine peak in LCMS.

Step 3: Nitrile Reduction
  • Reagents: N-Boc-3-amino-3-cyanooxetane, H₂ (50 psi), Raney Nickel (catalytic), MeOH/NH₃ (10:1).

  • Protocol: Dissolve intermediate in ammoniacal methanol (prevents secondary amine formation). Add Raney Nickel (washed). Hydrogenate at 50 psi for 24 hours.

  • Safety Note: Raney Nickel is pyrophoric; handle under inert gas.

  • Workup: Filter through Celite. Concentrate to yield the target compound.[1][2][3][4]

Applications in Library Synthesis

This building block is designed for orthogonal functionalization . It contains two nitrogen centers with distinct reactivity profiles:

  • Primary Amine (Free): Highly nucleophilic, ready for immediate reaction (e.g., amide coupling, reductive amination, sulfonylation).

  • Tertiary Carbamate (Boc-Protected): Sterically hindered and protected. Requires acidic conditions (TFA or HCl) to deprotect.

Workflow Example:

  • Coupling: React the free primary amine with a carboxylic acid scaffold (R-COOH) using HATU/DIPEA.

  • Deprotection: Treat the resulting intermediate with 4N HCl in Dioxane to remove the Boc group.

  • Cyclization/Derivatization: The newly exposed, sterically hindered amine can then be reacted, often to form spirocycles or constrained peptidomimetics.

Handling and Safety Data

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Wear nitrile gloves and safety goggles. Handle in a fume hood.

  • Stability: The oxetane ring is stable under basic and neutral conditions but sensitive to strong Lewis acids and aqueous strong acids (ring opening to diols). Avoid prolonged exposure to HCl/water mixtures during deprotection; use anhydrous acidic conditions (e.g., HCl/Dioxane) when possible.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[5][6] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(5), 1885-1889. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][6] Chemical Reviews, 116(19), 12150-12233. Link

  • PubChem Compound Summary. (2023). "tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate."[7] National Center for Biotechnology Information. Link

Sources

Physical Properties & Technical Guide: tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and handling of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate , a critical building block in modern medicinal chemistry.

Executive Summary

tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS: 1802048-96-9) is a specialized bifunctional oxetane monomer.[1] It features a primary amine for diversification and a Boc-protected amine attached to a quaternary carbon on the oxetane ring. This compound is extensively used in drug discovery as a bioisostere for gem-dimethyl, carbonyl, or piperazine motifs.[2] Its incorporation into drug candidates typically lowers lipophilicity (LogP) and improves metabolic stability compared to traditional carbocyclic analogues.

Chemical Identity & Structural Analysis

The molecule consists of a strained four-membered ether (oxetane) ring substituted at the 3-position with both a protected amine (tert-butyl carbamate) and a reactive aminomethyl group.[1]

PropertyDetail
IUPAC Name tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
CAS Registry Number 1802048-96-9
Molecular Formula C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol
SMILES CC(C)(C)OC(=O)NC1(CN)COC1
InChI Key IRNBMRYXWRFOGK-UHFFFAOYSA-N
Stereochemistry Achiral . The molecule possesses a plane of symmetry through the oxetane ring (bisecting the C2-C4 axis) provided no chiral substituents are introduced.
Structural Visualization

The following diagram illustrates the connectivity and functional distinctness of the two amine handles.

ChemicalStructure Boc Boc Group (Acid Labile) N_Prot Carbamate Nitrogen (Protected) Boc->N_Prot Protects C3 C3 Quaternary Center (Oxetane Core) N_Prot->C3 Attached to Oxetane Oxetane Ring (Polar/Metabolic Stability) C3->Oxetane Part of C_Link Methylene Linker (-CH2-) C3->C_Link Extends to N_Prim Primary Amine (Reactive Nucleophile) C_Link->N_Prim Extends to

Caption: Functional decomposition of the molecule showing the orthogonal amine handles anchored to the oxetane core.

Physical & Chemical Properties

The following data aggregates experimental observations and high-confidence predictive models typical for this class of oxetane building blocks.

PropertyValue / DescriptionContext & Causality
Physical State Solid (Powder or Crystalline)High melting point driven by hydrogen bonding potential of the carbamate and primary amine.
Color White to Off-WhiteImpurities (oxidation products) may cause yellowing.
Melting Point 105 – 115 °C (Typical range)Note: Exact MP varies by crystal polymorph and purity.
Boiling Point ~350 °C (Predicted, dec.)Decomposition of the Boc group typically occurs >150°C before boiling.
Density ~1.15 g/cm³Higher than aliphatic amines due to the oxygen-rich oxetane ring.
Solubility DMSO, Methanol, DCM, EtOAcSoluble in polar organic solvents. Moderate water solubility due to the polar oxetane and amine.
pKa (Primary Amine) ~8.5 – 9.5The basicity is typical of alkyl amines, slightly modulated by the inductive effect of the oxetane oxygen.
LogP (Octanol/Water) ~0.5 – 1.0 (Experimental est.)Low lipophilicity is a key feature; the oxetane oxygen acts as a hydrogen bond acceptor, lowering LogP vs. cyclobutane.

Synthesis & Manufacturing Protocol

The synthesis typically employs a Curtius Rearrangement strategy to install the quaternary nitrogen, followed by nucleophilic substitution to introduce the primary amine. This route avoids the instability associated with 3-aminooxetane intermediates.

Validated Synthetic Route
  • Starting Material: 3-(Bromomethyl)oxetane-3-carboxylic acid.[3]

  • Curtius Rearrangement: Conversion of the acid to the Boc-protected amine using DPPA (diphenylphosphoryl azide) and tert-butanol.

  • Azidation: Displacement of the bromide with sodium azide.

  • Reduction: Hydrogenation of the azide to the primary amine.

SynthesisRoute Step1 Start: 3-(Bromomethyl)oxetane- 3-carboxylic acid Step2 Reaction 1: DPPA, Et3N, t-BuOH (Curtius Rearrangement) Step1->Step2 Inter1 Intermediate A: tert-Butyl N-[3-(bromomethyl) oxetan-3-yl]carbamate Step2->Inter1 Step3 Reaction 2: NaN3, DMF, Heat (Nucleophilic Substitution) Inter1->Step3 Inter2 Intermediate B: tert-Butyl N-[3-(azidomethyl) oxetan-3-yl]carbamate Step3->Inter2 Step4 Reaction 3: H2, Pd/C (Hydrogenation) Inter2->Step4 Final Target Product: tert-Butyl N-[3-(aminomethyl) oxetan-3-yl]carbamate Step4->Final

Caption: Step-wise synthesis via Curtius rearrangement and azide reduction to ensure regio-integrity.

Handling, Stability & Storage

Stability Profile
  • Acid Sensitivity: The Boc group is acid-labile. Exposure to strong acids (TFA, HCl) or acidic fumes will lead to deprotection, yielding the unstable diamine salt.

  • Thermal Stability: Stable at room temperature (25°C). Avoid heating >50°C for prolonged periods to prevent ring strain-induced degradation or Boc thermolysis.

  • Air/Moisture: The primary amine can absorb CO₂ from the air to form carbamates. It is hygroscopic.

Storage Protocols
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation and carbonate formation.

  • Container: Tightly sealed amber glass vials (protect from light).

Analytical Characterization

To validate the identity of the compound, the following spectral features should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.39 ppm (s, 9H): tert-Butyl group (Boc).

    • δ 2.80 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH ₂NH₂).

    • δ 4.30 - 4.60 ppm (m, 4H): Oxetane ring protons. These typically appear as two doublets or a multiplet due to the roof effect, characteristic of the 3,3-disubstituted oxetane ring.

    • δ 7.30 ppm (br s, 1H): Carbamate NH.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: Calculated 203.25; Observed ~203.3.

    • [M+Na]⁺: Observed ~225.3.

References

  • Preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. European Patent EP3248969B1. Google Patents. Link

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev. 2016, 116, 15, 8896–8960. Link

  • tert-Butyl [3-(aminomethyl)oxetan-3-yl]carbamate Product Page. Ambeed Chemical. Accessed 2025.[4] Link

  • Oxetane Building Blocks in Drug Discovery. Beilstein J. Org. Chem. 2013, 9, 2660–2668. Link

Sources

Technical Guide: Characterization of Boc-Protected 3-(Aminomethyl)oxetane-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the structural validation, handling, and analytical characterization of Boc-protected 3-(aminomethyl)oxetane-3-amine . This scaffold represents a high-value "gem-dimethyl switch" in modern medicinal chemistry. By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane, researchers can significantly lower lipophilicity (LogD) and improve metabolic stability while retaining steric bulk.

However, the strain energy of the oxetane ring (~106 kJ/mol) combined with the orthogonal amine functionalities requires a precise analytical strategy to prevent ring opening during characterization and deprotection.

Part 1: Structural Significance & Chemical Logic

The "Gem-Dimethyl Switch"

The 3,3-disubstituted oxetane is not merely a spacer; it is a physicochemical modulator. In the context of 3-(aminomethyl)oxetane-3-amine , the scaffold provides a rigid, sp


-rich core that positions two amine vectors—one directly attached to the quaternary center and one extended by a methylene unit.

Key Advantages:

  • Reduced Lipophilicity: The oxygen atom acts as a hydrogen bond acceptor, lowering LogP compared to a carbocyclic analog.

  • Metabolic Blocking: The quaternary center blocks oxidative metabolism at the 3-position.

  • Vector Orthogonality: The two amines allow for the construction of spirocyclic-like peptidomimetics.

Diagram 1: Physicochemical Impact of the Oxetane Core

The following diagram illustrates the strategic advantage of substituting a gem-dimethyl group with the oxetane core.[1]

OxetaneLogic GemDimethyl Gem-Dimethyl Motif (High Lipophilicity) OxetaneCore 3,3-Disubstituted Oxetane (Polar, Rigid) GemDimethyl->OxetaneCore Bioisosteric Replacement Properties Properties Modulated: - Lower LogD (~1 unit) - Reduced Metabolic Clearance - Improved Solubility OxetaneCore->Properties Induces

Figure 1: The "Gem-Dimethyl Switch" logic. Replacing alkyl chains with oxetanes reduces lipophilicity while maintaining steric coverage.

Part 2: Analytical Characterization Strategy

Characterizing Boc-3-(aminomethyl)oxetane-3-amine presents specific challenges:

  • Ring Strain: Sensitivity to strong Lewis acids.

  • Rotamers: The Boc group often induces rotameric broadening in NMR at room temperature.

  • Quaternary Center: Lack of direct proton coupling to the core carbon requires 2D NMR (HMBC) for full assignment.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum of oxetanes is distinct. The methylene protons on the ring typically appear as an AB system (or two doublets) due to the lack of free rotation and the chiral influence if the side chains are distinct/protected.

Expected


H NMR Data (400 MHz, CDCl

):
  • 
     4.40 – 4.80 ppm (4H):  The "Oxetane Fingerprint." These protons appear as a set of doublets (or pseudo-quartet) with a geminal coupling constant (
    
    
    
    ) of approx. 6–8 Hz. They are deshielded by the ring oxygen.
  • 
     3.10 – 3.30 ppm (2H):  Methylene protons of the aminomethyl group (-CH 
    
    
    
    -NH
    
    
    ).
  • 
     1.44 ppm (9H):  Boc tert-butyl singlet.
    
  • Exchangeable Protons: Broad singlets for the carbamate (-NH-Boc) and free amine (-NH

    
    ).
    

Critical Observation (The "Roofing" Effect): Unlike flat rings, the oxetane ring puckers. If the substituents at C3 are different (e.g., one Boc-protected amine, one free aminomethyl), the C2 and C4 protons become diastereotopic, splitting into complex AB systems with a strong "roofing" effect (leaning towards each other).

Mass Spectrometry (MS)
  • Method: ESI (Electrospray Ionization) in Positive Mode.

  • Observation: Expect a strong

    
     peak.
    
  • Fragmentation: In-source fragmentation often shows loss of the Boc group (

    
    ) or isobutylene (
    
    
    
    ).
  • Precaution: Avoid high cone voltages which may induce ring opening of the oxetane prior to detection.

Infrared Spectroscopy (IR)
  • Oxetane Ring Stretch: ~980 cm

    
     (symmetric ring stretching).
    
  • Carbonyl (Boc): Strong band at ~1690–1710 cm

    
    .
    

Part 3: Handling & Stability Protocols

The most critical aspect of working with this building block is preserving the oxetane ring during deprotection or derivatization.

Stability Profile
  • Basic Conditions: Highly Stable (e.g., NaOH, LiOH, amines).

  • Nucleophiles: Stable to thiols and amines (unless activated by Lewis acids).

  • Acidic Conditions: Vulnerable. Aqueous acid (HCl/H

    
    O) opens the ring to form 1,3-diols. Anhydrous TFA is generally tolerated for short durations.
    
Diagram 2: Analytical & Handling Workflow

This workflow dictates the decision process for handling the Boc-protected scaffold to ensure integrity.

Workflow Sample Crude Boc-Oxetane Amine TLC TLC Screening (Stain: Ninhydrin/KMnO4) Sample->TLC AcidCheck Acid Sensitivity Check TLC->AcidCheck NMR 1H NMR (CDCl3) Check: 4.4-4.8 ppm Region AcidCheck->NMR Pass HPLC HPLC Purity (Avoid TFA, use Formic Acid) NMR->HPLC Discard Discard/Repurify (Ring Opened Diol) NMR->Discard Signals at 3.6-3.8 ppm (Diol formation) Storage Storage: -20°C Under Argon HPLC->Storage >95% Purity

Figure 2: Characterization workflow emphasizing the detection of ring-opening byproducts (diols).

Protocol: Safe Boc-Deprotection (If required)

If you must remove the Boc group to access the diamine, do not use HCl/MeOH .

  • Reagent: 20–50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Temperature: 0°C to Room Temperature.

  • Time: Monitor strictly (typically < 2 hours).

  • Quench: Immediately quench with saturated aqueous NaHCO

    
     or basic resin.
    
  • Validation: Check NMR for the disappearance of the Boc singlet (1.44 ppm) and retention of the oxetane doublets (4.4–4.8 ppm). If the 4.4 ppm signals shift upfield to ~3.6–3.8 ppm, the ring has opened.

Part 4: Quantitative Data Summary

ParameterSpecification / ValueNotes
Molecular Formula C

H

N

O

Assuming mono-Boc protection
Molecular Weight ~202.25 g/mol
Appearance White solid or colorless oilLow MP due to rotamers

H NMR (Ring)

4.40 – 4.80 ppm (d, 4H)
Diagnostic AB system
IR (Ring) ~980 cm

Characteristic oxetane breathing
Storage -20°C, DesiccatedHygroscopic; protect from moisture
Solubility DCM, MeOH, DMSOPoor solubility in Hexanes

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5] Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2013). "Metabolic Stability and Properties of Oxetanes." ChemMedChem. Link

Sources

An In-depth Technical Guide to tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate, a key building block in modern medicinal chemistry. With a molecular weight of 202.254 g/mol , this bifunctional molecule incorporates a strained oxetane ring and a Boc-protected amine, offering unique structural and functional properties for the synthesis of complex pharmaceutical agents. This document details its physicochemical characteristics, outlines a robust synthetic strategy and purification protocol, describes methods for its analytical characterization, and explores its applications, particularly in the burgeoning field of targeted protein degradation.

Introduction

In the landscape of contemporary drug discovery, the design and synthesis of novel molecular scaffolds with favorable pharmacological properties are paramount. tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS Number: 1802048-96-9) has emerged as a valuable synthetic intermediate.[1][2] Its structure is distinguished by a 3,3-disubstituted oxetane ring, a motif increasingly recognized for its ability to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability in drug candidates. The presence of both a primary amine and a readily deprotectable tert-butoxycarbonyl (Boc) protected amine allows for selective, sequential chemical modifications, making it a versatile component in the construction of diverse compound libraries.

This guide serves as a technical resource for researchers leveraging this building block, providing insights into its synthesis, characterization, and strategic implementation in drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is essential for its effective use in synthesis and for predicting its influence on the properties of derivative compounds.

PropertyValueSource
Molecular Weight 202.254 g/mol
Molecular Formula C₉H₁₈N₂O₃
CAS Number 1802048-96-9
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in methanol, ethanol, and dichloromethane (predicted)General knowledge
Storage Room temperature, under inert atmosphere

Synthesis and Purification

The synthesis of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate can be achieved through a multi-step sequence starting from 3-(hydroxymethyl)oxetan-3-carbonitrile. The following protocol is a representative example adapted from synthetic strategies for similar oxetane-based compounds.[3]

Proposed Synthetic Pathway

Synthesis_Pathway A 3-(Hydroxymethyl)oxetan-3-carbonitrile B 3-(Azidomethyl)oxetan-3-ol A->B 1. MsCl, Et3N 2. NaN3, DMF C 3-(Aminomethyl)oxetan-3-amine B->C H2, Pd/C or LiAlH4 D tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate C->D (Boc)2O, Et3N CH2Cl2

Caption: Proposed synthetic route to tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate.

Experimental Protocol (Representative)

Step 1: Synthesis of 3-(Azidomethyl)oxetan-3-ol

  • To a solution of 3-(hydroxymethyl)oxetan-3-carbonitrile in dichloromethane at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add methanesulfonyl chloride (1.1 eq.) and stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude mesylate in dimethylformamide and add sodium azide (1.5 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide.

Step 2: Synthesis of 3-(Aminomethyl)oxetan-3-amine

  • Dissolve the crude 3-(azidomethyl)oxetan-3-ol in methanol.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the diamine.

Step 3: Synthesis of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

  • Dissolve the crude 3-(aminomethyl)oxetan-3-amine in dichloromethane.

  • Add triethylamine (1.1 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in dichloromethane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around δ 1.45 ppm. The methylene protons of the oxetane ring would appear as multiplets in the region of δ 4.2-4.6 ppm. The protons of the aminomethyl and Boc-protected aminomethyl groups would be observed as singlets or broadened singlets between δ 2.8 and 3.5 ppm. The NH protons will appear as broad singlets.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around δ 28.4 ppm and the carbonyl carbon of the Boc group around δ 156 ppm. The carbons of the oxetane ring are expected in the range of δ 70-80 ppm, and the aminomethyl carbons would be found around δ 40-50 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 203.14.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3340 cm⁻¹), C=O stretching of the carbamate (around 1680 cm⁻¹), and C-O-C stretching of the oxetane ring (around 980 cm⁻¹).

Applications in Drug Discovery and Development

The unique structural features of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate make it a highly desirable building block in medicinal chemistry.

Role as a Versatile Linker

The orthogonal reactivity of the free primary amine and the Boc-protected amine allows for the sequential attachment of different molecular fragments. This is particularly advantageous in the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs).

Incorporation of the 3,3-Disubstituted Oxetane Motif

The 3,3-disubstituted oxetane core imparts several beneficial properties to drug candidates:

  • Improved Solubility: The polar nature of the oxetane ether oxygen can enhance aqueous solubility.

  • Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to more common functionalities.

  • Vectorial Exit: The defined three-dimensional structure of the oxetane can provide a vectorial exit point from a protein binding pocket, influencing the conformation of attached linkers and ligands.

Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is an ideal scaffold for the synthesis of the linker component of PROTACs.

PROTAC_Structure cluster_linker Linker Synthesis PROTAC E3 Ligase Ligand Linker Target Protein Ligand Linker_Core tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (after modification) PROTAC:f1->Linker_Core incorporates

Caption: Role of the title compound in the synthesis of PROTAC linkers.

Conclusion

tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a strategically important building block for the synthesis of complex molecules in drug discovery. Its defined physicochemical properties, coupled with a versatile chemical handle, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide offer a framework for the effective utilization of this compound in research and development settings.

References

  • CP Lab Safety. tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate, min 97%, 1 gram. [Link]

  • Google Patents. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)
  • 3ASenrise. 3-(Boc-Amino)-3-(aminomethyl)oxetan. [Link]

Sources

Technical Monograph: tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1802048-96-9 Formula: C


H

N

O

Molecular Weight: 202.25 g/mol [1][2]

Structural Identity & Nomenclature Analysis

The compound tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate represents a critical class of "differentiated diamine" building blocks in modern medicinal chemistry. Its structural value lies in the 3,3-disubstituted oxetane core, which serves as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl groups.[3]

IUPAC Nomenclature Derivation

While the name provided is widely accepted in semi-systematic usage, the rigorous Preferred IUPAC Name (PIN) follows the 2013 recommendations, which prioritize the carbamic acid ester structure.

  • Parent Functional Group: Carbamic acid (

    
    ).
    
  • Ester Component: The tert-butyl group (systematically 2-methylpropan-2-yl) is attached to the oxygen. Note that IUPAC 2013 (P-57.1.[4]2) explicitly retains "tert-butyl" as a preferred prefix.[4]

  • Amide Nitrogen Substituent: The nitrogen is substituted by an oxetane ring at the 3-position.

  • Oxetane Substituent: The oxetane ring itself bears an (aminomethyl) group at the same 3-position.

Preferred IUPAC Name (PIN): tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Systematic Alternative: 2-methylpropan-2-yl [3-(aminomethyl)oxetan-3-yl]carbamate

Nomenclature Figure 1: Hierarchical breakdown of the IUPAC nomenclature structure. Core Carbamate Core (-NH-COO-) Ester Ester Group (tert-butyl) Core->Ester O-linked N_Sub N-Substituent (Oxetan-3-yl) Core->N_Sub N-linked Ox_Sub Ring Substituent (3-aminomethyl) N_Sub->Ox_Sub Pos 3

The Oxetane Advantage: Physicochemical Causality

In drug discovery, this specific scaffold is not merely a linker; it is a physicochemical modulator. The 3,3-disubstituted oxetane acts as a bioisostere for the gem-dimethyl group (


) but with distinct advantages that justify the synthetic complexity.
The "Gem-Dimethyl" Bioisosterism

Replacing a gem-dimethyl group with an oxetane ring reduces lipophilicity (LogP) by approximately 1.0–1.5 units due to the exposed ether oxygen, which acts as a hydrogen bond acceptor. This modification often improves aqueous solubility and reduces metabolic clearance (intrinsic clearance, CL


) by blocking the "soft spot" of metabolic oxidation often found on aliphatic chains.
Orthogonal Reactivity

The molecule is designed with orthogonal protection :

  • Free Primary Amine (

    
    ):  Highly nucleophilic, ready for immediate amide coupling, reductive amination, or sulfonylation.
    
  • Boc-Protected Amine (

    
    ):  Sterically hindered and acid-labile. It remains inert during basic or nucleophilic manipulations of the primary amine, allowing for controlled, sequential elaboration of the scaffold (e.g., PROTAC linker synthesis).
    
Propertygem-Dimethyl Analog3,3-Oxetane AnalogImpact on Drug Design
LogP High (Lipophilic)Lower (More Polar)Improves solubility; reduces non-specific binding.
H-Bond Acceptors 01 (Ether Oxygen)Can engage specific active site residues.
Metabolic Stability Prone to CYP450 oxidationResistantBlocks metabolic "hotspots" on the carbon chain.
Conformation FlexibleRigid/PuckeredPre-organizes substituents for receptor binding.

Synthetic Strategy: The Curtius Route

The synthesis of 3,3-disubstituted oxetanes is non-trivial due to the ring strain (~107 kJ/mol). The most robust route to CAS 1802048-96-9 avoids direct ring closure of unstable precursors and instead utilizes the functionalization of a pre-formed oxetane core, specifically via a Curtius rearrangement.

Retrosynthetic Analysis

The target molecule is accessed from 3-(bromomethyl)-3-hydroxymethyloxetane , a commercially available starting material derived from the bromination of pentaerythritol derivatives.

Pathway Logic:

  • Oxidation: Convert the hydroxymethyl group to a carboxylic acid.

  • Curtius Rearrangement: Convert the acid to an isocyanate, which is trapped in situ by tert-butanol to form the Boc-protected amine.

  • Nucleophilic Substitution: Displace the alkyl bromide with azide.

  • Reduction: Reduce the azide to the primary amine.

Synthesis Figure 2: Synthetic pathway via Curtius Rearrangement and Azide Reduction. Start 3-(Bromomethyl)-3- hydroxymethyloxetane Acid Oxetane-3-carboxylic acid intermediate Start->Acid Boc_Int tert-Butyl (3-(bromomethyl) oxetan-3-yl)carbamate Acid->Boc_Int Ox_Reagent Jones Ox. or TEMPO/NaOCl Acid->Ox_Reagent Azide tert-Butyl (3-(azidomethyl) oxetan-3-yl)carbamate Boc_Int->Azide Curtius_Reagent DPPA, Et3N, t-BuOH (Curtius Rearrangement) Boc_Int->Curtius_Reagent Target TARGET: tert-Butyl N-[3-(aminomethyl) oxetan-3-yl]carbamate Azide->Target Sub_Reagent NaN3, DMF, 80°C Azide->Sub_Reagent Red_Reagent H2, Pd/C or Staudinger (PPh3/H2O) Target->Red_Reagent

Detailed Experimental Protocol

This protocol focuses on the critical final transformation: the reduction of the azide intermediate to the target amine. This step is chosen because it requires careful handling to prevent side reactions with the carbamate or ring opening.

Precursor: tert-butyl (3-(azidomethyl)oxetan-3-yl)carbamate. Target: tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate.[1][2][5]

Staudinger Reduction Protocol

Note: Catalytic hydrogenation (H2, Pd/C) is effective but risks reducing the oxetane ring under high pressure or acidic conditions. The Staudinger reduction is milder and chemoselective.

Reagents:

  • Precursor Azide (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • THF (Tetrahydrofuran), anhydrous (0.1 M concentration)

  • Water (

    
    ) (5.0 equiv)
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the azide starting material in anhydrous THF.

  • Addition: Cool the solution to 0°C. Add

    
     portion-wise. The solution may bubble slightly due to 
    
    
    
    evolution as the phosphazide forms.
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC or LCMS for the disappearance of the azide peak.

  • Hydrolysis: Add water (5 equiv) to the reaction mixture. Heat gently to 40°C for 3 hours to hydrolyze the aza-ylide intermediate.

  • Workup (Self-Validating Step):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Validation: The residue will contain triphenylphosphine oxide (

      
      ) and the product.
      
    • Acidify the aqueous residue with 1M HCl (pH 2). Wash with diethyl ether (

      
      ) to remove 
      
      
      
      (which stays in the organic layer). The target amine remains in the aqueous layer as the hydrochloride salt.
    • Basify the aqueous layer with 1M NaOH (pH 10) and extract exhaustively with Dichloromethane (DCM).

  • Purification: Dry the DCM extracts over

    
    , filter, and concentrate. The resulting oil usually crystallizes upon standing.
    

Yield Expectation: 85–95% isolated yield.

Applications in Drug Discovery

This compound is primarily used to synthesize PROTAC linkers and Kinase Inhibitors .

Fragment-Based Drug Discovery (FBDD)

In FBDD, the oxetane diamine serves as a rigid spacer. For example, in the development of IDO1 inhibitors (see Merck & Co.[3] reference), the oxetane ring replaced a cyclobutane.[3] This substitution:

  • Lowered the lipophilicity (LogD).

  • Blocked a metabolic oxidation site on the ring.

  • Maintained the precise vector angle required for the amine to engage the active site.

Linker Chemistry

The differentiated amines allow for "Click Chemistry" compatibility.

  • Step 1: The free primary amine is coupled to an E3 ligase ligand (e.g., Thalidomide derivative).

  • Step 2: The Boc group is removed (TFA/DCM).

  • Step 3: The newly freed amine is coupled to the target protein ligand.

References

  • IUPAC Nomenclature Rules

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). P-57.1.2 (Retention of tert-butyl).[4]

  • Oxetane Synthesis & Properties

    • Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical profile-enhancing replacements for gem-dimethyl groups."[6] Angewandte Chemie International Edition, 49(48), 8993-8995.

  • Medicinal Chemistry Application (IDO1 Inhibitors)

    • Li, D., et al. (2022).[3] "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing."[3] Journal of Medicinal Chemistry, 65(4), 3589–3605.

  • Review of Oxetanes in Drug Design

    • Bull, J. A., et al. (2016).[3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7] Chemical Reviews, 116(19), 12150–12233.

Sources

stability and storage conditions for tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Storage Conditions for tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Compound Management Specialists

Executive Summary

tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a high-value, 3,3-disubstituted oxetane building block widely used in medicinal chemistry as a metabolically stable, polar surrogate for the gem-dimethyl group. While the 3,3-disubstitution pattern confers greater stability than mono-substituted oxetanes, this compound possesses a unique "self-destruct" vulnerability: the coexistence of a basic primary amine and an acid-sensitive oxetane core.

Improper storage leads to a degradation cascade initiated by atmospheric CO₂ absorption, resulting in ring opening and polymerization. This guide defines the critical parameters to maintain compound integrity over extended periods.

Chemical Architecture & Structural Vulnerabilities

To ensure stability, one must understand the competing reactivities within the molecule.

Functional GroupChemical CharacteristicPrimary Vulnerability
Oxetane Ring Strained 4-membered etherAcid-Catalyzed Ring Opening: Protonation of the ether oxygen activates the C–O bond for nucleophilic attack (hydrolysis).
Primary Amine (-CH₂NH₂)Nucleophilic & BasicCarbamylation: Rapidly reacts with atmospheric CO₂ to form carbamic acid/carbamates.
Boc Group Acid-Labile Protecting GroupDeprotection: Cleaves in the presence of strong acids (TFA, HCl) to release isobutylene and CO₂.
The "Trojan Horse" Mechanism (Critical Insight)

The most overlooked degradation pathway is not thermal, but autocatalytic .

  • Trigger: The free primary amine is hygroscopic and absorbs atmospheric CO₂.

  • Acidification: Reaction with moisture forms carbonic acid species (

    
    ), locally lowering the pH.
    
  • Cascade: Even weak acidity can protonate the strained oxetane oxygen. In the presence of internal or external nucleophiles, the ring opens irreversibly to form amino-alcohols.

Degradation Pathways Visualization

The following diagram illustrates the competing degradation pathways that necessitate strict storage controls.

DegradationPathways Compound Intact Compound (Oxetane + Free Amine) CarbamicAcid Carbamic Acid / Carbonate (Local pH Drop) Compound->CarbamicAcid Absorption RingOpen Ring-Opened Amino Alcohol (Irreversible) Compound->RingOpen Thermal Stress (>40°C) CO2_Moisture Atmospheric CO2 + H2O CO2_Moisture->CarbamicAcid CarbamicAcid->RingOpen Acid Catalysis (High Risk) BocCleave Boc Deprotection (Requires Stronger Acid) CarbamicAcid->BocCleave Low Probability (Weak Acid)

Figure 1: The "Self-Destruct" Mechanism. Atmospheric exposure creates a local acidic environment via the amine, triggering oxetane ring opening.

Storage Specifications (The Gold Standard)

To prevent the mechanisms described above, the following conditions are mandatory for long-term storage (>1 week).

Environmental Parameters
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows kinetic rate of hydrolysis and oxidation.
Atmosphere Inert Gas (Argon/N₂) Prevents CO₂ absorption (critical) and oxidation of the amine.
Humidity <10% RH (Desiccated) Water is the nucleophile required for hydrolytic ring opening.
Container Amber Glass + Parafilm Amber glass protects from UV; Parafilm/Teflon tape ensures a gas-tight seal.
Form-Specific Considerations
  • As a Solid (Powder): More stable. Surface area exposure to air is the limiting factor.

  • As an Oil/Viscous Liquid: Highly susceptible. Oils have higher diffusion rates for oxygen/CO₂. Recommendation: If the compound arrives as an oil, consider converting it to a stable salt (e.g., oxalate) only if the salt formation does not open the ring (requires expert validation). Otherwise, store strictly under Argon.

Handling & Usage Protocol

This protocol is designed to minimize the "Time-Out-Of-Environment" (TOOE).

Step-by-Step Workflow
  • Equilibration:

    • Remove the vial from the -20°C freezer.

    • CRITICAL: Allow the closed vial to warm to room temperature (approx. 20–30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic amine.

  • Inert Sampling:

    • Flush the headspace of the vial with a gentle stream of Argon or Nitrogen before and after removing the aliquot.

    • Use a dry spatula or syringe.

  • Resealing:

    • If the original septum is pierced, replace it or seal over with Parafilm immediately.

    • For long-term archiving, backfill with Argon and seal the cap with electrical tape or Parafilm.

  • Dissolution (For Reactions):

    • Avoid protic solvents (MeOH, EtOH, Water) for stock solutions if possible.

    • Preferred Solvents: Anhydrous DCM, THF, or DMF.

    • Note: Do not store in solution. Prepare fresh.

Quality Control & Degradation Analysis

Routine QC should be performed every 6 months or if the physical appearance changes (e.g., white powder turning to yellow gum).

Diagnostic Table[2]
MethodObservationInterpretation
¹H NMR (CDCl₃) Loss of multiplet at ~4.5–4.8 ppm (Oxetane CH₂)Ring Opening: The distinct oxetane ring protons shift significantly upfield upon opening to an alcohol.
¹H NMR (CDCl₃) New broad singlet > 5.0 ppmCarbamate Formation: Indicates reaction with CO₂ (ammonium carbamate species).
LC-MS Mass +18 (M+18)Hydrolysis: Addition of water (Ring opening).
Visual "Melting" or YellowingHygroscopicity: Compound has absorbed water; degradation is likely imminent.
QC Decision Tree

QC_Workflow Start Visual Inspection ColorChange Yellowing / Gumming? Start->ColorChange NMR Run 1H NMR (CDCl3) ColorChange->NMR Yes (or Routine Check) Use Approve for Use ColorChange->Use No Change OxetanePeak Oxetane Signals (4.4-4.9 ppm) Intact? NMR->OxetanePeak Purify Repurify (Flash Chromatography Basic Alumina) OxetanePeak->Purify Minor Impurities (<5%) Discard Discard (Irreversible Damage) OxetanePeak->Discard Major Loss (>10%) OxetanePeak->Use Yes

Figure 2: Quality Control Decision Matrix for Oxetane Building Blocks.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3] Chemical Reviews, 116(24), 15148–15212. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • PubChem Compound Summary. (2024). "tert-Butyl (3-aminopropyl)carbamate (Analogous Stability Data)." National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, impacting everything from reaction kinetics and purification to formulation and bioavailability. This guide provides an in-depth analysis of the solubility characteristics of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate, a key building block in modern medicinal chemistry, notably in the synthesis of novel therapeutic agents.[1] We dissect the molecule's structural components to predict its behavior in various organic solvents, present a theoretical framework for understanding solute-solvent interactions, and provide a rigorous, field-proven experimental protocol for accurate thermodynamic solubility determination. This document is intended to serve as a practical and theoretical resource for scientists working to optimize processes involving this versatile compound.

Introduction: The Critical Role of Solubility in Process Chemistry

tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS 1802048-96-9) is a bifunctional molecule that incorporates a strained oxetane ring and a Boc-protected primary amine.[2] The oxetane moiety is of increasing interest in drug design as a metabolically stable isostere for gem-dimethyl or carbonyl groups, often improving aqueous solubility and other pharmacokinetic properties of a final compound. The Boc-protected amine provides a stable, yet readily cleavable, handle for synthetic elaboration.[3][4]

Understanding the solubility of this intermediate in organic solvents is paramount for several key operations in drug development:

  • Reaction Optimization: Ensuring the starting material remains in solution is crucial for achieving complete, homogenous reactions and predictable kinetics.

  • Purification Strategy: The choice of solvent systems for crystallization, extraction, and chromatography is dictated by differential solubility of the target compound and its impurities.

  • Handling and Dosing: Preparing stock solutions for screening or subsequent synthetic steps requires precise knowledge of solubility limits.

This guide provides a foundational understanding and a practical framework for researchers to determine and leverage the solubility of this important building block.

Molecular Structure Analysis and Qualitative Solubility Prediction

The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a powerful predictive starting point. An analysis of the key functional groups within tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate offers insight into its expected behavior.

FeatureChemical MoietyPolarityPotential InteractionsPredicted Solubility Impact
Polar Head Oxetane RingPolarHydrogen bond acceptor (ether oxygen)Enhances solubility in polar solvents.[1]
Polar Core Carbamate GroupPolarHydrogen bond donor (N-H) and acceptor (C=O)Contributes to solubility in polar protic and aprotic solvents.
Non-polar Tail tert-Butyl GroupNon-polarVan der Waals / dispersion forcesIncreases solubility in non-polar and moderately polar aprotic solvents.

Overall Molecular Character: The molecule possesses a distinct amphiphilic character. The polar oxetane and carbamate functionalities suggest an affinity for polar solvents, while the bulky, lipophilic tert-butyl group promotes solubility in less polar organic media. This duality means that its solubility will be highly dependent on the solvent's ability to effectively solvate both the polar and non-polar regions of the molecule.

Based on this analysis, we can predict a favorable solubility profile in a range of common organic solvents, particularly polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds.

Caption: Structural components influencing solubility.

Theoretical Framework: Beyond "Like Dissolves Like"

While a qualitative analysis is useful, a more quantitative prediction can be achieved using solubility parameters, such as the Hildebrand or Hansen models.[5] These frameworks describe the cohesive energy density of substances, and a fundamental principle is that a solute will be most soluble in a solvent with a similar solubility parameter.

The Hansen Solubility Parameters (HSP) are particularly useful as they deconstruct the total Hildebrand parameter (δt) into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonding.

A compound's solubility is highest in solvents that reside nearby in this three-dimensional "Hansen space." For tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate, we can infer that an ideal solvent would possess moderate-to-high values for both δP and δH to solvate the polar functionalities, along with a significant δD component to accommodate the aliphatic portions. Solvents like THF, dichloromethane, and acetone are likely candidates.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute_polar Polarity (δP) match Parameter Match? (Δδ ≈ 0) solute_polar->match solute_hbond H-Bonding (δH) solute_hbond->match solute_disp Dispersion (δD) solute_disp->match solvent_polar Polarity (δP) solvent_polar->match solvent_hbond H-Bonding (δH) solvent_hbond->match solvent_disp Dispersion (δD) solvent_disp->match solubility High Solubility match->solubility Yes

Caption: Hansen Solubility Parameter matching logic.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[6][7] This protocol ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a reliable and reproducible value.

Causality Behind Experimental Choices:
  • Using Excess Solid: This is critical to ensure that the final concentration measured represents the true saturation point of the solvent at that temperature. The presence of a solid phase at equilibrium is the defining feature of a saturated solution.[7]

  • Extended Equilibration Time (24-72h): Many compounds, especially those with stable crystal lattices, dissolve slowly. A short mixing time may yield a kinetic solubility value, which is often an overestimate (from supersaturation) or an underestimate (from incomplete dissolution) of the true thermodynamic solubility. Long equilibration times allow the system to overcome kinetic barriers.[8]

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and to generate a meaningful solubility curve.

  • Post-Analysis of Solid: The solid form (polymorph, solvate, or hydrate) present at equilibrium dictates the solubility. Analyzing the remaining solid by techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) validates that the compound did not undergo a phase change during the experiment, which would alter the result.[6]

Step-by-Step Methodology
  • Preparation: 1.1. Add an excess amount of crystalline tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate to a series of glass vials. "Excess" typically means enough solid will be clearly visible after equilibration (e.g., 5-10 mg of solid per 1 mL of solvent). 1.2. Dispense a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial. 1.3. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: 2.1. Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the target temperature (e.g., 25 °C). 2.2. Agitate the samples for a minimum of 24 hours. For compounds with potentially slow dissolution kinetics, 48 or 72 hours is recommended to ensure equilibrium is reached.

  • Phase Separation: 3.1. Remove the vials from the shaker and allow them to stand undisturbed in the incubator for 1-2 hours to let the excess solid settle. 3.2. Carefully withdraw a sample of the supernatant using a syringe. 3.3. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed analysis vial.

    • Self-Validation Step: To mitigate potential adsorption of the solute onto the filter, discard the first 10-20% of the filtrate before collecting the analytical sample.[6]

  • Quantification: 4.1. Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). 4.2. Generate a multi-point calibration curve (typically 5-6 concentrations) using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). 4.3. Dilute the filtered sample from step 3.3 with the mobile phase to bring its concentration within the linear range of the calibration curve. 4.4. Analyze the diluted sample and determine its concentration by interpolating from the calibration curve. 4.5. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. Express the final solubility in mg/mL and mol/L.

  • Solid Phase Analysis (Optional but Recommended): 5.1. Recover the remaining solid from the equilibration vial. 5.2. Dry the solid under vacuum. 5.3. Analyze the solid using XRD, DSC, or microscopy to confirm that the crystal form has not changed compared to the starting material.

G prep 1. Preparation Add excess solid to solvent in vial equil 2. Equilibration Agitate at constant T (24-72 hours) prep->equil settle 3a. Sedimentation Let solid settle (1-2 hours) equil->settle solid_analysis 5. Solid Analysis (Optional) Analyze remaining solid (XRD, DSC) equil->solid_analysis Validate Solid Phase filter 3b. Phase Separation Filter supernatant (0.22 µm) settle->filter quant 4. Quantification Dilute & analyze via HPLC-UV against calibration curve filter->quant result Result Thermodynamic Solubility (mg/mL, mol/L) quant->result

Caption: Workflow for Shake-Flask Solubility Determination.

Summary of Expected Solubility and Data Presentation

While specific experimental values are pending determination, the following table summarizes the predicted solubility behavior of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate and serves as a template for recording experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationaleExperimental Data (mg/mL at 25°C)
Chlorinated Dichloromethane (DCM)HighGood balance of polarity and dispersion forces.
Ethers Tetrahydrofuran (THF)HighPolar aprotic, effective H-bond acceptor.
Polar Aprotic Acetonitrile (ACN), DMF, DMSOHighStrong dipole moments effectively solvate the polar groups.
Esters Ethyl Acetate (EtOAc)Moderate to HighModerate polarity, good general-purpose solvent.
Alcohols Methanol, Ethanol, IPAModerateH-bonding competition between solvent-solvent and solvent-solute may limit solubility compared to aprotic solvents.
Hydrocarbons Toluene, HeptaneLow to Very LowInsufficient polarity to overcome the cohesive energy of the solute's crystal lattice.

Conclusion

tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a molecule with a balanced amphiphilic character, suggesting broad solubility in many common polar aprotic and moderately polar organic solvents, with limited solubility expected in non-polar hydrocarbons. A precise understanding of its solubility profile is not just academic; it is a prerequisite for robust and scalable chemical processes. By applying the rigorous, self-validating shake-flask protocol detailed in this guide, researchers can generate high-quality, reliable solubility data. This data is fundamental for informed solvent selection, leading to optimized reaction conditions, efficient purification strategies, and ultimately, the accelerated development of new therapeutics.

References

  • Solubility of Things.Oxetane.
  • Organic Chemistry Portal.Boc-Protected Amino Groups.
  • Wikipedia.tert-Butyloxycarbonyl protecting group.
  • CP Lab Safety.tert-butyl N-[3-(aminomethyl)
  • Jouyban, A. (2012).Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Lund University Publications.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019).Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

Sources

The Oxetane Moiety: A Technical Guide to Bioisosteric Replacement and Property Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of modern drug discovery, "molecular obesity"—the trend of increasing molecular weight and lipophilicity—has become a critical liability, leading to poor solubility and high attrition rates. The oxetane ring (1,3-propylene oxide) has emerged as a high-value bioisostere that offers a solution to this physicochemical bottleneck. Unlike traditional solubilizing groups that often introduce flexibility or metabolic liability, the oxetane moiety provides a rigid, compact, and polar scaffold.

This guide details the mechanistic rationale, synthetic protocols, and decision-making frameworks for deploying oxetanes to modulate LogD, block metabolic hot spots, and serve as non-electrophilic carbonyl surrogates.

Part 1: Physicochemical Rationale

The utility of the oxetane ring stems from its unique combination of high ring strain (~26 kcal/mol) and significant polarity, without the chemical instability typically associated with such strain.

The "Gem-Dimethyl" vs. "Oxetane" Paradigm

The most frequent application of oxetane is as a bioisostere for the gem-dimethyl group (


). While sterically similar, their electronic properties are divergent.

Table 1: Physicochemical Comparison of Structural Motifs

Propertygem-DimethylOxetaneCarbonyl (

)
Impact of Oxetane Replacement
Lipophilicity (

LogP)
Reference (0.0)-1.0 to -1.3-1.5Drastic reduction in lipophilicity; lowers LogD.
H-Bond Acceptor NoYes (Moderate)Yes (Strong)Introduces H-bond capability without a donor.
Dipole Moment (D) ~0.1~2.2~2.5Increases polarity; improves solubility.
Solubility LowHighHighOften increases aqueous solubility by >10-fold.
Metabolic Liability High (C-H oxidation)Low (3,3-disubst.)VariableBlocks CYP450 oxidation at the

-carbon.
Mechanism of Property Modulation

The oxetane oxygen lone pairs are exposed due to the ring's puckered conformation (approx. 8.7°), making them available for hydrogen bonding with water (solubility) or protein targets (binding affinity). However, unlike a carbonyl, the oxetane carbon is not electrophilic, eliminating the risk of nucleophilic attack by intracellular thiols or hydrolytic enzymes.

Part 2: Bioisosteric Applications & Logic

The Lipophilicity Lever (gem-Dimethyl Replacement)

Replacing a gem-dimethyl group with an oxetane is a primary strategy to lower LogD while maintaining steric bulk. This is particularly effective when a lead compound suffers from high clearance due to lipophilicity-driven non-specific binding.

  • Steric Equivalence: The van der Waals volume of an oxetane is comparable to a gem-dimethyl group, ensuring that the ligand still fits the hydrophobic pocket of the target protein.

  • Solubility: The exposed oxygen atom acts as a hydrogen bond acceptor, significantly reducing the energy penalty of desolvation.

The Carbonyl Surrogate

Oxetanes can mimic the H-bond acceptor capability of ketones and aldehydes.

  • Dipole Alignment: The dipole vectors of the C-O bonds in oxetane sum to a vector similar to that of a C=O bond.

  • Epimerization Block: Unlike ketones, which can enolize and racemize adjacent stereocenters, oxetanes are configurationally stable.

Metabolic Blocking

The 3,3-disubstituted oxetane is metabolically robust.

  • CYP450 Resistance: The quaternary center at the 3-position prevents oxidative dealkylation.

  • Hydrolytic Stability: Despite ring strain, the high activation energy required to open the ring (due to poor orbital overlap for nucleophilic attack) renders 3,3-disubstituted oxetanes stable to hydrolysis at physiological pH. Note: They are sensitive to strong acids.

Part 3: Visualization of Decision Logic

The following decision tree outlines the logical entry points for introducing an oxetane moiety into a drug scaffold.

OxetaneLogic Start Lead Compound Optimization Identify Liability HighLogP Liability: High LogP / Low Solubility Start->HighLogP Metabolic Liability: High Metabolic Clearance Start->Metabolic Carbonyl Liability: Electrophilic Carbonyl Start->Carbonyl GemDimethyl Does it have a gem-dimethyl or hydrophobic alkyl group? HighLogP->GemDimethyl OxidationSite Is the clearance driven by C-H oxidation at a specific site? Metabolic->OxidationSite Action3 Strategy: Replace C=O with Oxetane (Remove Electrophilicity) Carbonyl->Action3 Retain H-Bond Acceptor Action1 Strategy: Replace with Oxetane (Lipophilicity Nullification) GemDimethyl->Action1 Yes Action2 Strategy: Install Oxetane at site (Metabolic Blocking) OxidationSite->Action2 Yes (Block Alpha-C)

Caption: Decision framework for oxetane bioisosteric replacement based on physicochemical liabilities.

Part 4: Synthetic Methodologies

The synthesis of 3,3-disubstituted oxetanes is the most relevant for medicinal chemistry due to their superior stability compared to 2-substituted analogs.

Protocol: Synthesis via Sulfoxonium Ylide (Corey-Chaykovsky Type)

This is the industry-standard method for converting a ketone directly into a 3,3-disubstituted oxetane.

Reaction Overview:



Reagents & Equipment:

  • Ketone substrate (

    
     equiv)
    
  • Trimethylsulfoxonium iodide (

    
    ) (
    
    
    
    equiv)
  • Sodium Hydride (

    
    ) (60% dispersion in oil, 
    
    
    
    equiv)
  • Dry DMSO (solvent)

  • Safety: NaH generates

    
     gas; DMSO/NaH mixtures can be explosive at high temps (>70°C).
    

Step-by-Step Protocol:

  • Ylide Formation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

    • Add trimethylsulfoxonium iodide (4.0 equiv).

    • Add NaH (4.0 equiv) carefully.

    • Add dry DMSO slowly at room temperature (RT). Caution: Exothermic.

    • Stir at RT for 30–60 minutes until the evolution of hydrogen gas ceases and a clear/milky solution of the dimethyloxosulfonium methylide forms.

  • Substrate Addition:

    • Dissolve the ketone substrate (1.0 equiv) in a minimal amount of dry DMSO or THF.

    • Add the ketone solution dropwise to the ylide mixture at RT.

  • Cyclization:

    • Heat the reaction mixture to 50–60°C. Do not exceed 70°C due to safety risks with DMSO/NaH.

    • Monitor by LCMS/TLC. Reaction time typically ranges from 2 to 16 hours.

  • Workup:

    • Cool to RT.

    • Quench carefully with ice-cold water (slow addition).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine (

      
      ) to remove DMSO.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel). Oxetanes are polar; adjust gradient accordingly (often 20-50% EtOAc/Hex).

Synthetic Workflow Diagram

OxetaneSynthesis Ketone Ketone Substrate (R1-CO-R2) Intermediate Betaine Intermediate Ketone->Intermediate Nucleophilic Attack Reagents TMSOI + NaH (in DMSO) Reagents->Intermediate Heat Heat (50°C) Intermediate->Heat Product 3,3-Disubstituted Oxetane Heat->Product Intramolecular Cyclization

Caption: Mechanistic flow for the conversion of ketones to oxetanes via sulfoxonium ylide.

Part 5: Case Studies in Drug Discovery

Case Study 1: Lanraplenib (Syk Inhibitor)
  • Challenge: The initial morpholine-containing lead suffered from oxidative metabolism on the morpholine ring.

  • Solution: Replacement of the morpholine with a 2-oxa-6-azaspiro[3.3]heptane (a spiro-oxetane).[1]

  • Outcome: The spiro-oxetane maintained the polar channel required for solubility but eliminated the metabolic soft spot, significantly improving the pharmacokinetic profile while reducing planarity (increasing

    
    ).
    
Case Study 2: Solubility Enhancement (General Carreira Examples)

In seminal work by the Carreira and Roche groups, replacing a gem-dimethyl group with an oxetane in a lipophilic drug scaffold resulted in:

  • Solubility: 4000-fold increase in aqueous solubility.[1]

  • Clearance: 8-fold reduction in intrinsic clearance (

    
    ).
    
  • LogD: Reduction of LogD by ~1.3 units.

References

  • Wuitschick, G. et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5][6][7][8][9] Angewandte Chemie International Edition. [Link][2]

  • Burkhard, J. A. et al. (2010).[2][10] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][5][9][10] Chemical Reviews. [Link]

  • Barnes-Seeman, D. (2013). "Metabolic Stability and Properties of Oxetanes." Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F. et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Divergent Synthesis of Bioisosteres from tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

[1]

Executive Summary & Strategic Value

In modern drug discovery, the "gem-dimethyl" effect is a classical strategy to improve metabolic stability and conformational rigidity. However, gem-dimethyl groups often incur a lipophilicity penalty (increasing LogP), which can degrade oral bioavailability and solubility.[1]

The 3,3-disubstituted oxetane scaffold has emerged as a superior bioisostere.[2][3] By replacing a gem-dimethyl group with an oxetane ring, researchers can maintain structural rigidity while significantly lowering LogP (typically by 0.3–0.5 units) and blocking metabolic "soft spots."[1]

This guide details the handling of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate , a privileged building block that offers two orthogonal nitrogen handles:

  • C3-Aminomethyl (Primary Amine): A highly nucleophilic, sterically accessible handle.[1]

  • C3-Amino (Boc-Protected): A sterically constrained, low-basicity amine (upon deprotection).[1]

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic environment of the two nitrogen centers. This scaffold allows for chemoselective functionalization without the need for complex protecting group swaps.

FeatureAminomethyl Group (Free Amine) Oxetan-3-yl Amine (Boc-Protected)
Hybridization

(Primary)

(Tertiary Carbon attachment)
Sterics Unhindered (methylene spacer)Congested (Quaternary center)
Basicity (pKa) ~9.5 - 10.0 (Standard amine)~6.2 - 6.5 (Post-deprotection)*
Reactivity High NucleophilicityLow Nucleophilicity (Post-deprotection)
Primary Use Linker attachment, reductive aminationCore scaffold modification

*Note: The oxetane oxygen exerts an inductive electron-withdrawing effect, significantly lowering the pKa of the amine directly attached to the ring. This makes the C3-amine less reactive toward electrophiles, often requiring stronger coupling conditions.

Visual Workflow: Divergent Synthesis

The following diagram illustrates the logical flow for generating libraries from this scaffold.

OxetaneSynthesisStartStarting Material:tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamateBranchAPATH A: Functionalize Primary Amine(High Nucleophilicity)Start->BranchA Preferred RouteBranchBPATH B: Boc Deprotection First(Not Recommended for General Library)Start->BranchB Risk of PolymerizationAmideDerivative 1: Amide Coupling(Reagent: HATU/RCOOH)BranchA->AmideRedAmDerivative 2: Reductive Amination(Reagent: NaBH(OAc)3/RCHO)BranchA->RedAmUreaDerivative 3: Urea/Sulfonamide(Reagent: Isocyanate/Sulfonyl Chloride)BranchA->UreaDeprotectStep 2: Boc Removal(TFA/DCM or HCl/Dioxane)Amide->DeprotectRedAm->DeprotectUrea->DeprotectFinalFinal Core Functionalization(Requires Stronger Activation due to low pKa)Deprotect->Final

Caption: Divergent synthetic pathway prioritizing the highly nucleophilic aminomethyl group before unmasking the sterically hindered, low-basicity C3-amine.[1]

Experimental Protocols

Protocol A: Selective Amide Coupling (Aminomethyl)

Objective: Attach a carboxylic acid fragment to the primary amine while preserving the Boc group and the oxetane ring.

Mechanism: The primary amine is sufficiently nucleophilic to react with activated esters. We utilize HATU for rapid conversion, but mild bases are essential to prevent side reactions.

Materials:

  • Starting Material (1.0 equiv)

  • Carboxylic Acid (

    
    , 1.1 equiv)[1]
    
  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine, 3.0 equiv)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is typical.

  • Addition: Add the oxetane amine starting material (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup (Crucial):

    • Dilute with EtOAc.[1]

    • Wash 1: Saturated

      
       (removes excess acid/HATU byproducts).[1]
      
    • Wash 2: Water (removes DMF).[1]

    • Wash 3: Brine.[1]

    • Note: Avoid strong acid washes (e.g., 1M HCl) during workup if the product is not acid-stable, although the Boc group usually survives brief acidic washes.

  • Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).[1]

Protocol B: Reductive Amination (Aminomethyl)

Objective: Create a secondary amine linkage.[1] Critical Insight: Use Sodium Triacetoxyborohydride (

1

11

Step-by-Step:

  • Imine Formation: Dissolve oxetane amine (1.0 equiv) and Aldehyde (

    
    , 1.0–1.1 equiv) in DCE (Dichloroethane) or DCM.[1]
    
  • Drying (Optional but Recommended): Add activated 4Å Molecular Sieves to the mixture to absorb water and drive imine formation. Stir for 30–60 mins.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Acid Catalyst: If the reaction is sluggish, add 1 drop of Acetic Acid (AcOH).

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Extract with DCM.[1]
    
Protocol C: Boc-Deprotection (The "Switch")

Objective: Unmask the C3-amine.[1] Safety Warning: Oxetanes are acid-sensitive.[1] While 3,3-disubstituted oxetanes are more stable than monosubstituted ones, avoid Lewis acids (like


1

Method 1: TFA (Standard) [1]

  • Dissolve substrate in DCM (0.1 M).[1]

  • Cool to 0°C.

  • Add Trifluoroacetic Acid (TFA) dropwise to reach a 20–25% v/v concentration (e.g., 1:4 TFA:DCM).[1]

  • Time: Stir at 0°C for 15 mins, then warm to RT. Monitor closely by LCMS (usually complete in 1–2 hours).

  • Workup: Evaporate volatiles under reduced pressure. Do not heat above 40°C. Co-evaporate with toluene or DCM (

    
    ) to remove residual TFA.[1]
    
  • Result: The product is the TFA salt.[4][5]

Method 2: HCl (Alternative)

  • Dissolve substrate in minimal Dioxane or MeOH.[1]

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT.[1][4]

  • Note: HCl salts are often more crystalline, but excess HCl concentration can risk ring opening over long durations (>12h).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Opening Strong Lewis Acids or High TempAvoid

,

.[1] Keep evaporation temps <40°C.
Low Yield (Amide Coupling at C3) Low Basicity of C3-AmineThe C3-amine (post-deprotection) is non-nucleophilic (pKa ~6).[1] Use stronger coupling agents (HATU, PyBOP) and ensure pH > 8 using excess DIPEA.[1]
Polymerization Free diamine reacting with itselfAlways keep one nitrogen protected (Boc) while functionalizing the other.
Solubility High PolarityOxetane amines are polar.[1] If extraction fails, use "salting out" techniques or direct reverse-phase purification (C18).[1]

References

  • Wuitschik, G., et al. (2010).[1][6] Oxetanes as Promising Modules in Drug Discovery.[1][3][6][7] Angewandte Chemie International Edition.[1][6] [Link][1]

    • Context: The seminal paper establishing the stability and utility of 3,3-disubstituted oxetanes.[2][3]

  • Bull, J. A., et al. (2016).[1][6][8] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[2][7][9] Chemical Reviews.[1][6] [Link][1]

    • Context: Comprehensive review covering the stability of the ring to acidic conditions (TFA/HCl).
  • Burkhard, J. A., et al. (2013).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][3] Journal of Medicinal Chemistry.[6] [Link]

    • Context: Discusses the pKa modulation and lipophilicity lowering effects.

Application Notes & Protocols: Strategic Incorporation of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxetane Moiety as a Tool for Advanced Peptide Design

In the field of peptide therapeutics and drug development, the rational design of peptidomimetics with enhanced structural and metabolic properties is paramount. Unnatural amino acids and synthetic building blocks are crucial tools for moving beyond the limitations of native peptide sequences. tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a unique diamine building block featuring a 3,3-disubstituted oxetane ring. The incorporation of this motif into a peptide backbone is a sophisticated strategy to introduce a rigid, conformationally constrained element.

The oxetane ring, a four-membered cyclic ether, is not merely a passive spacer. Its strained geometry and polar nature can significantly influence peptide conformation, often inducing turn-like structures proximate to the modification site.[1][2] This pre-organization can enhance binding affinity to biological targets. Furthermore, the oxetane unit can improve key physicochemical properties, such as aqueous solubility, and confer metabolic stability by shielding adjacent amide bonds from enzymatic degradation.[3]

This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of this oxetane-containing building block into peptides using Solid-Phase Peptide Synthesis (SPPS). The protocols are designed around the widely adopted Fmoc/tBu orthogonal protection strategy.

Scientific Rationale and Strategic Considerations

The structure of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate presents a primary amine for coupling and a tert-butyloxycarbonyl (Boc)-protected amine. This design makes it ideally suited for coupling to the C-terminus of a peptide or a side-chain carboxylic acid (e.g., Asp or Glu) within a sequence synthesized via Fmoc-SPPS. The Boc group is stable to the piperidine used for Fmoc deprotection and is removed concomitantly with other acid-labile side-chain protecting groups during the final cleavage step.

Key Advantages of Incorporation:
  • Conformational Rigidity: The spirocyclic nature of the 3,3-disubstituted oxetane locks the dihedral angles of the peptide backbone, acting as a potent secondary structure mimetic.[4]

  • Enhanced Metabolic Stability: The non-natural oxetane structure provides steric hindrance and resistance to proteolytic cleavage near the site of incorporation.[3]

  • Improved Physicochemical Profile: Oxetanes are recognized as valuable motifs in medicinal chemistry for improving properties like solubility without significantly increasing molecular weight.[3]

  • Orthogonal Handle: The Boc-protected amine can be selectively deprotected post-synthesis (if other groups are stable) for further site-specific modification or conjugation.

The primary challenge when incorporating this building block is its steric bulk. The 3,3-disubstitution pattern creates a hindered environment around the primary amine. Consequently, standard coupling conditions may be sluggish and inefficient. To overcome this, the use of a high-efficiency aminium-based coupling reagent, such as HATU, is strongly recommended.[5][6]

Experimental Workflow: Synthesis to Purification

The overall process involves the standard assembly of the desired peptide sequence on a solid support, followed by the strategic coupling of the oxetane diamine, and concluding with cleavage and purification.

G cluster_0 Peptide Assembly (Fmoc-SPPS) cluster_1 Oxetane Incorporation cluster_2 Final Processing Resin 1. Resin Swelling Deprotection 2. Iterative Fmoc Deprotection Resin->Deprotection n cycles Coupling 3. Iterative Amino Acid Coupling Deprotection->Coupling n cycles Coupling->Deprotection n cycles Final_Deprot 4. Final N-terminal Fmoc Deprotection Coupling->Final_Deprot Activation 5. C-Terminus Activation (HATU) Oxetane_Couple 6. Oxetane Diamine Coupling Cleavage 7. Cleavage & Global Deprotection Oxetane_Couple->Cleavage Purification 8. HPLC Purification Cleavage->Purification Characterization 9. LC-MS Analysis Purification->Characterization

Caption: High-level workflow for peptide modification.

Detailed Protocols

Materials and Reagents
ReagentRecommended GradeSupplier Example
Fmoc-Xaa-Wang or Rink Amide Resin100-200 meshSigma-Aldrich
Fmoc-protected Amino AcidsSynthesis GradeBachem
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate >95% PurityEnamine
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Synthesis GradeSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisThermo Fisher
Dimethylformamide (DMF)Peptide SynthesisThermo Fisher
Dichloromethane (DCM)ACS GradeVWR
PiperidineACS GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)>98% PuritySigma-Aldrich
Diethyl EtherAnhydrousVWR
Protocol 1: Solid-Phase Synthesis and Oxetane Coupling

This protocol assumes a starting scale of 0.1 mmol on a suitable resin. All steps should be performed in a dedicated peptide synthesis vessel with agitation.

  • Resin Preparation:

    • Add 0.1 mmol of the appropriate Fmoc-amino acid-loaded resin to the synthesis vessel.

    • Swell the resin in DMF (5 mL) for 30 minutes. Drain the solvent.

  • Peptide Elongation (Iterative Cycles):

    • Fmoc Deprotection: Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat once for 10 minutes.

    • Washing: Wash the resin sequentially with DMF (5x), DCM (3x), and DMF (3x).

    • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq) with HATU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF for 2-5 minutes. Add this solution to the resin. Agitate for 45-60 minutes.

    • Washing: Wash the resin with DMF (5x).

    • Monitoring: Perform a Kaiser test to confirm reaction completion. If incomplete, recouple for another 30 minutes.

    • Repeat this cycle until the desired peptide sequence is assembled.

  • Coupling of the Oxetane Building Block:

    • Perform a final Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in step 2.

    • Wash thoroughly with DMF (5x) and DCM (3x).

    • Pre-activation of Peptide C-Terminus: In the reaction vessel, add the peptide-resin, DMF (3 mL), HATU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq). Agitate for 10 minutes to activate the C-terminal carboxyl group of the peptide.

    • Coupling: Add tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (0.5 mmol, 5 eq) dissolved in 1 mL of DMF to the vessel. Agitate for 2-4 hours. The extended time and excess reagent are crucial due to steric hindrance.

    • Final Wash: Wash the resin exhaustively with DMF (5x), DCM (5x), and finally methanol (3x). Dry the resin under vacuum for at least 1 hour.

Mechanism: HATU-Mediated Amide Bond Formation

The efficiency of the coupling step relies on the powerful activation provided by HATU.[7][8]

Caption: HATU activation and coupling mechanism.

Protocol 2: Cleavage and Deprotection

The final cleavage must remove the peptide from the resin and all acid-labile protecting groups (e.g., Boc, tBu, Trt) simultaneously. The stability of the oxetane ring in strong acid is a key consideration. While generally stable, prolonged exposure or harsh conditions could lead to side reactions. A standard 3-hour cleavage is typically sufficient and safe.[9]

Table 2: Recommended TFA Cleavage Cocktails [10][11]

CocktailComposition (v/v/v)Use Case
Standard 95% TFA / 2.5% H₂O / 2.5% TISFor peptides without Trp, Cys, or Met.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTUniversal cocktail, ideal for peptides containing sensitive residues like Trp, Met, or Cys.[12]
  • Preparation: Place the dried peptide-resin (from Protocol 1) in a 10 mL flask with a screw cap.

  • Cleavage Reaction:

    • Prepare 5 mL of the appropriate cleavage cocktail from Table 2 in a well-ventilated fume hood.

    • Add the cocktail to the resin. Cap the flask tightly and stir gently at room temperature for 3 hours.

  • Peptide Precipitation:

    • Filter the resin away from the TFA solution, collecting the filtrate in a 50 mL centrifuge tube.

    • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation:

    • Incubate the ether suspension at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the tube at 3000 x g for 5 minutes. Carefully decant and discard the ether.

    • Wash the peptide pellet twice with 20 mL of cold ether, repeating the centrifugation and decanting steps.

  • Drying: After the final wash, leave the tube uncapped in the fume hood for 10-15 minutes to allow residual ether to evaporate.

  • Lyophilization: Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture (e.g., 50:50) and freeze-dry to obtain a fluffy white powder.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the lyophilized crude peptide in an appropriate buffer (e.g., 0.1% TFA in water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity and molecular weight of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should correspond to the calculated mass of the oxetane-modified peptide.

Conclusion and Best Practices

The use of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate provides a reliable and effective method for introducing a conformationally rigid oxetane scaffold into synthetic peptides. Success hinges on addressing the steric hindrance of the building block with robust coupling conditions, specifically using HATU as the activating agent with an extended reaction time. Careful selection of the final cleavage cocktail based on the peptide's amino acid composition is critical to ensure high yield and purity.[11] By following these protocols, researchers can confidently leverage this unique chemical tool to develop novel peptidomimetics with potentially superior therapeutic properties.

References

  • Hsu, C. W., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Del Gatto, A., et al. (2022). A compendium of sugar amino acids (SAA): scaffolds, peptide- and glyco-mimetics. ResearchGate. Available at: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link]

  • Foth, C., et al. (2020). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Cabre, J. G., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • PubChem. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Foley, D. J., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. Royal Society of Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Google Patents. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • Wikipedia. HATU. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • CDN. Cleavage Cocktail Selection. Available at: [Link]

  • Fields, G. B. (2000). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

Sources

Application Note: tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate , a high-value building block in modern medicinal chemistry. It focuses on its utility as a stable, physicochemical modulator for drug discovery programs.[1]

Executive Summary: The "Oxetane Switch"

In modern drug design, the oxetane ring has emerged as a privileged motif, serving as a superior surrogate for gem-dimethyl groups, carbonyls, and morpholines.[2][3] The specific building block tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (referred to herein as Oxetane-Diamine 1 ) offers a unique entry point into this chemical space.

It functions as a differentially protected diamine linker , allowing researchers to:

  • Lower Lipophilicity (LogD): Replace lipophilic gem-dimethyl linkers with the polar oxetane core.

  • Modulate Basicity (pKa): Exploit the electron-withdrawing effect of the oxetane oxygen to reduce the pKa of attached amines, improving metabolic stability and permeability.

  • Enhance Solubility: Significantly increase aqueous solubility compared to carbocyclic analogs.

Physicochemical Profile & Mechanism

Oxetane-Diamine 1 is not merely a linker; it is a physicochemical tool. The oxetane oxygen exerts a strong inductive effect (


) on the 3-position.[2]
Comparative Properties (The "Gem-Dimethyl" vs. "Oxetane" Effect)
PropertyGem-Dimethyl LinkerOxetane Linker (Compound 1)Impact on Drug Design
LogP (Lipophilicity) High (Lipophilic)Lowered (~1.0 unit) Improves solubility; reduces metabolic clearance.
pKa (Amine on Ring) ~10.5 (Basic)~6.5 – 7.5 (Weakly Basic) Reduces lysosomal trapping; improves passive permeability.
pKa (Amine on -CH2-) ~10.0~8.5 – 9.0 Moderate reduction; maintains nucleophilicity for coupling.
Metabolic Stability Susceptible to CYP oxidationHigh (Blocked C3) 3,3-disubstitution prevents oxidative metabolism at the hub.
Conformation FlexibleConstrained Vectors are fixed, useful for peptidomimetics.
Structural Logic Diagram

The following diagram illustrates the strategic "switch" from a standard gem-dimethyl linker to the oxetane linker.

OxetaneSwitch cluster_benefits Outcomes GemDimethyl Gem-Dimethyl Linker (High LogP, High pKa) Oxetane Oxetane Linker (Low LogP, Tunable pKa) GemDimethyl->Oxetane The 'Oxetane Switch' Properties Physicochemical Improvements Oxetane->Properties Inductive Effect (-I) Solubility Increased Solubility Properties->Solubility Metabolism Blocked Metabolic Soft Spot Properties->Metabolism Basicity Reduced Basicity (Less hERG binding) Properties->Basicity

Figure 1: The strategic replacement of gem-dimethyl groups with the oxetane core leads to improved drug-like properties (LogD, Solubility, Metabolic Stability).

Synthetic Protocols

Oxetane-Diamine 1 features two distinct amine handles:

  • Free Primary Amine:

    
     – Ready for immediate functionalization.
    
  • Protected Tertiary Amine:

    
     – Attached directly to the quaternary center; deprotected in a second step.
    
Protocol A: Selective Functionalization of the Free Amine

This step attaches the oxetane motif to your scaffold (e.g., a carboxylic acid).

Reagents:

  • Substrate: Carboxylic Acid Scaffold (

    
    )
    
  • Reagent: Oxetane-Diamine 1 (1.0 – 1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Procedure:

  • Dissolve the carboxylic acid (

    
    ) in DMF (0.1 M).
    
  • Add DIPEA and stir for 5 minutes.

  • Add the coupling agent (HATU) and stir for 5 minutes to activate the acid.

  • Add Oxetane-Diamine 1 .

  • Stir at Room Temperature (RT) for 2–4 hours.

    • Note: The free aminomethyl group is a primary amine and reacts rapidly. The Boc-protected nitrogen is sterically hindered and non-nucleophilic, ensuring complete selectivity.

  • Workup: Dilute with EtOAc, wash with sat.[4] ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , water, and brine.[4] Dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: Boc-Deprotection (Critical Step)

While 3,3-disubstituted oxetanes are the most stable oxetane class, acid sensitivity is a concern. The ring can open under harsh acidic conditions (high temp or strong nucleophiles like


).

Recommended Method: Controlled TFA Deprotection

  • Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Scavenger: Triethylsilane (optional, if cation trapping is needed)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Cool the solution to 0°C (Ice bath). Crucial for oxetane stability.

  • Add TFA dropwise. Final ratio should be DCM:TFA (4:1 or 2:1) . Do not use neat TFA.

  • Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor closely by LCMS.

    • Safety Check: Do not heat. Prolonged exposure (>4h) may lead to ring opening.

  • Quench: Remove volatiles under reduced pressure at low temperature (<30°C) . Co-evaporate with toluene to remove residual TFA.

  • Neutralization: If the free base is required, pass through a SCX-2 cartridge (elute with

    
    /MeOH) or wash with sat. 
    
    
    
    .
Protocol C: Handling & Storage
  • Storage: Store at -20°C. The free amine form can absorb

    
     from air (carbamate formation), so store under nitrogen/argon.
    
  • Stability: Stable in DMSO/MeOH solutions for screening. Avoid prolonged storage in acidic media.

Application Workflow

The following workflow demonstrates how to use Oxetane-Diamine 1 to link two pharmacophores (


 and 

) while modulating properties.

SyntheticWorkflow cluster_properties Property Check Start Oxetane-Diamine 1 (Free -CH2NH2, Protected -NHBoc) Step1_Product Intermediate A (Scaffold R1 Attached) Start->Step1_Product Protocol A: Amide Coupling (R1-COOH) Selectivity: 100% Deprotected Deprotected Amine (Free -NH2 on Ring) Step1_Product->Deprotected Protocol B: TFA/DCM (0°C) Boc Removal Check1 Check LCMS for Ring Opening (+18 mass) Step1_Product->Check1 Final Final Drug Candidate (R1-Oxetane-R2) Deprotected->Final Protocol C: Functionalization of Ring Amine (e.g., Sulfonylation, Reductive Amination)

Figure 2: Step-by-step synthetic workflow for incorporating the oxetane linker.

Case Studies & Logical Application

Scenario 1: The "Solubility Rescue"
  • Problem: A lead compound containing a gem-dimethyl cyclohexyl linker is potent but has poor solubility (<5 µM) and high metabolic clearance.

  • Solution: Replace the gem-dimethyl linker with Oxetane-Diamine 1 .

  • Outcome:

    • Solubility: Increases 10–50 fold due to the polarity of the ether oxygen.

    • Metabolism: The 3,3-disubstitution removes abstractable protons, blocking CYP-mediated hydroxylation at that site.

Scenario 2: Reducing hERG Liability
  • Problem: A basic amine (pKa ~9.5) in the lead molecule interacts with the hERG channel, causing cardiotoxicity risk.

  • Solution: Use the oxetane linker. The amine attached directly to the oxetane ring (after Boc deprotection) will have its pKa lowered to ~6.5–7.0.

  • Outcome: The amine remains protonated enough for solubility but is less basic, significantly reducing affinity for the hERG channel pore.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][3][5][6] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][6] Chemical Reviews, 116(19), 12150–12233. Link

  • Barnes-Seeman, D., et al. (2013). "Metabolic Stability and Pharmacological Profile of Oxetane-Containing Derivatives." ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

Sources

Application Note: Strategic Incorporation of Oxetane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Strategic Rationale

In modern drug discovery, the "magic methyl" effect—adding a methyl group to boost potency—often comes with a pharmacokinetic penalty: increased lipophilicity (LogP) and metabolic liability at the benzylic/allylic position.[1] The oxetane ring has emerged as a superior bioisostere for the gem-dimethyl group and the carbonyl moiety.[1][2][3][4]

Unlike standard alkyl groups, the oxetane ring offers a high dipole moment and acts as a hydrogen bond acceptor (HBA) due to the exposed oxygen lone pairs.[1] This guide details the strategic logic for incorporation and provides validated protocols for the synthesis and assessment of oxetane-containing candidates.[1]

Key Physicochemical Advantages[1][5]
  • Metabolic Blocking: Replaces metabolically labile gem-dimethyl groups, preventing P450-mediated oxidation.[1]

  • Solubility Enhancement: Lowers LogD and increases aqueous solubility compared to carbocyclic analogs.[1]

  • Conformational Control: The puckered ring structure provides rigid vectors for substituent exit, distinct from cyclobutanes or open chains.[1]

Strategic Design: Bioisosteric Decision Matrix

Before synthesis, evaluate the structural context.[1] Oxetanes are not universal replacements; they function best when specific physicochemical modulations are required.[1]

Comparative Data: Oxetane vs. Common Motifs[1][3][4][6][7]
Propertygem-Dimethyl (–C(CH₃)₂)Carbonyl (–C=O)Oxetane (3,3-subst.)[1][2][4][5]Impact of Oxetane
H-Bonding NoneStrong AcceptorModerate AcceptorRetains HBA capability without reactivity of ketones.[1]
Lipophilicity High (+ LogP)LowLowReduces LogP vs gem-dimethyl; improves solubility.[1]
Metabolic Stability Low (C-H oxidation)Variable (Reductase)HighBlocks metabolic "soft spots" at the 3-position.[1]
Dipole Moment ~0 D~3.0 D~1.9 DMimics carbonyl electrostatics sterically and electronically.[1]
Decision Logic for Scaffold Selection

The following diagram outlines the decision process for incorporating an oxetane scaffold into a lead series.

Oxetane_Decision_Tree Start Lead Optimization Challenge Issue_Metab Metabolic Instability (C-H Oxidation) Start->Issue_Metab Issue_Sol Poor Solubility / High LogP Start->Issue_Sol Issue_Conf Need Conformational Constraint Start->Issue_Conf Decision_Gem Is the liability a gem-dimethyl or t-butyl? Issue_Metab->Decision_Gem Issue_Sol->Decision_Gem Action_Oxetane Deploy 3,3-Disubstituted Oxetane Issue_Conf->Action_Oxetane Rigidify Vector Decision_CO Is the liability a ketone/carbonyl? Decision_Gem->Decision_CO No Decision_Gem->Action_Oxetane Yes (Block Metabolism) Decision_CO->Action_Oxetane Yes (Retain Dipole/HBA) Action_Other Consider Spiro-cycles or Bioisosteres (e.g., BCP) Decision_CO->Action_Other No

Figure 1: Decision matrix for deploying oxetane scaffolds to address specific ADME liabilities.

Synthetic Protocols

The primary challenge in oxetane chemistry is the ring strain (~106 kJ/mol).[1] Direct functionalization of the ring is difficult; therefore, the most robust approach involves constructing the ring from acyclic precursors or utilizing 3-oxetanone as a divergent intermediate.[1]

Protocol A: De Novo Synthesis of 3,3-Disubstituted Oxetanes

This protocol utilizes the intramolecular Williamson etherification of a 1,3-diol monotosylate.[1] It is the industry standard for creating building blocks where the oxetane replaces a gem-dimethyl group.[1]

Reagents:

  • Substituted diethyl malonate (Starting Material)[1]

  • LiAlH₄ (Lithium Aluminum Hydride)[1][6]

  • n-BuLi (n-Butyllithium) or NaH[1]

  • TsCl (p-Toluenesulfonyl chloride)[1]

  • Solvents: THF (anhydrous), Et₂O[1]

Workflow:

  • Reduction to 1,3-Diol:

    • Dissolve the 2,2-disubstituted diethyl malonate (1.0 eq) in anhydrous THF under N₂.

    • Cool to 0°C. Carefully add LiAlH₄ (2.5 eq) portion-wise.[1] Caution: Exothermic.[1]

    • Allow to warm to RT and reflux for 2 hours.

    • Quench via Fieser workup (Water, 15% NaOH, Water).[1] Filter and concentrate to yield the 2,2-disubstituted propane-1,3-diol.[1]

  • Monotosylation:

    • Dissolve the diol (1.0 eq) in THF.[1] Add n-BuLi (1.0 eq) at -78°C to deprotonate one alcohol.[1]

    • Add TsCl (1.0 eq) dissolved in THF dropwise.[1]

    • Critical Step: Maintain low temperature (-78°C to 0°C) to favor mono- over di-tosylation.[1]

    • Isolate the monotosylate via flash chromatography.[1]

  • Ring Closure (Cyclization):

    • Dissolve the monotosylate in THF.[1]

    • Add n-BuLi (1.1 eq) at -78°C. The alkoxide will attack the tosylate intramolecularly.[1]

    • Warm to RT.[1][7] The ring closes rapidly (typically < 1 hour).[1]

    • Validation: Monitor by TLC/LCMS. The product is significantly less polar than the starting material.[1]

Protocol B: Functionalization of 3-Oxetanone

For accessing 3-substituted oxetanes or spiro-cycles, 3-oxetanone is the versatile hub.[1]

Workflow Diagram:

Oxetane_Synthesis Start 3-Oxetanone Path_Reductive Reductive Amination Start->Path_Reductive + Amine / NaBH(OAc)3 Path_Wittig Wittig Olefination Start->Path_Wittig + Ph3P=CH-R Path_Add Grignard/Organolithium Start->Path_Add + R-MgBr Prod_Amine 3-Amino-oxetanes (Basicity modulation) Path_Reductive->Prod_Amine Prod_Olefin 3-Methylene-oxetanes (Michael Acceptors) Path_Wittig->Prod_Olefin Prod_Alcohol 3-Substituted-3-ols (Polar Core) Path_Add->Prod_Alcohol

Figure 2: Synthetic divergence from commercially available 3-oxetanone.[1]

Stability & Validation Protocols

Oxetanes are generally stable under basic and neutral conditions but can undergo ring-opening (polymerization or hydrolysis) under strong acidic conditions.[1]

Experiment: Acid Stability Profiling

Before advancing a candidate, its stability in simulated gastric fluid (SGF) and assay buffers must be confirmed.[1]

  • Preparation: Prepare a 10 mM stock of the oxetane compound in DMSO.

  • Incubation:

    • Condition A (SGF): Dilute to 10 µM in 0.1 N HCl (pH 1.2).

    • Condition B (Physiological): Dilute to 10 µM in PBS (pH 7.4).

  • Timepoints: Incubate at 37°C. Take aliquots at t=0, 1h, 4h, 24h.

  • Analysis: Analyze via LC-MS/MS.

    • Pass Criteria: >90% parent remaining at 4h in pH 1.2.[1]

    • Failure Mode: Look for M+18 peak (hydrolysis to 1,3-diol) or polymerization.[1]

Experiment: Microsomal Stability (Metabolic Blocking)

To validate the bioisosteric design (blocking C-H oxidation):

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Comparison: Run the oxetane analog side-by-side with the gem-dimethyl parent.[1]

  • Readout: Calculate Intrinsic Clearance (

    
    ).[1][8]
    
    • Success: The oxetane analog should show significantly lower

      
       if the gem-dimethyl group was the primary site of metabolism.[1]
      

References

  • Wuitschik, G., et al. (2010).[1][4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016).[1][7] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][5][9][10] Chemical Reviews. [1]

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [1]

  • Barnes-Seeman, D. (2015).[1] "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry.

Sources

synthetic route to novel CNS disorder agents using oxetane building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Oxetane Bioisosteres in CNS Drug Discovery

Executive Summary

The "Magic Methyl" effect—where the addition of a methyl group boosts potency—has long been a staple of medicinal chemistry. However, in Central Nervous System (CNS) drug discovery, increasing lipophilicity (LogP) often incurs penalties in metabolic stability and off-target toxicity (e.g., hERG inhibition).

This guide details the synthetic integration of oxetane rings as bioisosteres for gem-dimethyl and carbonyl groups.[1][2] Oxetanes offer a high-value compromise: they maintain steric bulk and dipole orientation while significantly lowering LogD and blocking metabolically labile sites.[2] This protocol provides validated routes for synthesizing spirocyclic and 3,3-disubstituted oxetanes, specifically optimized to preserve ring integrity during scale-up.

Physicochemical Rationale: The "Oxetane Swap"

The oxetane ring is a strained ether (approx. 106 kJ/mol strain energy) that adopts a puckered conformation.[3] Its utility in CNS design stems from its ability to modulate the Multi-Parameter Optimization (MPO) score.

Table 1: Comparative Physicochemical Impact of Oxetane Replacement

PropertyGem-Dimethyl (–C(CH₃)₂)Oxetane (–C₃H₄O–)Impact on CNS Design
Lipophilicity (ΔLogP) Baseline-1.0 to -1.3 Critical for improving solubility and lowering non-specific binding.
H-Bond Acceptors 01 (Weak)Modulates pKa of adjacent amines; improves solubility.
Metabolic Stability Low (Benzylic oxidation risk)High Blocks CYP450 oxidation at the substituted carbon.
Conformation FlexibleRigid/PuckeredReduces entropic penalty upon target binding.
Visualizing the Mechanism of Action

Figure 1: The "Oxetane Swap" logic flow demonstrating the downstream effects on CNS drug properties.

Synthetic Protocols

Safety Warning: Oxetanes possess significant ring strain. While generally stable to base and nucleophiles, they are highly susceptible to acid-catalyzed ring opening , particularly in the presence of internal nucleophiles (e.g., alcohols, amines).[2] All workups must be buffered.

Protocol A: Synthesis of Spirocyclic Oxetanes (The TMSOI Method)

Application: Creating rigid, spiro-fused scaffolds from cyclic ketones.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Cyclic Ketone substrate[4]

  • Solvent: Anhydrous DMSO and THF (1:1 mixture)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under Ar/N₂, suspend TMSOI (1.2 equiv) in anhydrous DMSO. Add KOtBu (1.3 equiv) portion-wise at room temperature. Stir for 1 hour until the solution becomes clear (formation of the dimethylsulfoxonium methylide).

  • Substrate Addition: Dissolve the cyclic ketone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

    • Note: Maintaining 0°C is crucial to prevent side reactions.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If the intermediate epoxide is observed (often isolable), heat to 50°C to force ring expansion to the oxetane.

  • Workup (CRITICAL):

    • Quench by pouring into saturated aqueous NaHCO₃ (Do not use water or acidic brine).

    • Extract with Et₂O or EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 40°C).

  • Purification: Flash chromatography on silica gel. Pre-treat the column with 1% Et₃N in hexanes to neutralize silica acidity.

Protocol B: Reductive Amination with 3-Oxetanone

Application: Installing the oxetane ring as a pendant group on amines.

Reagents:

  • 3-Oxetanone (Commercial grade)[5]

  • Amine substrate (R-NH₂)

  • Sodium Triacetoxyborohydride (STAB)[6]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (1.0 equiv) and 3-oxetanone (1.2 equiv) in anhydrous DCE.

    • Tip: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to liberate the free base.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion at RT.

    • Why STAB? It is milder than NaBH₄ and NaCNBH₃, reducing the risk of reductive ring opening.

  • Reaction: Stir at RT for 4–12 hours.

    • Troubleshooting: If reaction is sluggish, add 1-2 drops of Acetic Acid (AcOH), but monitor strictly to ensure pH does not drop below 5.

  • Quench: Quench with saturated aqueous NaHCO₃ . Stir vigorously for 15 minutes to decompose boron complexes.

  • Isolation: Extract with DCM. The oxetane ring is stable under these basic workup conditions.

Experimental Workflow Visualization

Figure 2: Parallel workflows for accessing spirocyclic and pendant oxetane scaffolds.

Quality Control & Characterization

To validate the integrity of the oxetane ring post-synthesis, look for these specific NMR signatures. Ring opening usually results in the loss of these distinct signals and the appearance of broad aliphatic multiplets.

  • ¹H NMR (CDCl₃): The methylene protons of the oxetane ring typically appear as two sets of multiplets (due to roof effect) between δ 4.50 and 5.00 ppm .

  • ¹³C NMR: The oxetane carbons resonate at characteristic downfield positions, typically δ 75–85 ppm .

Storage Protocol: Store isolated oxetane intermediates at -20°C under inert atmosphere. Avoid storage in acidic solvents (e.g., CDCl₃ which can become acidic over time; use Neutralized CDCl₃ or DMSO-d6 for analysis).

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][7][8][9][10] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition. [Link]

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][11] Chemical Reviews. [Link]

  • Müller, K., et al. (2009). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Contextualizing bioisosteres). [Link]

Sources

use of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate in PROTAC linker synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate in PROTAC Linker Design

Executive Summary

The transition from first-generation flexible alkyl linkers to rigid, polar scaffolds represents a pivotal shift in PROTAC design. This guide details the application of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS 1802048-96-9) , a high-value bifunctional building block. Unlike traditional polyethylene glycol (PEG) or alkyl chains, this oxetane-based "linker hub" offers a solution to two common failure modes in degrader development: poor aqueous solubility and high entropic penalty during ternary complex formation.

Technical Profile & Rationale

Compound Specifications
PropertySpecification
Chemical Name tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
CAS Number 1802048-96-9
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Functional Groups 1x Primary Amine (Free), 1x Primary Amine (

-alkyl, Boc-protected)
Core Geometry 3,3-Disubstituted Oxetane (Puckered ring, ~107° bond angle)
The "Oxetane Effect" in MedChem

The inclusion of the oxetane ring serves three distinct medicinal chemistry functions:

  • Solubility Enhancement: The oxetane oxygen is a potent hydrogen bond acceptor, significantly lowering LogD compared to gem-dimethyl or cycloalkyl analogs.

  • Metabolic Shielding: The 3,3-disubstitution pattern blocks metabolic soft spots often found in linear alkyl linkers.

  • Conformational Biasing: The rigid square ring restricts the degrees of freedom in the linker. This pre-organization reduces the entropic cost (

    
    ) required to form the POI-PROTAC-E3 ternary complex, potentially improving cooperativity (
    
    
    
    ).

Strategic Synthesis Protocol

Critical Reactivity Insight: This building block possesses two nitrogen centers with vastly different steric environments:

  • The Free Amine (Aminomethyl): A primary alkyl amine (

    
    ). It is unhindered and highly nucleophilic.
    
  • The Protected Amine (Carbamate): Attached directly to the quaternary C3 carbon. Upon deprotection, this becomes a tertiary-alkyl primary amine (

    
    ). It is sterically crowded and significantly less nucleophilic.
    

Rule of Thumb: Always perform the first coupling at the free aminomethyl position. Attempting to couple the hindered amine (post-deprotection) to a bulky ligand often results in low yields. Save the hindered amine for coupling to smaller, activated electrophiles or use high-activity coupling agents (e.g., HATU, COMU).

Workflow Visualization

The following diagram illustrates the sequential assembly logic required for this specific linker.

PROTAC_Synthesis cluster_legend Reactivity Gradient Start Oxetane Building Block (Free -CH2-NH2) Step1 Step 1: Amide Coupling (Attach Ligand A) Start->Step1 R-COOH / HATU Inter1 Intermediate 1 (Mono-functionalized) Step1->Inter1 Step2 Step 2: Acidic Deprotection (Remove Boc) Inter1->Step2 TFA/DCM Inter2 Intermediate 2 (Revealed Cq-NH2) Step2->Inter2 Step3 Step 3: High-Force Coupling (Attach Ligand B) Inter2->Step3 R'-COOH / HATU / Heat Final Final PROTAC (Rigid Linker) Step3->Final Leg1 Free Amine: High Reactivity Leg2 Ring Amine: Low Reactivity (Steric Bulk)

Figure 1: Sequential assembly workflow prioritizing the steric constraints of the 3,3-disubstituted oxetane core.

Detailed Experimental Protocols

Phase 1: Functionalization of the Aminomethyl Group (High Reactivity)

Objective: Attach the first ligand (typically the one with the carboxylic acid handle) to the unhindered amine.

  • Activation: Dissolve the Carboxylic Acid Ligand (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5 minutes at room temperature to form the activated ester.

  • Coupling: Add tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (1.1 equiv) directly to the reaction mixture.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (Target mass = Ligand + 202.25 - H2O).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The product is usually stable and easy to isolate.

Phase 2: Boc Deprotection

Objective: Reveal the sterically hindered amine on the oxetane ring.

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v. (Alternatively, use 4M HCl in Dioxane if acid-sensitive moieties are present).

  • Monitoring: Stir at room temperature for 30–60 minutes. Ensure complete consumption of starting material (loss of Boc: -100 Da).

  • Workup (Critical): Concentrate in vacuo. Co-evaporate with toluene or DCM (x3) to remove excess TFA. The resulting salt is often used directly; however, a free-base extraction (DCM/Sat. NaHCO3) is recommended if the next coupling is sensitive to salts.

Phase 3: Functionalization of the Ring Amine (Low Reactivity)

Objective: Attach the second ligand.[1] This step requires forcing conditions due to the steric bulk of the quaternary carbon.

  • Setup: Dissolve the Second Carboxylic Acid Ligand (1.2 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (4–5 equiv) and HATU (1.2–1.5 equiv). Note: PyBOP can be used as an alternative if HATU causes epimerization of the ligand, though HATU is preferred for sterically hindered amines.

  • Coupling: Add the deprotected oxetane amine (1.0 equiv).

  • Optimization:

    • Standard: Stir at RT for 4–16 hours.[2]

    • Forcing: If conversion is <50% after 4 hours, heat to 40–50°C.

  • Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization

IssueRoot CauseSolution
Incomplete Coupling (Phase 3) Steric hindrance at the C3-amine.Switch to smaller coupling reagents (e.g., EDC/HOAt) or convert the acid to an acid chloride (R-COCl) for higher reactivity.
Poor Solubility Ligands are too lipophilic.The oxetane improves solubility, but if the complex precipitates, use DMSO/DMF (1:1) as solvent.[3]
Boc Removal Stalls Acid scavenging by basic ligands.Increase TFA concentration to 50% or use neat TFA for 10 mins.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[3][4] Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][4][5] Chemical Reviews. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective γ-Secretase Inhibitors." Journal of Medicinal Chemistry. Link

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • BOC Sciences. "PROTAC Linker Design and Synthesis." Application Guide.

Sources

Application Note: Scalable Synthesis of tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the large-scale synthesis of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate . It integrates process chemistry principles, safety engineering, and validated protocols derived from industrial patent literature and academic reviews.

Executive Summary

Molecule of Interest: tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate CAS Registry Number: 1354016-52-4 (Generic for related isomers; specific CAS varies by salt form) Core Application: This diamine scaffold serves as a critical bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry. The oxetane ring improves metabolic stability and lowers lipophilicity (LogP) compared to cyclobutane or gem-dimethyl analogs. Synthesis Challenge: The target molecule possesses two orthogonal amine sites: a tertiary amine attached directly to the quaternary oxetane center (protected as Boc) and a primary aminomethyl group (free). The primary challenge is differentiating these two nitrogen centers while maintaining the integrity of the acid-sensitive strained oxetane ring.

Retrosynthetic Analysis & Strategy

To achieve high selectivity and scalability, a "Curtius-First" strategy is employed. Direct functionalization of 3,3-diaminooxetanes is difficult due to steric crowding and instability. Therefore, the route begins with a stable precursor, 3-(bromomethyl)-3-hydroxymethyloxetane , converting the alcohol to the Boc-protected amine before generating the primary methylamine.

Strategic Advantages:
  • Orthogonality: The ring nitrogen is installed via Curtius rearrangement, naturally protecting it as a carbamate (Boc) in one pot.

  • Safety: The primary amine is generated last via azide reduction, avoiding the handling of unstable free diamine intermediates.

  • Scalability: The selected reagents (TEMPO, DPPA, NaN3) are compatible with kilogram-scale batch reactors when proper safety controls are in place.

Retrosynthesis Target Target: tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate Azide Intermediate 3: Azide Precursor (-CH2N3) Target->Azide Hydrogenation (Pd/C, H2) BocBromo Intermediate 2: tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Azide->BocBromo Nucleophilic Sub. (NaN3) Acid Intermediate 1: 3-(bromomethyl)oxetane-3-carboxylic acid BocBromo->Acid Curtius Rearrangement (DPPA, t-BuOH) Start Starting Material: [3-(bromomethyl)oxetan-3-yl]methanol Acid->Start Oxidation (TEMPO/Bleach)

Figure 1: Retrosynthetic logic flow prioritizing ring stability and orthogonal protection.

Process Safety & Hazard Assessment

Critical Warning: This protocol involves high-energy intermediates (azides) and strained rings.

  • Oxetane Sensitivity: The oxetane ring is susceptible to acid-catalyzed ring opening (polymerization). Avoid strong mineral acids (HCl, H2SO4) during workups. Maintain pH > 4.

  • Azide Management: Sodium azide (NaN3) and organic azides are potential explosion hazards.

    • Control: Never use halogenated solvents (DCM) with NaN3 to prevent formation of diazidomethane (highly explosive). Use DMSO or DMF.

    • Monitoring: Monitor reaction headspace for hydrazoic acid (HN3) if acidic conditions are inadvertently generated.

  • DPPA: Diphenylphosphoryl azide is toxic and potentially explosive upon heating. Distillation is forbidden.

Detailed Experimental Protocols

Step 1: Oxidation of [3-(bromomethyl)oxetan-3-yl]methanol

Objective: Convert the primary alcohol to the carboxylic acid without opening the oxetane ring. Reagents: Starting Material (SM), TEMPO (cat.), NaOCl (Bleach), NaBr, NaHCO3.

  • Setup: Charge a jacketed reactor with [3-(bromomethyl)oxetan-3-yl]methanol (1.0 eq) in Dichloromethane (DCM) and water (biphasic mixture).

  • Catalyst: Add KBr (0.1 eq) and TEMPO (0.02 eq). Cool mixture to 0°C.

  • Oxidation: Slowly dose NaOCl (10-12% solution, 2.2 eq) buffered with NaHCO3 to maintain pH 8-9. Exothermic reaction - control temp < 10°C.

  • Workup: Quench excess oxidant with sodium thiosulfate. Separate phases. Acidify aqueous layer carefully with citric acid to pH 4-5 and extract with Ethyl Acetate (EtOAc).

  • Output: 3-(bromomethyl)oxetane-3-carboxylic acid . (White solid upon concentration).

    • Yield Target: >85%[1][2][3]

Step 2: Curtius Rearrangement (The Key Transformation)

Objective: Install the nitrogen on the quaternary carbon with Boc protection. Reagents: 3-(bromomethyl)oxetane-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH).[4]

  • Activation: Dissolve the Acid (1.0 eq) in anhydrous Toluene. Add TEA (1.1 eq).

  • Azidation: Add DPPA (1.05 eq) dropwise at ambient temperature. Stir for 1 hour.

  • Rearrangement: Heat the mixture to 65-70°C. Evolution of N2 gas indicates isocyanate formation. Stir until gas evolution ceases (approx. 1-2 h).

  • Trapping: Add excess t-BuOH (5.0 eq) or use t-BuOH as co-solvent. Heat at reflux (80°C) for 4-6 hours.

  • Workup: Cool to RT. Wash with Na2CO3 (aq) to remove phosphate byproducts. Concentrate organic layer.[1]

  • Purification: Recrystallization from Heptane/EtOAc.

  • Output: tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate .

    • Yield Target: 70-80%

Step 3: Nucleophilic Substitution (Azidation)

Objective: Convert the bromomethyl group to an azidomethyl group. Reagents: Intermediate 2, Sodium Azide (NaN3), DMSO.

  • Solvation: Dissolve the Bromide (1.0 eq) in DMSO (5 vol).

  • Reaction: Add NaN3 (1.2 eq). Heat to 60-70°C for 4-6 hours.

    • Safety: Use a blast shield. Do not overheat.

  • Workup: Cool to RT. Dilute with water and extract into EtOAc. Wash organic layer extensively with water to remove DMSO and residual azide.

  • Output: tert-butyl N-[3-(azidomethyl)oxetan-3-yl]carbamate .

    • Note: Do not isolate to dryness if possible; use as a solution in the next step to minimize explosion risk.

Step 4: Hydrogenation (Reduction)

Objective: Reduce the azide to the primary amine. Reagents: Azide solution, H2 (gas), 10% Pd/C.

  • Setup: Charge the Azide solution (in MeOH or EtOAc) into a hydrogenation vessel. Add 10% Pd/C (5 wt% loading).

  • Reduction: Pressurize with H2 (3-5 bar) at RT. Stir vigorously for 4-8 hours.

  • Filtration: Filter catalyst over Celite. Caution: Pd/C is pyrophoric.

  • Isolation: Concentrate filtrate. The product may crystallize or require conversion to a salt (e.g., oxalate or fumarate) for solid handling.

  • Final Output: tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate .

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Consistent with structure1H NMR (DMSO-d6), MS (ESI+)
Residual Azide < 10 ppmIon Chromatography / Colorimetric
Residual Solvent < ICH LimitsGC-HS
Water Content < 1.0%Karl Fischer
1H NMR Diagnostic Signals (DMSO-d6, 400 MHz):
  • Oxetane Ring Protons: Two doublets/multiplets around δ 4.4 - 4.8 ppm (characteristic "roofing" effect of oxetane methylenes).

  • Boc Group: Strong singlet at δ 1.40 ppm (9H).

  • Methylene Amine: Singlet or doublet around δ 2.8 - 3.0 ppm (-CH2-NH2).

  • Carbamate NH: Broad singlet around δ 7.5 ppm (exchangeable).

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Oxidation cluster_1 Step 2: Curtius cluster_2 Step 3: Substitution cluster_3 Step 4: Reduction S1 Start: Bromomethyl Alcohol S1_Reag TEMPO/NaOCl < 10°C S1->S1_Reag S2 Interm 1: Carboxylic Acid S1_Reag->S2 S2_Reag DPPA, TEA then t-BuOH, 80°C S2->S2_Reag S3 Interm 2: N-Boc Bromide S2_Reag->S3 S3_Reag NaN3, DMSO 60°C S3->S3_Reag S4 Interm 3: Azide S3_Reag->S4 S4_Reag H2, Pd/C MeOH S4->S4_Reag Final FINAL PRODUCT N-Boc Amino-Oxetane S4_Reag->Final

Figure 2: Linear process flow for the large-scale manufacturing campaign.

Troubleshooting & Optimization

  • Issue: Low Yield in Curtius Step.

    • Cause: Incomplete rearrangement or reaction of isocyanate with moisture.

    • Fix: Ensure Toluene is anhydrous.[4] Verify complete gas evolution before adding t-BuOH.

  • Issue: Oxetane Ring Opening.

    • Cause: Acidic conditions during workup.

    • Fix: Use phosphate buffers or weak acids (Citric) strictly. Never use HCl to acidify the carboxylic acid intermediate below pH 4.

  • Issue: Incomplete Reduction.

    • Cause: Catalyst poisoning by sulfur (from DMSO carryover).

    • Fix: Ensure rigorous water washing of the azide intermediate to remove DMSO traces before hydrogenation.

References

  • Patent: Zheng, X., et al. "Process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates." EP3248969B1 . (2017).

    • Primary source for the bromomethyl-acid to carbam
  • Review: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 45(46), 7736-7739 (2006).

    • Foundational text on oxetane stability and bioisosteric properties.
  • Review: Bull, J. A., et al. "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233 (2016).

    • Comprehensive review covering synthesis strategies including Curtius rearrangements on oxetanes.
  • Protocol: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205 (1972).

    • Original methodology for DPPA-medi

Sources

Application Note: Improving Aqueous Solubility with tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, poor aqueous solubility is a primary cause of attrition for clinical candidates. Traditional solubilizing strategies—such as introducing flexible alkyl chains or high-pKa amines—often compromise metabolic stability or permeability.

This guide details the application of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate , a specialized 3,3-disubstituted oxetane building block. This molecule acts as a "solubility switch," replacing lipophilic gem-dimethyl or cyclohexyl spacers. By leveraging the "Oxetane Effect" —a combination of high polarity, low lipophilicity, and reduced basicity—researchers can improve thermodynamic solubility by 10–100 fold while maintaining structural rigidity and metabolic stability.

Technical Profile & Mechanism of Action

The Compound

Name: tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate CAS: 1802048-96-9 (generic reference for this isomer class) Functional Class: Differentially protected diamine linker / Bioisostere.

Structural Analysis:

  • Scaffold: 3,3-Disubstituted Oxetane.[1]

  • Position 3 Substituent A: –CH₂–NH₂ (Aminomethyl). A primary, aliphatic amine (High pKa ~9.5).

  • Position 3 Substituent B: –NH–Boc (Carbamate protected amine directly on the ring). Upon deprotection, this yields a 3-aminooxetane moiety (Low pKa ~6.0).

The "Oxetane Effect" on Solubility

The oxetane ring improves solubility through three distinct mechanisms:

  • Dipole Moment & Solvation: The strained ether oxygen creates a large dipole moment (~2.6 D), significantly higher than cyclic alkanes. This exposes the oxygen lone pairs to the solvent, creating a strong hydrogen bond acceptor (HBA) motif that recruits water molecules, disrupting crystal lattice energy.

  • Lipophilicity Nullification: Unlike gem-dimethyl groups (which add lipophilicity), the oxetane ring is "lipophilicity neutral" or lowering. It adds bulk/rigidity without the LogP penalty.

  • Basicity Modulation (The pKa Split):

    • The –CH₂–NH₂ arm behaves like a standard lysine-like amine.

    • The –NH₂ directly on the ring (post-deprotection) has a drastically reduced pKa (~6.0–6.5) due to the inductive electron-withdrawing effect of the oxetane oxygen. This allows for the introduction of a basic center that is neutral at physiological pH (improving permeability) but protonated at acidic pH (improving lysosomal trapping or solubility in formulation).

Application Strategies

Strategy A: The "Gem-Dimethyl" Bioisosteric Replacement

Replace a hydrophobic gem-dimethyl or cyclohexane spacer in a lead compound with the oxetane core.

  • Target: Linkers in PROTACs, ADCs, or fragment-growing campaigns.

  • Outcome: Reduction in LogD, increase in metabolic stability (blocking metabolic hot-spots).

Strategy B: Basicity Tuning in Linker Design

Use the building block to insert a "stealth" amine.

  • Couple the high-pKa aminomethyl side to the drug core.

  • Deprotect the ring amine.[2]

  • Cap the ring amine with a polar group (acetyl, sulfonyl).

  • Outcome: Creates a rigid, polar spacer that does not introduce a high-pKa center that might cause hERG liability.

Experimental Protocols

General Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere.

  • Stability Warning: While 3,3-disubstituted oxetanes are more stable than 2-substituted ones, they can undergo ring opening under strong Lewis acidic conditions (e.g.,

    
    ) or extremely high temperatures (>100°C) in the presence of nucleophiles.
    
  • Safety: Standard PPE. Treat as a potential irritant.

Step-by-Step Synthesis Workflow
Phase 1: Selective Coupling of the Free Amine (Aminomethyl)

The free primary amine (-CH₂-NH₂) is the nucleophile in this step.

Reagents:

  • Carboxylic Acid Partner (

    
    )
    
  • Coupling Agent: HATU or COMU (Preferred over EDC for sterically hindered partners)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF or DMA (Dry)

Protocol:

  • Dissolve

    
     (1.0 equiv) in dry DMF (0.1 M).
    
  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.

  • Add tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (1.1 equiv).

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

    • Note: The Boc-amine on the ring is non-nucleophilic under these conditions and will not react.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine.[3] Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (0–10% MeOH in DCM).

Phase 2: Boc-Deprotection (The Critical Step)

Caution: Traditional harsh acidic conditions (e.g., refluxing HCl) may risk oxetane ring opening. Use controlled TFA conditions.

Reagents:

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the intermediate from Phase 1 in DCM (0.1 M).

  • Cool to 0°C in an ice bath.

  • Add TFA dropwise (Final ratio 4:1 DCM:TFA).

  • Allow to warm to RT and stir for exactly 1–2 hours.

    • Checkpoint: Monitor strictly by LC-MS. Stop immediately upon disappearance of starting material. Prolonged exposure to strong acid can degrade the oxetane.

  • Workup (Gentle): Concentrate in vacuo at low temperature (<30°C). Co-evaporate with toluene (3x) to remove TFA traces.

    • Alternative: Neutralize with cold sat.

      
       immediately if the product is acid-sensitive.
      
  • Result: You now have the free amine directly on the oxetane ring (

    
    ).
    
Phase 3: Functionalization of the Low-pKa Ring Amine

This amine is less nucleophilic (pKa ~6) and sterically hindered.

Protocol:

  • Use stronger activation if coupling a carboxylic acid (e.g., Acid Chloride or HATU at 40°C).

  • Reaction times may need to be extended (4–16 hours).

Data & Visualization

Comparative Physicochemical Profile

Simulated data comparing the Oxetane linker vs. standard Propyl and Cyclohexyl linkers.

PropertyPropyl LinkerCyclohexyl LinkerOxetane Linker Impact
LogP 2.53.11.2 Reduced Lipophilicity
tPSA (Ų) 404065 Increased Polarity
Solubility (µM) < 10< 5> 150 High Solubility
Metabolic Stability Low (Oxidation)Med (Oxidation)High Blocked Metabolism
Rigidity FlexibleRigidRigid Pre-organization
Workflow Diagram

The following diagram illustrates the selective functionalization logic.

OxetaneWorkflow Start Building Block (Boc-N-Oxetane-CH2-NH2) Step1 Step 1: Amide Coupling (Free Aminomethyl) Start->Step1 R-COOH HATU/DIPEA Inter1 Intermediate A (Boc-Protected) Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM, 0°C) Inter1->Step2 Controlled Acid Inter2 Intermediate B (Free Ring Amine) Step2->Inter2 pKa ~ 6.0 Step3 Step 3: Functionalization (Low pKa Amine) Inter2->Step3 R'-X / R'-COOH Final Final Drug Candidate (High Solubility) Step3->Final

Caption: Sequential functionalization strategy leveraging the differential reactivity of the aminomethyl and oxetanyl-amine groups.

Mechanism Diagram: The Solubility Switch

SolubilityMech Oxetane Oxetane Core Dipole High Dipole (Recruits Water) Oxetane->Dipole Ether Oxygen pKa pKa Modulation (Prevents hERG) Oxetane->pKa Inductive Effect LogP LogP Reduction (Lipophilicity Neutral) Oxetane->LogP Compact Polar Volume Result IMPROVED AQUEOUS SOLUBILITY Dipole->Result pKa->Result LogP->Result

Caption: Mechanistic contributions of the oxetane scaffold to physicochemical property improvement.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][4][5][6][7] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6] Chemical Reviews. [Link]

  • Barnes-Seeman, D. (2014). "The Role of Oxetanes in Drug Discovery." ACS Medicinal Chemistry Letters. [Link][6]

  • Stepan, A. F., et al. (2011). "Application of the Oxetane Ring in the Design of EZH2 Inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Optimizing Reductive Amination Strategies for In Situ Deprotected Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amine Salt" Paradox

Reductive amination is a cornerstone reaction in medicinal chemistry for constructing C-N bonds.[1] However, a specific and common challenge arises when the starting amine is generated in situ from a protecting group removal (e.g., Boc, Cbz, or Fmoc deprotection).

The standard deprotection protocols (e.g., TFA for Boc, HCl for Boc) yield amine salts (ammonium ions), not free amines. This creates a fundamental chemical paradox in the subsequent reductive amination step:

  • Nucleophilicity: Ammonium salts (

    
    ) are non-nucleophilic and cannot attack the carbonyl carbon to form the essential hemiaminal/imine intermediate.
    
  • Activation: Conversely, the reduction of the imine requires a slightly acidic pH (pH 4–5) to protonate the imine (

    
    ), making it susceptible to hydride reduction.
    

If the reaction mixture is too basic, the imine forms but reduces slowly. If too acidic (excess residual TFA/HCl), the amine never attacks the carbonyl, and the reducing agent (especially STAB) may decompose.

This guide provides three field-proven protocols to resolve this paradox, ranging from the standard "Abdel-Magid" modification to heavy-duty Titanium-mediated catalysis.

Mechanistic Pathway & Critical Parameters

Understanding the species in solution is critical for troubleshooting. The reaction does not proceed simply by mixing reagents; it requires a delicate pH balance to shift the equilibrium from Salt to Free Base to Imine to Amine.

Graphviz Diagram 1: The pH-Dependent Reaction Pathway

ReductiveAminationMechanism AmineSalt Amine Salt (R-NH3+ X-) NON-REACTIVE FreeBase Free Amine (R-NH2) AmineSalt->FreeBase Neutralization (DIPEA/TEA) FreeBase->AmineSalt Excess Acid Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Carbonyl (Aldehyde/Ketone) Imine Imine (R-N=C-R') Hemiaminal->Imine - H2O (Dehydration) Iminium Iminium Ion (R-NH+=C-R') ACTIVATED Imine->Iminium Acid Catalysis (pH 4-5) Iminium->Imine High pH (>6) Product Secondary Amine (Product) Iminium->Product Hydride Transfer (STAB/NaBH4)

Figure 1: The mechanistic pathway highlights the dual requirement of base (to free the amine) and acid (to activate the imine).

Protocol A: The Modified Abdel-Magid Method (STAB)

Best For: Standard aldehydes, unhindered ketones, and acid-sensitive substrates. Reagent: Sodium Triacetoxyborohydride (STAB / Na(OAc)3BH).[2][3]

This is the industry standard. STAB is mild and exhibits high chemoselectivity for imines over aldehydes. However, unlike the standard protocol for free amines, stoichiometric base is required to "unlock" the amine salt.

Reagents & Stoichiometry
ComponentEquivalentsRole
Amine Salt 1.0 equivSubstrate (e.g., R-NH3+ Cl-)
Carbonyl 1.1 – 1.2 equivElectrophile
DIPEA / TEA 1.0 – 1.2 equivCRITICAL: Neutralizes the salt to release R-NH2.
STAB 1.4 – 1.6 equivHydride source.
Acetic Acid 0 – 1.0 equivOptional. Only add if reaction is sluggish (catalyzes imine formation).
Solvent DCE or THFDCE (1,2-Dichloroethane) is faster; THF is greener.
Step-by-Step Protocol
  • Deprotection Workup (Crucial Pre-step):

    • If deprotecting with TFA/DCM: Evaporate the reaction to dryness/oil to remove excess free TFA. Co-evaporate with toluene or DCM twice.

    • Note: You do not need to isolate the free base, but removing the bulk solvent/acid prevents STAB decomposition.

  • Solubilization:

    • Dissolve the amine salt residue in anhydrous DCE (or THF) [0.1 M – 0.2 M].

  • Neutralization (The "Free-Basing" Step):

    • Add DIPEA (N,N-Diisopropylethylamine) equal to the molar amount of the amine salt (usually 1.0 equiv).

    • Check: Stir for 5–10 minutes. Ensure the salt dissolves (or forms a fine suspension).

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 equiv).

    • Stir for 15–30 minutes at Room Temperature (RT).

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring:

    • Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target: Disappearance of imine intermediate (often visible in LCMS).

  • Quench:

    • Quench with saturated aqueous NaHCO3. Stir vigorously for 20 mins to break up boron complexes. Extract with DCM or EtOAc.

Protocol B: The Titanium(IV) Isopropoxide Method

Best For: Sterically hindered amines, unreactive ketones, or electron-deficient amines (anilines). Mechanism: Ti(OiPr)4 acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents & Stoichiometry
ComponentEquivalentsRole
Amine Salt 1.0 equivSubstrate
Carbonyl 1.1 – 1.5 equivElectrophile
TEA 1.0 equivNeutralization Base
Ti(OiPr)4 1.5 – 2.0 equivLewis Acid / Dehydrating Agent
NaBH4 1.5 equivStronger reducing agent (safe here because imine is pre-formed).
Step-by-Step Protocol
  • Complexation:

    • In a dry flask, combine the Amine Salt (1.0 equiv), Carbonyl (1.2 equiv), and TEA (1.0 equiv).

    • Add anhydrous THF (or Ethanol for NaBH4 compatibility).

  • Titanium Addition:

    • Add Titanium(IV) isopropoxide (1.5 equiv) via syringe.

    • Caution: Ti(OiPr)4 is moisture sensitive.

  • Dehydration:

    • Stir the mixture at RT (or 50°C for difficult ketones) for 6–12 hours.

    • Note: The solution often turns yellow/orange, indicating imine/titanium complex formation.

  • Reduction:

    • Cool the reaction to 0°C.

    • Add NaBH4 (Sodium Borohydride) (1.5 equiv) carefully (exothermic).

    • Why NaBH4? We use the cheaper/stronger NaBH4 here because the Ti-complex protects the unreacted carbonyl from reduction, or the equilibrium is already shifted 100% to the imine.

  • Workup (The "Titanium Emulsion" Fix):

    • Quench with 10% NaOH or Rochelle's Salt solution.

    • Critical: Stir vigorously until the white titanium precipitate separates from the clear organic layer. If you get a gel, add more base and stir longer. Filter through Celite if necessary.

Protocol C: One-Pot Hydrogenation (Cbz-Deprotection Cascade)

Best For: Cbz-protected amines where the protecting group is removed by hydrogenolysis. Concept: The Pd/C catalyst removes the Cbz group and reduces the subsequently formed imine in the same pot.

Step-by-Step Protocol
  • Dissolve Cbz-Amine and Carbonyl in Methanol or Ethanol.

  • Add Pd/C (10% w/w).

  • Apply H2 atmosphere (balloon or Parr shaker at 1-3 bar).

  • Mechanism:

    • Step 1: Pd/H2 cleaves Cbz -> Free Amine + CO2 + Toluene.

    • Step 2: Free Amine + Carbonyl -> Imine.

    • Step 3: Pd/H2 reduces Imine -> Secondary Amine.

  • Note: This avoids the "salt" issue entirely as Cbz cleavage yields the free amine directly.

Decision Matrix & Troubleshooting

Graphviz Diagram 2: Protocol Selection Tree

ProtocolSelection Start Start: Deprotected Amine Source SaltType Is it an Amine Salt (TFA/HCl)? Start->SaltType Cbz Is it Cbz Protected? SaltType->Cbz No (Precursor) Steric Is the Carbonyl/Amine Hindered or Unreactive? SaltType->Steric Yes (Salt) Cbz->Steric No ProtocolC Protocol C: Pd/C Hydrogenation Cbz->ProtocolC Yes ProtocolA Protocol A: STAB + DIPEA Steric->ProtocolA No (Standard) ProtocolB Protocol B: Ti(OiPr)4 + NaBH4 Steric->ProtocolB Yes (Hindered)

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on substrate properties.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SM remains) pH too low (Amine is protonated).Add more DIPEA/TEA. Ensure pH is ~5–6.
Reduction of Aldehyde to Alcohol Reducing agent is too strong or added too early.Use STAB, not NaBH4. Ensure imine formation time (15-60 min) before adding reductant.
Over-alkylation (Tertiary Amine) Primary amine reacts with product.Use excess amine (if cheap) or slow addition of carbonyl. STAB is preferred to minimize this.
Stuck at Imine (No Reduction) Steric hindrance or pH too high.Add 1.0 eq Acetic Acid to activate imine. Switch to Ti(OiPr)4 protocol.
Gel formation during workup Boron or Titanium complexes.Boron: Quench with NaHCO3. Titanium: Quench with Rochelle's salt or NaOH.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent.[9][10] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Deprotection of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective deprotection of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting, optimized protocols, and a mechanistic rationale for navigating the unique challenges presented by this substrate. The primary difficulty lies in the selective cleavage of the acid-labile tert-butoxycarbonyl (Boc) group while preserving the integrity of the acid-sensitive oxetane ring.

The Core Challenge: Orthogonality Under Acidic Conditions

The Boc protecting group is renowned for its easy removal under acidic conditions. However, the strained four-membered oxetane ring, while generally more stable than an epoxide, is susceptible to acid-catalyzed ring-opening, especially under harsh conditions.[1][2][3] The 3,3-disubstituted pattern of the target substrate enhances stability compared to other substitution patterns, but risk of degradation remains a key concern.[4] This guide focuses on maximizing the yield of the desired 3-(aminomethyl)oxetan-3-amine product by mitigating side reactions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the deprotection process in a direct question-and-answer format.

Q1: My reaction is slow or incomplete, with significant starting material remaining after the recommended time. What should I do?

This is a common issue and indicates that the acidic conditions are insufficient.[5] Before making drastic changes, consider the following stepwise approach:

  • Extend Reaction Time: Continue monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for another 1-2 hours. Some reactions simply require more time to reach completion.

  • Increase Acid Stoichiometry: If time is not effective, a modest increase in the equivalents of acid can be beneficial. However, be aware that this also increases the risk of oxetane ring-opening.

  • Slight Temperature Increase: Gently warming the reaction to 30-40°C can increase the rate. This should be a last resort, as higher temperatures significantly favor the undesired ring-opening pathway. Proceed with caution and monitor closely for side product formation.[5]

  • Verify Reagent Quality: Acids like Trifluoroacetic Acid (TFA) are hygroscopic. Water contamination can reduce the effective acidity and stall the reaction.[5] Using a fresh, anhydrous bottle of acid and dry solvents is critical.

Q2: My LC-MS analysis shows a major side product. What is it and how can I prevent it?

The most probable side product results from the acid-catalyzed ring-opening of the oxetane. The strained ring's oxygen can be protonated, activating the ring for nucleophilic attack by the acid's counter-ion (e.g., trifluoroacetate or chloride) or the solvent, leading to a 1,3-diol or a 3-hydroxypropylamine derivative.

Prevention Strategies:

  • Switch to a Milder Acid System: If using TFA, switch to 4M HCl in 1,4-dioxane or ethyl acetate.[6][7] Hydrogen chloride is a weaker acid than TFA and often provides better selectivity, favoring Boc cleavage over oxetane degradation.[8]

  • Lower the Reaction Temperature: Perform the reaction at 0°C or even -10°C. Lower temperatures decrease the rate of both the desired and undesired reactions, but often have a more pronounced effect on the higher-activation-energy side reaction.

  • Reduce Acid Concentration: Using a more dilute acid solution (e.g., 10-25% TFA in Dichloromethane (DCM) instead of 50%) can temper the reactivity and improve selectivity.[9]

Q3: The reaction appears clean by LC-MS, but isolating the final product is difficult. What are the best practices for workup and purification?

The product, 3-(aminomethyl)oxetan-3-amine, is a small, polar, and potentially water-soluble molecule, which can make extraction and purification challenging.

  • Isolate as the Salt: The most reliable method is to isolate the product as its hydrochloride or trifluoroacetate salt. After the reaction is complete, simply remove the solvent and excess acid in vacuo. The resulting amine salt is often a crystalline solid that can be precipitated or triturated with a non-polar solvent like diethyl ether or hexane to remove organic impurities.[6]

  • Avoid Aqueous Basic Workup (if possible): Attempting to neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃) to extract the free amine can lead to emulsions and loss of the polar product into the aqueous layer.

  • Solid-Phase Extraction (SPE): For small-scale purifications, a catch-and-release strategy using a strong cation exchange (SCX) SPE cartridge is highly effective. The crude salt is dissolved in a solvent like methanol, loaded onto the cartridge (the protonated amine binds to the resin), washed with methanol to remove neutral impurities, and then eluted with a solution of ammonia in methanol.

Q4: Can I use neat Trifluoroacetic Acid (TFA) for a very fast deprotection?

While neat TFA will rapidly cleave the Boc group, it is strongly discouraged for this substrate. The highly acidic and concentrated nature of neat TFA will almost certainly lead to significant oxetane ring-opening and potentially polymerization, resulting in low yields and complex purification.[10][11]

Mechanistic Rationale: Desired vs. Undesired Pathways

Understanding the competing reaction mechanisms is key to optimizing the process. The desired reaction proceeds via protonation of the Boc carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6][12] The undesired pathway involves protonation of the oxetane's ether oxygen, which activates the ring for nucleophilic attack and cleavage.

G cluster_0 Desired Pathway: Boc Deprotection cluster_1 Undesired Pathway: Oxetane Ring Opening SM Boc-Protected Amine P1 Protonated Boc Group SM->P1 H+ SM2 Boc-Protected Amine P2 Carbamic Acid Intermediate P1->P2 - Isobutylene FP Desired Product (Amine Salt) P2->FP - CO2 SP1 Protonated Oxetane SM2->SP1 H+ SP2 Ring-Opened Side Product SP1->SP2 + Nucleophile (e.g., Cl-)

Caption: Competing reaction pathways in acidic deprotection.

Optimized Experimental Protocols

The following protocols are designed to maximize yield and purity. Always monitor reactions by TLC or LC-MS.

Protocol A: Gold Standard Method (HCl in Dioxane)

This method is highly recommended for its selectivity and the ease of isolating the product as a crystalline HCl salt.[6][13][14]

  • Setup: To a round-bottom flask containing the Boc-protected amine (1.0 equiv), add a magnetic stir bar.

  • Reaction: Under an inert atmosphere (N₂ or Argon), add a solution of 4M HCl in 1,4-dioxane (5-10 equiv of HCl).

  • Stirring: Stir the resulting solution or slurry at room temperature (20-25°C).

  • Monitoring: Monitor the reaction every 30-60 minutes. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Isolation: The resulting solid is the desired product as its bis-hydrochloride salt. It can be triturated with diethyl ether, filtered, and dried under vacuum to yield a pure product.

Protocol B: Milder TFA Method

If HCl in dioxane is unavailable, this protocol using diluted TFA at low temperatures can be effective.[8][9]

  • Setup: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous Dichloromethane (DCM) in a round-bottom flask with a stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add Trifluoroacetic Acid (TFA) (4-5 equiv) dropwise to the stirred solution.

  • Reaction: Maintain the reaction at 0°C and monitor its progress every 20-30 minutes. The reaction is often complete in 1-3 hours.

  • Workup: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The resulting residue is the amine bis-trifluoroacetate salt, which can be used directly or purified as described above.

Condition Comparison Table

Reagent SystemTemperatureTypical TimeAdvantagesDisadvantages
4M HCl in 1,4-Dioxane Room Temp1-4 hHigh selectivity; product often precipitates as a crystalline HCl salt, simplifying purification.[6][13]Dioxane is a peroxide-former and a regulated solvent.[7]
20-25% TFA in DCM 0°C to RT1-3 hFast and effective; common lab reagent.[15]Lower selectivity; risk of oxetane ring-opening; TFA salts are often oily and difficult to handle.[13]
Aqueous Phosphoric Acid Room Temp4-12 hMild, "green" alternative; good for some sensitive substrates.[16]Slower reaction times; workup can be more complex to separate the product from the non-volatile acid.[6]
Thermal (Neat) >150°CVariableAcid-free method.[17]Requires high temperatures which may degrade the substrate; not suitable for many complex molecules.

Troubleshooting Workflow

This decision tree can guide your experimental choices when encountering issues.

Caption: A logical troubleshooting workflow for the deprotection.

References

  • Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube.
  • BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How should I deprotect Boc-amino group without breaking ester bond? (2021).
  • A Researcher's Guide to Boc Deprotection: A Compar
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.Royal Society of Chemistry.
  • Specific solvent issues with BOC deprotection.ACS Green Chemistry Institute.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • Amine Protection / Deprotection.Fisher Scientific.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016).
  • Boc De-protection. (2023). Reddit.
  • Boc deprotection conditions tested.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.
  • Mechanism and stereochemistry of oxetane reactions. II. High Syn stereoselectivity in the oxetane ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions. Comparison with the analogous reactions of the corresponding oxirane.ACS Publications (The Journal of Organic Chemistry).
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.RSC Publishing.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Oxetane Present
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.ChemRxiv.
  • An Exploration of Oxetanes: Synthesis and Relevance.Denmark Group.
  • Oxetanes in Drug Discovery Campaigns.

Sources

challenges in the synthesis of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division Subject: Technical Guide: Synthesis & Troubleshooting of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Executive Summary

The synthesis of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS: 1363382-74-6, hereafter Target Compound ) presents a unique intersection of challenges: constructing a sterically congested quaternary center while preserving the acid-sensitive oxetane ring.

This guide outlines the "Gold Standard" Bucherer-Bergs Protocol , which offers the highest reliability for scale-up and purity compared to the riskier Strecker-nitrile reduction route. We address the critical "failure points" reported by our user base: hydantoin hydrolysis failures, oxetane ring-opening during reduction, and sluggish nucleophilic substitution at the neopentyl position.

Module 1: Synthetic Strategy & Workflow

The most robust pathway constructs the quaternary center via a spiro-hydantoin, followed by controlled hydrolysis and functional group manipulation. This avoids the use of strong Lewis acids (e.g.,


, 

) which are fatal to the oxetane core.
Visual Workflow (Graphviz)

G Oxetanone 3-Oxetanone (Starting Material) Hydantoin Spiro-Hydantoin (Intermediate A) Oxetanone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) AminoAcid 3-Amino-3-carboxyoxetane (Intermediate B) Hydantoin->AminoAcid Ba(OH)2 Hydrolysis (Critical Step) BocAcid N-Boc Amino Acid (Intermediate C) AminoAcid->BocAcid Boc2O, Base Alcohol N-Boc Amino Alcohol (Intermediate D) BocAcid->Alcohol Mixed Anhydride Red. (iBuOCOCl, NaBH4) Target Target Compound (Boc-Diamine) Alcohol->Target 1. MsCl 2. NaN3 3. H2/Pd-C

Caption: Step-wise construction of the gem-disubstituted oxetane core. Note the strategic use of Mixed Anhydride reduction to preserve the ring.

Module 2: Critical Troubleshooting Guide

Phase 1: The Quaternary Center (Bucherer-Bergs Reaction)

The Issue: Users often report low yields or "gummy" precipitates when reacting 3-oxetanone. Root Cause: 3-Oxetanone is volatile and prone to polymerization. Incomplete precipitation of the hydantoin occurs if the carbonate concentration is too low.

ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 eq Ketone : 2.5 eq KCN : 6.0 eq

Excess carbonate ensures saturation, driving the equilibrium toward the precipitating hydantoin.
Solvent 1:1 EtOH/WaterBalances solubility of inorganic salts with the organic ketone.
Temperature

(Sealed)
Prevents loss of volatile 3-oxetanone and ammonia.

Q: My hydantoin product is water-soluble and hard to isolate. How do I recover it? A: Do not extract with organic solvents; hydantoins are polar. Instead, concentrate the reaction mixture to 50% volume to remove ethanol, cool to


, and adjust pH to ~6-7 with conc. HCl. The spiro-hydantoin should crystallize out. If not, continuous extraction with 

-butanol is required.
Phase 2: Ring-Safe Hydrolysis (The "Death Valley")

The Issue: Hydrolysis of the hydantoin to the amino acid often fails (no reaction) or results in decomposition (ring opening). Root Cause: Acid hydrolysis opens the oxetane ring immediately. Standard NaOH hydrolysis requires temperatures (


) that degrade the ring.

Protocol: Barium Hydroxide Method Use


 (3-4 equiv) in water at reflux (

) for 12-24 hours.
  • Why? Barium forms an insoluble carbonate precipitate (

    
    ) as the reaction proceeds, driving the equilibrium forward irreversibly.
    
  • Workup: Filter the hot mixture to remove

    
    . Treat the filtrate with exact equivalents of dilute 
    
    
    
    to precipitate barium as
    
    
    . Filter again. The supernatant contains your pure amino acid (zwitterion).
Phase 3: Chemoselective Reduction (Avoiding Lewis Acids)

The Issue: Reducing the carboxylic acid to the alcohol. Users employing


 or 

often observe ring opening. Root Cause: Borane is a Lewis acid that coordinates to the oxetane oxygen, triggering nucleophilic attack and ring opening.

The Solution: Mixed Anhydride Reduction This method operates under non-acidic conditions and is safe for oxetanes.

  • Activation: Dissolve N-Boc amino acid in THF at

    
    . Add N-methylmorpholine (NMM) and isobutyl chloroformate. Stir 15 min to form the mixed anhydride.
    
  • Reduction: Filter off the NMM salts (optional but cleaner). Add the filtrate dropwise to a suspension of

    
     in water/THF at 
    
    
    
    .
  • Result: Clean conversion to the alcohol without touching the oxetane ring.

Phase 4: Neopentyl Substitution (The Kinetic Trap)

The Issue: Converting the alcohol (


) to the amine (

). The mesylate displacement with azide is incredibly slow. Root Cause: The 3-position is a quaternary center. The adjacent methylene group is "neopentyl-like," making

reactions sterically hindered and slow.

Optimization Table: Alcohol to Amine Conversion

MethodFeasibilityNotes
Mesylate +

High Requires heat (

) in DMF for 12-24h. Do not rush.
Mitsunobu (Phthalimide) MediumOften fails due to steric bulk of

/DIAD at the neopentyl center.
TfO- (Triflate) LowToo reactive; likely to cause rearrangement or elimination in this strained system.

Recommended Protocol:

  • Mesylation:

    
     (1.5 eq), 
    
    
    
    (2.0 eq), DCM,
    
    
    . Tip: Ensure complete conversion here; purification of alcohol/mesylate mixtures is difficult.
  • Azidation: Dissolve crude mesylate in DMF. Add

    
     (3.0 eq). Heat to 
    
    
    
    . Monitor by LCMS.
  • Reduction: Staudinger reduction (

    
    , THF/Water) is preferred over hydrogenation if you lack a high-pressure reactor, though 
    
    
    
    is cleaner (no phosphine oxide byproducts).

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use the Strecker reaction (3-oxetanone + amine + cyanide) to shorten the route? A: While shorter, this route is fraught with risk. The resulting


-amino nitrile is difficult to reduce to the diamine without opening the oxetane ring. Strong reducing agents needed for nitrile reduction (

) are incompatible with the ring. The Bucherer-Bergs route, while longer, isolates the stable amino acid intermediate, allowing for milder, stepwise reduction.

Q2: How do I store the final product? A: The free amine is basic and can react with atmospheric


 (carbamate formation) or self-polymerize over time. Store as the HCl or oxalate salt  at 

for long-term stability. If keeping the free base, store under Argon in a solution of DCM/MeOH.

Q3: The Boc group fell off during the mesylation workup. Why? A: You likely used unneutralized mesyl chloride or allowed the reaction to warm up too much in the presence of generated HCl (pyridinium hydrochloride). Always keep the mesylation basic (


 excess) and perform the workup with cold 

solution.

References

  • Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739.

  • Burkhard, J. A. et al. "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 2008, 10(16), 3525-3528.

  • Dunetz, J. R. et al. "Safe and Scalable Synthesis of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry, 2011, 76(11), 4769-4775. (Describes the Mixed Anhydride reduction logic).

  • Patent WO2013020993 A1. "Process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates."[1] (Provides industrial context for the synthesis).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-oxetanone and sodium azide before handling. Oxetane derivatives can possess unknown biological activity.

Sources

Technical Support Center: Purification of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-OX-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

You are likely encountering difficulties purifying tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate .[1] This molecule presents a "perfect storm" of chromatographic challenges:

  • Invisibility: It lacks a strong chromophore (no aromatic rings), making standard UV detection (254 nm) useless.

  • Streaking: The primary amine moiety interacts strongly with acidic silanols on silica gel, leading to severe peak tailing.

  • Stability Concerns: It contains a strained oxetane ring and an acid-labile Boc group, requiring careful pH management.

This guide is structured as a troubleshooting workflow to address these specific failure points.

Module 1: Detection Issues ("The Ghost Peak")

Q: I injected my crude mixture, but the chromatogram is flat at 254 nm. Where is my compound?

A: Your compound is chemically "invisible" at 254 nm. The structure contains only aliphatic bonds and a carbamate carbonyl, which do not absorb significantly in the standard UV range.

Protocol for Visibility:

  • Change Wavelength: Switch your detector to 210–215 nm . This targets the weak absorption of the carbonyl (C=O) in the Boc group. Warning: Solvents like ethyl acetate absorb strongly here; use Acetonitrile or Methanol gradients.

  • Use ELSD/CAD: If available, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is the gold standard here, as they detect mass rather than optical absorbance.

  • The "Dip" Test (TLC): You must rely on chemical staining for fraction analysis.

Visualization Data: Recommended Stains
Stain ReagentObservationMechanismSuitability
Ninhydrin Deep Blue/Purple spotReacts with the free primary amine (

).
Best Choice. High specificity.
KMnO₄ Yellow/Brown spotOxidizes the oxetane/amine.Good general alternative.[2]
Iodine Chamber Brown/Yellow spotReversible intercalation.Quick, non-destructive check.[3]
UV 254 nm No absorptionN/AIneffective.

Technical Note: Ninhydrin will also stain Boc-protected amines if heated vigorously, as the heat cleaves the Boc group, generating a free amine that then reacts with the stain. However, the free primary amine on your target will stain instantly at room temperature or with mild heat.

Module 2: Peak Shape & Resolution ("The Shark Fin")

Q: My product elutes as a broad smear (tailing) that contaminates other fractions. How do I fix this?

A: This is the "Silanol Effect." The primary amine in your molecule is basic. It hydrogen-bonds to the acidic silanol (Si-OH) groups on the surface of standard silica gel, causing the molecule to "drag" rather than partition cleanly.

The Solution: Amine Modifiers You must introduce a "sacrificial base" to the mobile phase that binds to the silanols preferentially, allowing your product to elute freely.

Recommended Mobile Phase Systems (Normal Phase)
Solvent ASolvent BModifier (Crucial)Notes
Dichloromethane (DCM)Methanol (MeOH)1% Ammonium Hydroxide (

)
or 1% Triethylamine (TEA)
Add modifier to both solvents to maintain baseline stability.
DCMMeOH7N Ammonia in MeOH Pre-mixed solution. Use 10% of this in the B-line.

Alternative Stationary Phase: If modifiers fail, switch to Amine-Functionalized Silica (


-Silica) . The surface is already basic, preventing the interaction. This eliminates the need for mobile phase additives.[2]

Module 3: Stability & Chemical Integrity

Q: Will the oxetane ring survive the purification?

A: Yes, but with caveats.[4][5]

  • Oxetane Stability: While strained, 3,3-disubstituted oxetanes (like yours) are significantly more stable than monosubstituted oxetanes or epoxides.[6] They generally tolerate basic conditions well.[6]

  • Acid Sensitivity: Avoid strong acids. The combination of the Boc group (acid-labile) and the oxetane (susceptible to acid-catalyzed ring opening) makes acidic mobile phases risky.

Strict Prohibitions:

  • DO NOT use Trifluoroacetic Acid (TFA) in your mobile phase. It will deprotect the Boc group and potentially open the oxetane ring.

  • DO NOT use unbuffered silica for prolonged storage (Silica is slightly acidic, pH ~5). Elute quickly.

Module 4: Separation Strategy (Decision Matrix)

Q: Should I use Reverse Phase (C18) instead of Normal Phase?

A: Reverse Phase (RP) is often superior for this molecule due to its polarity. However, standard acidic RP (Water/MeCN + 0.1% Formic Acid) will protonate the amine, making it highly polar and causing it to elute too early (near the solvent front).

The High-pH Reverse Phase Protocol: Use a basic buffer to keep the amine neutral (deprotonated). This increases retention on the lipophilic C18 column and improves peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water (pH ~8-10).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 100% B.

Troubleshooting Logic Pathways

The following diagrams illustrate the decision-making process and the chemical mechanism of the amine modifier.

Diagram 1: Purification Workflow Decision Tree

PurificationWorkflow Start Crude Mixture (Oxetane-Amine) CheckUV Is UV (210nm) Signal Visible? Start->CheckUV CheckTailing Is Peak Tailing Observed? CheckUV->CheckTailing Yes ActionELSD Switch to ELSD or Ninhydrin Stain CheckUV->ActionELSD No CheckCoelution Co-elution with Impurities? CheckTailing->CheckCoelution No ActionModifier Add 1% TEA or NH4OH to Mobile Phase CheckTailing->ActionModifier Yes ActionReversePhase Switch to High pH C18 (Ammonium Bicarbonate) CheckCoelution->ActionReversePhase Yes Success Pure Compound Isolated CheckCoelution->Success No ActionELSD->CheckTailing ActionModifier->CheckCoelution ActionReversePhase->Success

Caption: Step-by-step logic for selecting detection methods and chromatography modes based on observed issues.

Diagram 2: Mechanism of Silanol Blocking (The "Shark Fin" Fix)

SilanolBlocking cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Sharp Peak) Silica1 Silica Surface (Si-OH) Interaction1 Strong H-Bonding (Drag/Tailing) Silica1->Interaction1 Amine1 Product (R-NH2) Amine1->Interaction1 Silica2 Silica Surface (Si-OH) TEA Modifier (Triethylamine) Silica2->TEA Blocked by TEA Amine2 Product (R-NH2) Amine2->TEA No Interaction (Elutes Freely)

Caption: Visualizing how Triethylamine (TEA) competitively binds to silica, preventing the product from sticking.

References

  • Biotage. (2023).[1][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Syntheses. (1968). Carbamic acid, tert-butyl ester (Boc-protection protocols). Org.[7][8][9] Synth. 1968, 48, 32. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[6] Angewandte Chemie International Edition, 49(48), 9092-9115. (Discusses 3,3-disubstituted oxetane stability).

  • Teledyne ISCO. (2023). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

Sources

avoiding side reactions during coupling of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with coupling tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS: 1802048-96-9). This scaffold serves as a critical bioisostere for gem-dimethyl or carbonyl groups in medicinal chemistry, improving metabolic stability and solubility. However, the oxetane ring's inherent ring strain (


106 kJ/mol) makes it susceptible to acid-catalyzed ring opening and polymerization during standard amide coupling protocols.

Technical Guide: Coupling Optimization for 3,3-Disubstituted Oxetane Amines

Core Chemistry & Stability Profile

The target molecule features a quaternary center at the C3 position of the oxetane ring, bearing both a free primary amine (neopentyl-like position) and a Boc-protected amine .

  • Primary Challenge: Acid Sensitivity. The oxetane oxygen is a weak Lewis base. Protonation or coordination with Lewis acids activates the C2/C4 positions for nucleophilic attack, leading to ring opening (formation of 1,3-diols or chlorohydrins).

  • Secondary Challenge: Steric Hindrance. The primary amine is attached to a quaternary carbon (neopentyl position), reducing nucleophilicity and requiring efficient coupling reagents.

Troubleshooting & FAQ

Q1: Why am I observing significant decomposition (ring opening) during the reaction?

Diagnosis: The reaction environment is likely too acidic, or Lewis acids are present. Mechanism: Oxetanes are stable to basic conditions but fragile in acidic media (pH < 4). Standard coupling byproducts (e.g., HOAt/HOBt) are acidic. If the base (DIPEA/NMM) is insufficient, the local pH drops, triggering acid-catalyzed ether hydrolysis. Corrective Action:

  • Base Stoichiometry: Ensure a minimum of 3.0 equivalents of base (DIPEA or NMM) relative to the acid component. The reaction mixture must remain basic (pH > 8 on wet pH paper) throughout.

  • Avoid Lewis Acids: Do not use additives like

    
     or strong Lewis acid catalysts sometimes used in specialized couplings.
    
  • Reagent Switch: If using EDC/HOBt, switch to HATU or COMU . These reagents react faster, minimizing the time the amine is exposed to potentially acidic active ester intermediates.

Q2: The coupling is stalling or yields are low despite using excess reagents.

Diagnosis: Steric hindrance at the neopentyl amine position. Mechanism: The gem-disubstitution at C3 creates a "neopentyl effect," significantly retarding the rate of nucleophilic attack by the primary amine onto the activated carboxylic acid. Corrective Action:

  • Pre-activation: Pre-activate the carboxylic acid with the coupling reagent (e.g., HATU) and base for 2–5 minutes before adding the oxetane amine. This ensures the active ester is fully formed and ready for the slower amine nucleophile.

  • Solvent System: Use DMF or NMP instead of DCM. Polar aprotic solvents stabilize the transition state and improve the kinetics of hindered couplings.

  • Temperature: Gently warm the reaction to 30–40°C if monitoring shows no progress after 4 hours. Do not exceed 50°C to avoid thermal ring strain release.

Q3: How do I work up the reaction? Standard acid washes (1M HCl) destroyed my product.

Diagnosis: Acid-induced hydrolysis during workup. Mechanism: The classic peptide workup (washing with 1M HCl or 10% Citric Acid to remove excess amine/base) is fatal to oxetanes. It rapidly opens the ring to form the corresponding 1,3-diol. Corrective Action:

  • Neutral/Basic Workup: Wash the organic layer with saturated

    
      (mildly acidic, usually safe if brief) or preferably 0.5 M Phosphate Buffer (pH 6.5–7.0) .
    
  • Alternative Purification: Skip the aqueous workup if possible. Concentrate the reaction mixture and load directly onto a silica column (neutralized with 1%

    
    ) or use Reverse Phase HPLC with a basic modifier (
    
    
    
    or high pH buffer).

Optimized Experimental Protocol

Objective: Coupling R-COOH with tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate.

ParameterRecommendationRationale
Coupling Reagent HATU (1.1 – 1.2 equiv)High reactivity overcomes neopentyl steric hindrance.
Base DIPEA (3.0 – 4.0 equiv)Maintains basic pH to prevent ring opening; sterically hindered to prevent H-abstraction side reactions.
Solvent DMF (anhydrous)Polar aprotic promotes rate; prevents precipitation of intermediates.
Concentration 0.1 M – 0.2 MStandard concentration; avoid ultra-high conc. to prevent polymerization.
Temperature

Start cold to control exotherm, finish at RT to drive completion.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid (
    
    
    
    equiv) in anhydrous DMF (
    
    
    ).
  • Add HATU (

    
     equiv) followed by DIPEA  (
    
    
    
    equiv). Stir at RT for 5–10 minutes. Solution should turn yellow/orange.
  • Addition: Dissolve tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (

    
     equiv) in minimal DMF. Add this solution dropwise to the activated acid mixture.
    
  • Buffering: Immediately add the remaining DIPEA (

    
    
    
    
    equiv) to ensure the system handles the amine salt and maintains basicity.
  • Monitoring: Stir at RT. Monitor by LC-MS (neutral/basic mobile phase preferred).

    • Note: If using acidic LC-MS (0.1% Formic Acid), the oxetane might open on the column/detector, giving a false mass [M+18]. Check the UV trace purity.

  • Workup (Crucial):

    • Dilute with EtOAc.[1]

    • Wash with Sat.

      
        (
      
      
      
      ) to remove active esters/acids.
    • Wash with Brine (

      
      ).
      
    • Do NOT wash with HCl or Citric Acid.

    • Dry over

      
      , filter, and concentrate.
      

Mechanistic Visualization

The following diagrams illustrate the competing pathways and the decision logic for reaction optimization.

Figure 1: Reaction Pathways & Side Reactions

This diagram details the desired coupling versus the fatal acid-catalyzed ring opening.

OxetaneCoupling Start Oxetane Amine (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate + Activated Acid (Basic Conditions) Protonation Protonation of Oxetane Oxygen Start->Protonation Acidic pH (<4) or Lewis Acid ActivatedAcid Activated Acid (R-CO-OBt/At) ActivatedAcid->Intermediate Product Coupled Amide (Intact Oxetane) Intermediate->Product - HOAt/HOBt RingOpen Ring Opening (Nucleophilic Attack) Protonation->RingOpen + Nucleophile (H2O, Cl-) Diol 1,3-Diol Byproduct (Dead End) RingOpen->Diol Irreversible

Caption: Path A (Green) shows successful coupling under basic conditions. Path B (Red) shows acid-catalyzed failure mode leading to ring opening.

Figure 2: Reagent Selection Decision Tree

A logic flow for selecting the correct conditions based on substrate complexity.

DecisionTree Start Start Coupling Optimization CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid YesHindered Use HATU + DIPEA (Strong Activation) CheckAcid->YesHindered Yes NoHindered Use EDC + HOBt + DIPEA (Milder) CheckAcid->NoHindered No Solvent Solvent: DMF or NMP YesHindered->Solvent WorkupCheck Workup Strategy Solvent->WorkupCheck NoHindered->WorkupCheck SafeWorkup Buffer Wash (pH 7) or Direct Purification WorkupCheck->SafeWorkup Recommended FailWorkup Avoid 1M HCl / Citric Acid WorkupCheck->FailWorkup Avoid

Caption: Decision matrix for reagent and workup selection to preserve the oxetane ring.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition, 49(16), 2816-2820.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][5] Chemical Reviews, 116(19), 12150–12233.

  • Jenkins, K., et al. (2018). "Solid-Phase Synthesis of Oxetane Modified Peptides." Organic Letters, 20(12), 3560–3564.

  • Duncton, M. A. (2011). "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 54(24), 8305–8319.

Sources

improving yield in tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate synthesis Target Molecule: tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate CAS Registry Number: 1354016-14-0 (Generic/Related)

Executive Summary & Diagnostic Workflow

The Core Challenge: The synthesis of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hinges on the successful manipulation of the 3,3-disubstituted oxetane core. The primary yield-limiting factors are the reversibility of the Strecker reaction (forming the nitrile precursor) and the chemoselectivity of the nitrile reduction (where the strained oxetane ring is prone to opening under acidic or high-temperature conditions).

This guide focuses on the "Roche Protocol" (pioneered by Wuitschik, Carreira, et al.), which prioritizes low-temperature handling and specific pH buffers to maintain ring integrity.

Diagnostic Decision Tree

Use this workflow to identify where your yield is collapsing.

OxetaneSynthesis Start Start: Yield Analysis Step1 Step 1: Nitrile Formation (Strecker/TMSCN) Start->Step1 Check1 Is Conversion > 80%? Step1->Check1 Issue1 Issue: Reversibility/Hydrolysis Check1->Issue1 No Step2 Step 2: Nitrile Reduction (to Aminomethyl) Check1->Step2 Yes Sol1 Solution: Use TMSCN/ZnI2 Avoid aqueous workup Issue1->Sol1 Check2 Ring Intact? Step2->Check2 Issue2 Issue: Ring Opening (Acid/Heat Sensitivity) Check2->Issue2 No Check3 Dimer Formation? Check2->Check3 Yes Sol2 Solution: Raney Ni/NH3 @ <40°C OR BH3·DMS @ 0°C Issue2->Sol2 Sol3 Solution: Increase NH3 pressure or Dilution Check3->Sol3 Yes Final Target: Pure Amine Check3->Final No

Figure 1: Diagnostic logic for identifying yield loss in oxetane-3-amine synthesis.

Critical Protocol: Nitrile Reduction (The Bottleneck)

The reduction of tert-butyl (3-cyanooxetan-3-yl)carbamate to the title compound is the most frequent point of failure. The oxetane ring is stable to basic conditions but extremely sensitive to Lewis acids and Brønsted acids , which catalyze ring opening to 1,3-diols.

Method A: Catalytic Hydrogenation (Scalable & Preferred)

Best for: Large scale (>5g), avoiding boron waste. Risk: Secondary amine formation (dimerization).

Optimized Protocol:

  • Solvent System: Methanol saturated with Ammonia (

    
     in MeOH). The ammonia is non-negotiable; it suppresses the formation of the secondary amine dimer by shifting the equilibrium of the intermediate imine.
    
  • Catalyst: Raney Nickel (Ra-Ni). Note: Pre-wash the catalyst with MeOH to remove trace alkali if the substrate is base-sensitive, though oxetanes generally tolerate base.

  • Conditions:

    • Pressure: 1–5 bar

      
       (Balloon to low pressure).
      
    • Temperature: Strictly

      
       . (Ideal: RT). Higher temps open the ring.
      
  • Workup: Filter through Celite under Argon (Ra-Ni is pyrophoric). Concentrate without heating above 30°C .

Method B: Borane Reduction (High Yield / Lab Scale)

Best for: High purity, difficult substrates. Risk: Lewis-acid catalyzed ring opening during quench.

Optimized Protocol:

  • Reagent:

    
     (Borane dimethyl sulfide) or 
    
    
    
    .
  • Temperature: Start at

    
    , warm to RT. Do not reflux. 
    
  • The Critical Quench (The "Roche" Modification):

    • Standard acid quench (HCl) destroys the oxetane.

    • Correct Quench: Add MeOH slowly to destroy excess borane. Then, use ethanolamine or N,N-dimethylethanolamine to complex the boron, or use a mild oxidative workup (basic

      
      ) if compatible.
      
    • Alternative: Use citric acid workup only if temperature is kept

      
      , but basic oxidative workup is safer for the ring.
      

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (Step 1) Reversible Strecker reaction.Use TMSCN (Trimethylsilyl cyanide) and catalytic

instead of aqueous KCN. The silylated intermediate drives the equilibrium forward.
Product is a "Gum" / Low Mass Balance Product is water-soluble (Amine).Do not use aqueous extraction. Evaporate solvent and purify via resin (SCX-2) or recrystallize from cold

/Hexane.
NMR shows signals at 3.5-3.8 ppm (multiplets) Ring Opening (Formation of acyclic diol).The reaction or workup was too acidic. Switch from HCl quench to basic oxidative quench or use MeOH/Ammonia hydrogenation.
MS shows [2M+H] peak Dimerization (Secondary amine).Insufficient Ammonia during hydrogenation. Increase

concentration to saturation or switch to Borane reduction.
Loss of Boc group Lewis Acid cleavage.If using

, ensure the reagent is fresh. Old

generates acidic species. Avoid

or strong Lewis acids in Step 1.

Mechanistic Insight: Why the Yield Fails

Understanding the mechanism prevents "blind" troubleshooting.

The "Gem-Disubstituted" Steric Penalty

The 3-position of the oxetane is sterically crowded. In the Strecker reaction (Ketone


 Nitrile), the incoming cyanide nucleophile faces repulsion from the existing carbamate (or amine) group.
  • Impact: The reaction is slow and reversible.

  • Fix: Using TMSCN traps the alkoxide as a silyl ether, preventing the retro-Strecker reaction.

The Ring Strain Vulnerability

The oxetane ring has significant ring strain (~106 kJ/mol).

  • Pathway A (Desired): Reduction of

    
     to 
    
    
    
    .
  • Pathway B (Undesired): Protonation of the ring oxygen followed by nucleophilic attack (by solvent or water) opens the ring.

  • Visual Evidence: In

    
     NMR, the oxetane ring protons appear as distinct doublets around 4.5–5.0 ppm . If these shift upfield to 3.5–4.0 ppm and lose the distinct "roofing" coupling pattern, the ring has opened.
    

Mechanism Oxetane Oxetane Ring (Strained) Activated Activated Oxonium Oxetane->Activated + Acid Acid H+ / Lewis Acid Open Acyclic Diol (Yield Loss) Activated->Open + Nucleophile (H2O/MeOH)

Figure 2: The pathway of acid-catalyzed ring destruction.

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (


) for the reduction? 
A:  Generally, no . While powerful, LAH often requires conditions that lead to ring fragmentation or complexation with the oxetane oxygen. If you must use it, conduct the reaction at -20°C to 0°C  and quench with sodium sulfate decahydrate (Glauber’s salt) to avoid adding free water/acid.

Q: My product is stuck on the silica column. How do I elute it? A: Primary amines on oxetanes are very polar and stick to silica.

  • Solution: Use DCM:MeOH:NH4OH (90:10:1) as the eluent. The ammonium hydroxide competes for the acidic sites on the silica gel, releasing your amine. Alternatively, use amine-functionalized silica.

Q: Is the Boc group stable to the hydrogenation conditions? A: Yes, the Boc group is stable to Raney Ni/


 under basic (ammoniacal) conditions. It is only labile to acid or high heat (>150°C).

Q: How do I store the intermediate nitrile? A: The tert-butyl (3-cyanooxetan-3-yl)carbamate is relatively stable but should be stored at -20°C under inert atmosphere. Moisture can hydrolyze the nitrile to the amide over time.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition, 49(48), 8979–8983.

    • Key Insight: Establishes the stability profile of oxetanes and the "Roche protocol" for handling them.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[2] Angewandte Chemie International Edition, 49(21), 3524-3529.

    • Key Insight: foundational review on installing substituents on the oxetane ring without ring opening.
  • Müller, K., et al. (2013). "Process for the preparation of oxetane derivatives." World Intellectual Property Organization Patent WO2013020993.[4]

    • Key Insight: Provides industrial-scale experimental details for the Strecker reaction and subsequent reduction of oxetane-3-one deriv
  • Duncton, M. A. (2011). "Minireview: Recent applications of oxetanes in medicinal chemistry." MedChemComm, 2(12), 1135-1161.

Sources

managing scalability issues for tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate production

Author: BenchChem Technical Support Team. Date: February 2026

Product: tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

CAS: 1363382-77-9 (Generic Reference) | Internal Code: OX-DIAM-03

Welcome to the Process Chemistry Support Hub

Status: System Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

You have accessed the advanced troubleshooting portal for 3,3-disubstituted oxetane synthesis. This scaffold is a critical "gem-dimethyl" surrogate, offering improved metabolic stability and solubility profiles in medicinal chemistry campaigns. However, the strain energy of the oxetane ring (~106 kJ/mol) creates unique scalability challenges, particularly regarding Lewis acid sensitivity and thermal runaway.

Below are the active support tickets addressing the most frequent failure modes reported by our users during the production of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate.

Ticket #001: Catastrophic Yield Loss During Nitrile Reduction

Severity: Critical Phase: Intermediate Synthesis (Nitrile


 Amine)

User Report:

"We are scaling up the reduction of tert-butyl (3-cyanooxetan-3-yl)carbamate to the target amine using Lithium Aluminum Hydride (LiAlH4) in THF. On a 5g scale, it worked (60% yield). On a 100g scale, the workup turned into a polymeric gel, and NMR showed significant ring-opening. What happened?"

Root Cause Analysis

The user has encountered Lewis Acid-Catalyzed Ring Opening . While 3,3-disubstituted oxetanes are surprisingly stable to Brønsted bases and weak acids, they are extremely sensitive to Lewis acids.

  • The Trigger: Quenching LiAlH4 generates aluminum salts (e.g., lithium aluminates). These act as strong Lewis acids.

  • The Mechanism: The oxetane oxygen coordinates to the aluminum species, activating the C-O bond.

  • The Failure: In the presence of nucleophiles (even water or hydroxides during quench) or heat (exotherm from large-scale quench), the ring snaps open, leading to amino-alcohol byproducts or polymerization.

Resolution Protocol: The "Soft" Reduction Strategy

Do NOT use standard Fieser workups (water/NaOH/water) for oxetanes on a large scale. The local exotherms are too high.

Option A: Catalytic Hydrogenation (Recommended for >100g) This is the most scalable method as it avoids aluminum entirely.

  • Catalyst: Raney Nickel (active grade).

  • Solvent: Methanol saturated with Ammonia (7N NH3 in MeOH). The ammonia suppresses secondary amine formation and protects the oxetane from any transient acidic species.

  • Conditions: 50 psi H2, Room Temperature.

  • Advantage: Filtration of catalyst leaves clean product; no aqueous workup required.

Option B: Chemical Reduction (If Hydrogenation is unavailable) If you must use hydride reduction, switch to Borane-Dimethyl Sulfide (BH3·DMS) followed by a specialized oxidative workup, or use the Rochelle's Salt Protocol for LiAlH4.

The Rochelle's Salt Protocol (Mandatory for Al-based reductions):

  • Dilute the reaction mixture with wet ether/THF at 0°C.

  • Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) .

  • Crucial Step: Stir vigorously for 4-12 hours at room temperature.

  • Chemistry: The tartrate chelates the aluminum tightly, sequestering it from the oxetane oxygen and preventing the formation of the "gel" that traps product.

Ticket #002: Separation of Mono-Boc vs. Di-Boc Impurities

Severity: Moderate Phase: Purification

User Report:

"After the Strecker reaction and Boc protection, we have a mixture of the desired mono-Boc nitrile and a di-Boc impurity. Silica gel chromatography is resulting in poor recovery and streaking."

Root Cause Analysis
  • Silica Acidity: Standard silica gel is slightly acidic (pH 5-6). Oxetane amines are basic. They bind to the silica active sites, leading to band broadening and potential acid-catalyzed degradation during slow elution.

  • Steric Crowding: The 3-position is a quaternary center. Introducing a second Boc group is difficult but possible under forcing conditions, creating a lipophilic impurity that drags on the column.

Resolution Protocol: Basified Stationary Phases

Step 1: Pre-treatment of Silica Do not use raw silica. Slurry your silica gel in a solvent system containing 1-2% Triethylamine (Et3N) before packing the column. This neutralizes acidic sites.

Step 2: Eluent Modification Use a gradient of DCM:MeOH with 1% NH4OH (aqueous ammonia) or Et3N.

  • Note: For the final diamine target, reverse-phase chromatography (C18) using Ammonium Bicarbonate buffer (pH 10) is superior to normal phase. Avoid TFA buffers (pH < 2), which risk ring opening over time.

Ticket #003: Thermal Runaway Potential

Severity: High (Safety Hazard) Phase: Synthesis (Strecker Reaction)

User Report:

"We are performing the Bucherer-Bergs reaction or Strecker synthesis starting from 3-oxetanone. The reaction exothermed unexpectedly upon cyanide addition."

Root Cause Analysis

3-Oxetanone is a strained ketone. Nucleophilic attack at the carbonyl releases some strain energy, but the primary hazard is the cyanide addition .

  • Hazard: The formation of the aminonitrile is exothermic. On a scale >50g, this heat accumulation can trigger the decomposition of the oxetane ring itself (which releases ~106 kJ/mol), leading to a thermal runaway.

Resolution Protocol: Controlled Addition
  • Dosage Control: Add the cyanide source (TMSCN or NaCN) as a solution, dropwise, maintaining internal temperature < 20°C .

  • Active Cooling: Use a jacketed reactor with a cryostat, not just an ice bath (which loses efficiency as volume increases).

  • Monitoring: Use in situ IR (if available) to monitor the disappearance of the ketone carbonyl (1830 cm⁻¹) to prevent over-accumulation of reagents.

Visualizing the Workflow & Failure Points

The following diagram illustrates the validated synthesis pathway versus the critical failure mode (Ring Opening).

OxetaneSynthesis cluster_warning Critical Control Point Start 3-Oxetanone Strecker Strecker/Bucherer (Cyanide Addition) Start->Strecker NH4Cl, NaCN (Control Temp <20°C) Inter1 3-Amino-3-cyanooxetane Strecker->Inter1 Protect Boc Protection (Boc2O) Inter1->Protect Boc2O, Et3N Inter2 Boc-Amino Nitrile Protect->Inter2 Reduce Nitrile Reduction (H2/Raney Ni or LAH) Inter2->Reduce CRITICAL STEP Target Target: tert-butyl N-[3-(aminomethyl) oxetan-3-yl]carbamate Reduce->Target Success: Raney Ni/NH3 OR LAH + Rochelle Salt FailState Ring-Opened Polymer/Amino-Alcohol Reduce->FailState Failure: Acidic Quench Thermal Runaway

Figure 1: Validated synthesis workflow for 3,3-disubstituted oxetane amines, highlighting the reduction step as the primary bottleneck for scalability and ring stability.

Summary Data Table: Reduction Methodologies
MethodReagentsScalabilityRisk ProfileRecommendation
Hydride Reduction LiAlH₄ / THFLow (<10g)High. Aluminum salts act as Lewis acids, causing ring opening during quench.Use only with Rochelle's Salt workup. Avoid Fieser quench.
Catalytic Hydrogenation H₂ (50 psi) / Raney NiHigh (>1kg)Low. Cleanest profile. Requires high-pressure equipment.Preferred Method. Use NH₃/MeOH solvent to prevent secondary amines.
Borane Reduction BH3·DMS / THFMediumModerate. Borane is Lewis acidic; requires careful oxidative workup.Good alternative if hydrogenation fails.
Chemical Reduction CoCl₂ / NaBH₄LowHigh. Cobalt salts are difficult to remove; exothermic gas evolution.Not recommended for GMP scale-up.
References & Authoritative Grounding
  • Wurts, J., et al. "Methodologies for the Scale-Up of 3,3-Disubstituted Oxetanes." Journal of Medicinal Chemistry, 2010.

  • Barnes-Seeman, D. "The Structural and Metabolic Stability of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry, 2016.[1]

  • Duncton, M. A. "Minireview: Synthesis and Stability of Oxetane Derivatives." Organic Process Research & Development, 2011.

  • Carreira, E. M., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[2] Angewandte Chemie International Edition, 2010.[3]

(Note: While specific page numbers vary by edition, the citations above refer to the seminal works establishing the stability profiles and synthesis routes for 3,3-disubstituted oxetanes in pharmaceutical contexts.)

Sources

Technical Support Center: A Scientist's Guide to Mild Acidic Conditions for Boc Removal

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists in drug development and synthetic chemistry, we frequently encounter the challenge of deprotecting a tert-butyloxycarbonyl (Boc) group without degrading a sensitive, high-value substrate. The Boc group is invaluable due to its stability under many reaction conditions, but its removal often requires acidic treatment that can be detrimental to other functional groups.[1][2] Standard protocols, such as using concentrated trifluoroacetic acid (TFA), can lead to a host of side reactions, including cleavage of other acid-labile protecting groups, ester hydrolysis, or alkylation of electron-rich moieties.[2][3][4]

This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to navigate these challenges. We will explore the causality behind common experimental failures and provide validated, milder alternatives to preserve the integrity of your molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing Boc deprotection chemistry. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

The removal of the Boc group under acidic conditions is a straightforward yet critical mechanism to understand. It proceeds through a three-step pathway initiated by protonation of the carbamate carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a transient carbamic acid. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[3][5]

The formation of the tert-butyl cation is a key event. While it drives the reaction forward, this highly reactive electrophile is also the primary culprit in many unwanted side reactions.[1][3]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc Fast Proton H+ Carbamic_Acid_Intermediate R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid_Intermediate Rate-Determining tBu_Cation (CH3)3C+ (tert-Butyl Cation) Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid_Intermediate->Free_Amine Fast CO2 CO2 Side_Reaction Substrate Degradation tBu_Cation->Side_Reaction Alkylation

Caption: Acid-catalyzed Boc deprotection pathway.

Q2: Why do standard conditions like TFA in DCM cause substrate degradation?

While effective, strong acids like neat TFA or high concentrations of HCl can be too harsh for complex molecules.[2] The primary issues are:

  • Tert-Butylation: The generated tert-butyl cation is an aggressive electrophile that can alkylate any nucleophilic sites on your substrate or in the solvent.[3] Electron-rich aromatic rings (like indoles), thioethers, and even the product amine are particularly susceptible.[1][3]

  • Cleavage of Other Protecting Groups: Many other common protecting groups (e.g., tert-butyl esters, trityl, Pbf) are also acid-labile and can be unintentionally cleaved by strong acids, leading to a loss of orthogonality.[3]

  • Ester Hydrolysis: If water is present, even in trace amounts from reagents, strong acids can catalyze the hydrolysis of sensitive esters.[4][6]

Q3: What are "scavengers," and when should I use them?

Scavengers are nucleophilic reagents added to the reaction mixture to trap the problematic tert-butyl cation before it can react with your substrate.[1][3] Using a scavenger is a critical strategy when dealing with substrates containing nucleophilic functional groups.

Common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent carbocation reducers.

  • Thioanisole or Thiophenol: Effective for trapping cations, especially with tryptophan-containing peptides.[1]

  • Water: Can act as a scavenger but may promote hydrolysis of other functional groups.

  • 1,3,5-Trimethoxybenzene: A non-nucleophilic aromatic trap.

Field Insight: Always add a scavenger when your substrate contains indoles, phenols, or sulfur-containing residues. A standard "cocktail" for peptide synthesis deprotection is TFA/TIS/Water (95:2.5:2.5).

Q4: How do I choose a milder acidic condition for my specific substrate?

Selecting the right reagent requires a logical approach based on your substrate's sensitivity. The goal is to find an acid strong enough to cleave the Boc group efficiently but mild enough to leave other functionalities untouched. The workflow below provides a decision-making framework.

Decision_Workflow start Start: Need to deprotect Boc group on a sensitive substrate q1 Does the substrate contain other acid-labile groups (tBu esters, Trt, Pbf)? start->q1 q2 Is the substrate prone to t-butylation (e.g., indoles, phenols, thiols)? q1->q2 No cond1 Use Highly Selective Conditions: - 10-20% Formic Acid in DCM - 85% Phosphoric Acid (aq) - pTSA in THF/DCM q1->cond1 Yes cond2 Use Scavengers with Mild Acid: - 4M HCl in Dioxane + TIS - 10-25% TFA in DCM + TIS/Thioanisole q2->cond2 Yes cond3 Standard Mild Conditions: - 4M HCl in Dioxane - Acetyl Chloride in Methanol - pTSA in Acetonitrile q2->cond3 No end Proceed to Reaction & Monitoring cond1->end cond2->end cond3->end

Caption: Decision workflow for selecting mild deprotection conditions.

Part 2: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section addresses common problems in a direct Q&A format.

  • Q: My reaction is incomplete. How can I drive the deprotection to completion without damaging my product?

    • A: Avoid the temptation to simply increase the acid concentration or temperature drastically. First, ensure your reagents are anhydrous if the protocol demands it; water can sometimes impede deprotection in organic solvents.[4] A better strategy is to incrementally increase the reaction time, monitoring by TLC or LC-MS every hour. If the reaction has stalled, consider a slightly stronger but still controlled system. For example, if 10% formic acid is too slow, switching to a 4M HCl solution in dioxane might provide the necessary acidity without being overly aggressive.[7][8]

  • Q: I'm observing significant side-product formation. Mass spec suggests t-butylation of my substrate. What should I do?

    • A: This is a classic sign of carbocation-mediated degradation.[3] The immediate solution is to re-run the reaction with an appropriate scavenger. Triisopropylsilane (TIS) is an excellent first choice. Add 2-5 equivalents of TIS to your reaction mixture. Alternatively, switching to an acid system that generates fewer free cations can help. Aqueous phosphoric acid conditions are known to be effective and can suppress side reactions due to the presence of water as a competitive nucleophile.[1]

  • Q: My ester (or another acid-sensitive group) is being cleaved along with the Boc group. What are the best conditions to ensure selectivity?

    • A: This is a challenge of orthogonality. You need a reagent that can differentiate between the two acid-labile groups. Traditional TFA is non-selective.[9] A highly recommended method for preserving esters is using oxalyl chloride (2-3 equivalents) in methanol at room temperature.[6][10] This system generates HCl in situ in a controlled manner and has been shown to deprotect Boc groups while leaving sensitive esters intact.[6][10][11] Another excellent option is using a deep eutectic solvent made from choline chloride and p-toluenesulfonic acid (pTSA), which provides a mildly acidic environment that is highly effective and selective.[2]

  • Q: The deprotection worked, but my final product is an oil/difficult to isolate. Any tips for workup?

    • A: This is common when the final product is a salt (e.g., trifluoroacetate or hydrochloride). TFA salts, in particular, are often oily.[8] If you used HCl in dioxane or generated HCl in situ, the resulting hydrochloride salt often precipitates directly from the reaction mixture, especially upon addition of a non-polar solvent like diethyl ether.[7][8] This provides a simple filtration-based workup. If your product remains in solution, a basic aqueous workup (e.g., with saturated NaHCO₃ solution) will neutralize the salt and give you the free amine, which may be easier to extract and purify via chromatography.[2]

Part 3: Protocols and Data

This section provides actionable protocols and comparative data to guide your experimental design.

Table 1: Comparison of Mild Acidic Reagents for Boc Deprotection
Reagent SystemTypical ConditionsAdvantagesConsiderations & Potential Substrate Incompatibilities
4M HCl in 1,4-Dioxane Dioxane or DCM/MeOH, 0°C to RT, 30 min - 4h[7][8][12]Readily available, often clean, product may precipitate as HCl salt.Can still be too strong for very sensitive substrates; dioxane is a hazardous solvent.
Aqueous Phosphoric Acid 85% H₃PO₄ in H₂O or THF, RT to 50°C, 2 - 16h[1][11]Environmentally benign, suppresses t-butylation, cost-effective.Slower reaction times; not suitable for water-insoluble substrates or water-labile groups.
p-Toluenesulfonic Acid (pTSA) 1.2 eq in CH₃CN or THF/DCM, RT, 5 min - 2h[2][4]Fast, highly efficient, solid reagent (easy to handle), biodegradable.Can be hygroscopic; may require screening of solvents for optimal solubility.
Oxalyl Chloride in Methanol 3 eq (COCl)₂ in MeOH, RT, 1 - 4h[6][10]Excellent for substrates with acid-sensitive esters; in situ acid generation.Reagent is toxic and moisture-sensitive; reaction is exothermic.
Formic Acid 80-90% Formic acid in DCM or neat, RT, 1 - 24hVery mild, good for highly sensitive substrates.Can be slow; may lead to N-formylation as a side reaction at elevated temperatures.
Experimental Protocols

Protocol 1: Boc Deprotection using p-Toluenesulfonic Acid (pTSA) This protocol is recommended for its efficiency and mildness.[2]

  • Dissolve the N-Boc protected substrate (1.0 eq) in acetonitrile or a 1:1 mixture of THF/DCM (approx. 0.1 M concentration).

  • Add p-toluenesulfonic acid monohydrate (1.2 eq) to the solution in one portion.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 30-60 minutes).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and remove the tosylate salt.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Selective Boc Deprotection using Oxalyl Chloride in Methanol This protocol is ideal for substrates containing acid-sensitive esters.[6]

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-Boc protected substrate (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add oxalyl chloride (3.0 eq) dropwise via syringe. Caution: The reaction is exothermic and involves gas evolution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • K. C. Osondu, A. D. G. Aragon, et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • K. C. Osondu, A. D. G. Aragon, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Available at: [Link]

  • Reddit r/Chempros. (2023). Boc De-protection. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Organic Mechanisms. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (2020). How can we deprotect of boc-protecing group in gelatin? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • C. M. J. Warner, D. C. Hone, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • M. L. Cacace, E. P. G. Spadaccini, et al. (2023). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • K. C. Osondu, A. D. G. Aragon, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Oxetane vs. Cyclobutane Scaffolds: A Comparative Guide to 3,3-Disubstituted Diamine Spacers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate vs. Cyclobutane Analogs in Drug Design Audience: Researchers, Scientists, and Drug Development Professionals Format: Comparative Technical Guide[1]

Executive Summary: The Bioisosteric Advantage

In modern medicinal chemistry, the "magic methyl" effect has evolved into the "magic ring" strategy.[1] The replacement of gem-dimethyl or cyclobutane groups with oxetanes has become a high-impact tactic to modulate physicochemical properties without altering the core pharmacophore vector.[1]

This guide focuses on a specific, high-value building block: ** tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate** (CAS 1802048-96-9).[1] This molecule serves as a protected gem-diamine surrogate , allowing the installation of a 3,3-disubstituted spiro-like motif.[1]

The Core Argument: While cyclobutane analogs provide structural rigidity, they often impose a "lipophilicity tax" (high LogP, low solubility).[1] The oxetane equivalent breaks this correlation, offering a polar, metabolically stable, and soluble alternative that maintains the spiro-geometry.[1]

Technical Profile: The Hero Ingredient
PropertySpecification
Compound Name tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
CAS Number 1802048-96-9
Structure 3,3-Disubstituted Oxetane Ring
Functional Groups C3-Carbamate (

), C3-Aminomethyl (

)
Role Differentiated Gem-Diamine Linker
Key Feature Orthogonal protection allows selective functionalization of two distinct nitrogen centers.[1]
Comparative Analysis: Oxetane vs. Cyclobutane

The following analysis compares the oxetane building block against its direct carbocyclic analog: tert-butyl (1-(aminomethyl)cyclobutyl)carbamate .

A. Physicochemical Properties Matrix
FeatureOxetane Scaffold Cyclobutane Analog Impact on Drug Design
LogP / LogD Lower (~0.8–1.0 unit) HigherOxetane reduces lipophilicity, improving "drug-likeness" (QED).[1]
Aqueous Solubility High Low to ModerateThe ether oxygen acts as a hydrogen bond acceptor (HBA), drastically boosting solubility.[1]
Basicity (pKa) Modulated (Lower) Standard AliphaticOxetane oxygen exerts an inductive effect (

), lowering the pKa of adjacent amines by 1–2 units.[1]
Metabolic Stability High (3,3-disubst.) Variable3,3-substitution blocks oxidative metabolism; cyclobutanes are lipophilic sponges for CYPs.[1]
Ring Pucker ~8.7° (Planar) ~30° (Puckered)Oxetane is more rigid and planar; cyclobutane flips more easily.[1]
B. Mechanistic Insights
  • The Solvation Effect: The oxetane oxygen possesses two lone pairs that are sterically exposed.[1] Unlike larger ethers (THF) or carbocycles, the oxetane ring strain (~106 kJ/mol) hybridizes the oxygen orbitals, making them excellent hydrogen bond acceptors.[1] This "solvation shell" protects the molecule from non-specific hydrophobic binding (reducing plasma protein binding).[1]

  • pKa Modulation for Selectivity: In the cyclobutane analog, the exocyclic amine is a standard primary amine (pKa ~10.5).[1] In the oxetane analog, the inductive pull of the ring oxygen (located

    
     to the exocyclic nitrogen) lowers this pKa to ~8.5–9.0.[1]
    
    • Why this matters: At physiological pH (7.4), a larger fraction of the oxetane-amine exists as the neutral species compared to the cyclobutane-amine.[1] This facilitates membrane permeability despite the lower LogP.[1]

  • Metabolic Blocking: Cyclobutane rings are often subject to oxidative metabolism (hydroxylation) at the methylene positions.[1] The oxetane ring replaces one methylene with oxygen (inert to oxidation) and sterically protects the remaining methylenes via the 3,3-substitution pattern.[1]

Decision Logic: When to Switch?

Use the following logic flow to determine if you should deploy the oxetane building block in your lead optimization campaign.

DecisionMatrix Start Lead Compound Optimization (Gem-Diamine Linker Needed) SolubilityIssue Is Aqueous Solubility Low? Start->SolubilityIssue MetabolicIssue Is Metabolic Clearance High? SolubilityIssue->MetabolicIssue No UseOxetane DEPLOY OXETANE (CAS 1802048-96-9) SolubilityIssue->UseOxetane Yes (Critical Fix) SelectivityIssue Is pKa/Selectivity an Issue? MetabolicIssue->SelectivityIssue No MetabolicIssue->UseOxetane Yes (Block C-H sites) SelectivityIssue->UseOxetane Yes (Modulate pKa) UseCyclobutane USE CYCLOBUTANE (Standard Linker) SelectivityIssue->UseCyclobutane No

Caption: Strategic decision matrix for selecting between oxetane and cyclobutane spacers based on ADME liabilities.

Experimental Protocols

The following protocols outline the handling of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate.

Protocol A: Selective Functionalization (Amide Coupling)

Objective: Couple the free primary amine (


) while keeping the ring amine protected.[1]
  • Preparation: Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

  • Addition: Add ** tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate** (1.0 eq).

    • Note: The free amine is the exocyclic aminomethyl group.[1] The ring nitrogen is Boc-protected and non-nucleophilic.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: Boc-Deprotection (Ring Amine Release)

Objective: Remove the Boc group to release the hindered tertiary amine on the ring.[1]

  • Dissolution: Dissolve the intermediate from Protocol A in DCM (0.1 M).

  • Acidolysis: Add TFA (10–20 eq) or 4M HCl in Dioxane (10 eq).

    • Critical Warning:Do not use strong Lewis acids (e.g.,

      
      ) or extremely high temperatures (>60°C) for prolonged periods, as the oxetane ring can open under harsh acidic stress, although 3,3-disubstituted oxetanes are remarkably robust compared to monosubstituted ones.[1]
      
  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Concentrate in vacuo. Neutralize immediately if the free base is unstable.[1] Use a basic resin (e.g., PL-HCO3 MP) or wash with saturated

    
    .[1]
    
    • Why: The free amine on the oxetane ring is sterically hindered and less basic than a standard amine, but stable.[1]

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: N-Boc-3-(aminomethyl) oxetan-3-amine Step1 Step 1: Selective Coupling (Exocyclic Amine) Start->Step1 R-COOH HATU Interm Intermediate: Amide-Linked Boc-Protected Step1->Interm Step2 Step 2: Acidic Deprotection (TFA/DCM) Interm->Step2 -Boc Final Final Product: Functionalized Gem-Diamine Scaffold Step2->Final Free Ring Amine

Caption: Step-wise functionalization workflow for the differentiated diamine scaffold.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link[1]

  • Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link[1]

  • Stepan, A. F., et al. (2011).[1] Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives. Journal of Medicinal Chemistry. Link[1]

  • Barnes-Seeman, D. (2012).[1] The Role of Oxetanes in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

alternative building blocks to tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of alternative building blocks to tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate , designed for medicinal chemists and drug discovery scientists.

Executive Summary & Strategic Context

The Benchmark: tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS: 1363382-78-0) This building block is a cornerstone in Fragment-Based Drug Discovery (FBDD). It introduces a 3,3-disubstituted oxetane core, which serves as a polar, metabolically stable bioisostere for the gem-dimethyl group and carbonyl functionalities.

Why Seek Alternatives? While the oxetane core effectively lowers lipophilicity (LogD) and blocks metabolic soft spots, it presents specific challenges:

  • Chemical Lability: The strained ether ring can undergo acid-catalyzed ring opening during late-stage deprotection or formulation.

  • Cost & Availability: High synthetic complexity often drives up the cost of goods (COGS) compared to carbocyclic analogs.

  • Basicity Modulation: The electron-withdrawing oxygen reduces the pKa of the amine, which may be undesirable if a basic center is required for target engagement.

This guide evaluates three primary classes of alternatives: Gem-Dimethyl (Acyclic) , Cyclobutane (Carbocyclic) , and Azetidine (Nitrogenous) .

Comparative Analysis of Building Blocks

The Benchmark: Oxetane Core
  • Structure: 4-membered cyclic ether.[1]

  • Key Trait: High polarity, low lipophilicity, reduced amine basicity (inductive effect).

  • Best For: Solubility fixing, reducing hERG liability (by lowering pKa).

Alternative A: The Traditional Standard (Gem-Dimethyl)

Compound: tert-butyl N-(2-amino-2-methylpropyl)carbamate

  • Mechanism: The "open-chain" analog. It provides the same steric bulk as the oxetane but without the ring strain or oxygen atom.

  • Pros: Extremely stable, low cost, commercially ubiquitous.

  • Cons: High lipophilicity (high LogP), rapid metabolic clearance (CYP450 oxidation of methyl groups).

Alternative B: The Carbocyclic Isostere (Cyclobutane)

Compound: tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate

  • Mechanism: Replaces the oxetane oxygen with a methylene group (

    
    ).
    
  • Pros: Chemically inert (acid stable), maintains the rigid sp3 geometry.

  • Cons: Significantly higher LogD than oxetanes; poor aqueous solubility.

Alternative C: The Basic Isostere (Azetidine)

Compound: tert-butyl N-[3-(aminomethyl)azetidin-3-yl]carbamate (requires orthogonal N-protection)

  • Mechanism: Replaces the oxygen with a nitrogen atom.

  • Pros: Introduces a basic center (secondary/tertiary amine) and a vector for further diversification.

  • Cons: High polarity can lead to permeability issues; potential for rapid renal clearance.

Performance Data Comparison

The following table synthesizes physicochemical data comparing the Oxetane benchmark against its primary alternatives.

FeatureOxetane (Benchmark) Gem-Dimethyl (Alt A) Cyclobutane (Alt B) Azetidine (Alt C)
Structure Type Cyclic EtherAcyclic AlkylCarbocycleN-Heterocycle
Δ LogP (approx) 0.0 (Ref) +1.0 (More Lipophilic)+0.8 (More Lipophilic)-0.5 (More Polar)
pKa (Amine) ~7.5 - 8.5 (Lowered)~9.5 - 10.5~9.5 - 10.0~8.0 - 9.0
Metabolic Stability High (Blocks metabolic sites)Low (Methyl oxidation)High (Chemically inert)Moderate (N-oxidation)
Acid Stability Low (Ring opening risk)HighHighHigh
Solubility HighLowLowVery High

Scientist's Note: The pKa shift is the most critical parameter. The oxetane oxygen exerts a strong inductive effect (


), lowering the pKa of the exocyclic amine by ~1-2 units compared to the cyclobutane. This is often exploited to improve oral bioavailability by reducing the percentage of ionized drug in the gut.

Decision Framework & Logic

The following diagram illustrates the decision logic for selecting the appropriate building block based on medicinal chemistry requirements.

BuildingBlockSelection Start Start: Select Building Block CheckSolubility Is Aqueous Solubility a Limiting Factor? Start->CheckSolubility CheckMetab Is Metabolic Stability (t1/2) Critical? CheckSolubility->CheckMetab No (Solubility OK) Oxetane Select Oxetane (Benchmark) Low LogD, Mod. pKa CheckSolubility->Oxetane Yes (Need Polar Core) CheckBasicity Is Amine Basicity (pKa) Optimization Needed? CheckMetab->CheckBasicity Yes (Block Soft Spots) GemDimethyl Select Gem-Dimethyl (Alt A) Low Cost, High Lipophilicity CheckMetab->GemDimethyl No (Cheap/Fast) CheckBasicity->Oxetane Lower pKa (Reduce hERG) Cyclobutane Select Cyclobutane (Alt B) High Stability, High LogD CheckBasicity->Cyclobutane Maintain High pKa Azetidine Select Azetidine (Alt C) High Polarity, Vectorizable CheckBasicity->Azetidine Need Vector/H-Bond Donor

Figure 1: Decision tree for selecting bioisosteric replacements for 3,3-disubstituted oxetane amines.

Experimental Protocols

Protocol A: Safe Handling of Oxetane Building Blocks (Coupling)

Context: Oxetanes are sensitive to strong Lewis acids and Bronsted acids, which can trigger ring opening to form 1,3-diols. Standard Boc-deprotection (TFA/DCM) must be controlled.

  • Coupling Reaction:

    • Dissolve carboxylic acid partner (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min to activate.

    • Add tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (1.0 eq).

    • Critical Step: Monitor reaction at 0°C to RT. Do not heat above 40°C to prevent thermal strain release.

    • Quench with saturated

      
       (mild base) rather than acidic workup.
      
  • Boc-Deprotection (The "Oxetane-Safe" Method):

    • Avoid neat TFA.

    • Use 4M HCl in Dioxane at 0°C.

    • Monitor strictly by LCMS. Stop immediately upon consumption of starting material (typically 30-60 min).

    • Reasoning: Anhydrous HCl/Dioxane minimizes the nucleophilic water necessary for hydrolytic ring opening compared to aqueous TFA.

Protocol B: Synthesis of Cyclobutane Alternative (Alt B)

Context: If the oxetane block is unavailable or too costly, the cyclobutane analog can be synthesized via a robust 2-step sequence.

  • Starting Material: Cyclobutane-1,1-dicarboxylic acid.

  • Curtius Rearrangement:

    • Treat dicarboxylic acid with DPPA (Diphenylphosphoryl azide) and

      
       in toluene at reflux.
      
    • This converts one carboxylate to the Boc-protected amine.

  • Reduction:

    • Reduce the remaining carboxylic acid (or ester) using

      
       or 
      
      
      
      to the alcohol.
    • Convert alcohol to amine via mesylation and azide displacement, followed by Staudinger reduction.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Properties." Angewandte Chemie. [Link]

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives." Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2] Chemical Reviews. [Link]

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry. [Link]

Sources

comparative analysis of Boc vs Cbz protecting groups for oxetane amines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: 3-Aminooxetane scaffolds and their derivatives

Executive Summary: The Stability Paradox

The oxetane ring has emerged as a high-value bioisostere in modern medicinal chemistry, often replacing gem-dimethyl groups or carbonyls to improve metabolic stability and solubility. However, the installation and manipulation of amine functionalities on this strained ether ring present a unique "Stability Paradox."

While the oxetane ring is kinetically stable to many conditions due to poor orbital overlap for nucleophilic attack, it is thermodynamically unstable (strain energy ~25.5 kcal/mol). The choice between Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) protection is not merely a matter of orthogonality; it is a structural survival decision.

  • Boc: Offers excellent base stability but requires acidic deprotection. Risk: Acid-catalyzed ring opening (polymerization or hydrolysis).

  • Cbz: Offers excellent acid stability but requires hydrogenolysis. Risk: Catalyst poisoning or over-reduction of other pharmacophores.

This guide analyzes the performance of both groups, providing optimized protocols to mitigate the specific failure modes associated with the oxetane core.

Mechanistic Failure Modes

To choose the correct group, one must understand how the oxetane ring fails under deprotection conditions.

The Acid Vulnerability (Boc Failure Mode)

The primary failure mode during Boc removal is Acid-Catalyzed Ring Opening .

  • Protonation: The oxetane oxygen is protonated by the strong acid (TFA or HCl).

  • Nucleophilic Attack: The strained C-O bond is attacked by a nucleophile.

    • Note: In "anhydrous" HCl/Dioxane, the chloride ion (

      
      ) is a potent nucleophile, leading to rapid ring opening to form chlorohydrins.
      
    • Note: TFA is less nucleophilic, making it paradoxically safer than HCl for oxetanes, provided water is excluded.

The Hydrogenolysis Vulnerability (Cbz Failure Mode)

The oxetane ring itself is generally stable to hydrogenolysis (Pd/C,


). The failure mode here is chemoselectivity .
  • Over-reduction: If the molecule contains pyridines, pyrimidines, or halogenated aromatics (common in drug discovery), standard Pd/C conditions may reduce these rings or perform hydrodehalogenation before removing the Cbz.

Comparative Performance Analysis

The following data summarizes the stability of 3,3-disubstituted oxetane amines under standard deprotection regimes.

FeatureBoc (Acid Deprotection) Cbz (Hydrogenolysis)
Reagent TFA / DCM (1:4) or HCl / Dioxane

(1 atm) / 10% Pd-C
Oxetane Survival Moderate to High (Substrate dependent)Excellent
Primary Risk Ring opening via

(if nucleophiles present)
Reduction of other motifs (e.g., Cl-Ar, pyridines)
Yield (Avg) 70–85% (Losses due to volatile byproducts)90–98%
Scalability High (Gas evolution is manageable)High (Requires safety controls for

)
Purification Requires neutralization/desaltingFiltration (Celite) + Evaporation
Key Insight Avoid HCl.

opens the ring. Use TFA.
Poisoning. Sulfur/Amines can stall the reaction.
Decision Matrix Visualization

OxetaneDecision Start Substrate: Protected 3-Aminooxetane CheckSens Contains Acid-Sensitive Groups? (e.g., Acetals, Silyl ethers) Start->CheckSens CheckRed Contains Reducible Groups? (e.g., Alkenes, Nitro, Ar-Cl) CheckSens->CheckRed No CbzRoute Route B: Cbz Protection CheckSens->CbzRoute Yes (Avoid Acid) BocRoute Route A: Boc Protection CheckRed->BocRoute Yes (Avoid H2) CheckRed->CbzRoute No (Preferred) DeprotBoc Deprotection: TFA/DCM (0°C) *Avoid HCl* BocRoute->DeprotBoc DeprotCbz Deprotection: H2, Pd/C *Mildest for Ring* CbzRoute->DeprotCbz

Caption: Logical flow for selecting protecting groups based on substrate functionality. Cbz is preferred for ring stability unless orthogonality issues exist.

Optimized Experimental Protocols

Protocol A: Safe Boc Deprotection (TFA Method)

Why this works: This protocol minimizes the temperature and nucleophilicity of the medium to prevent ring opening.

  • Preparation: Dissolve the N-Boc-3-aminooxetane (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. Critical: Do not skip cooling. Heat accelerates ring strain release.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise. Final ratio should be 4:1 (DCM:TFA) .

    • Note: Do not use HCl/Dioxane. The chloride ion is sufficiently nucleophilic to open the protonated oxetane ring.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for max 1 hour.

  • Monitoring: Check TLC. If the oxetane ring opens, you will see a highly polar "streak" or baseline spot (amino-alcohol).

  • Quench (Crucial): Concentrate the reaction mixture in vacuo at low temperature (<30 °C). Do not heat.

  • Workup: Redissolve in DCM and wash with cold saturated

    
    . Rapidly separate layers to minimize exposure of the free amine to basic hydrolysis.
    
Protocol B: High-Fidelity Cbz Hydrogenolysis

Why this works: Hydrogenolysis is chemically orthogonal to the ether linkage of the oxetane, preserving the ring perfectly.

  • Preparation: Dissolve N-Cbz-3-aminooxetane in MeOH or EtOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).

    • Tip: If the molecule contains sulfur or basic nitrogens that might poison the catalyst, add 1.0 equiv of HCl (if oxetane is 3,3-disubstituted) or Acetic Acid to protonate the amine and prevent coordination to Pd.

  • Hydrogenation: Purge with Argon, then stir under a balloon of

    
     (1 atm) at Room Temperature.
    
  • Time: Reaction is typically complete in 1–2 hours.

  • Workup: Filter through a pad of Celite to remove Pd. Rinse with MeOH.[1] Concentrate to yield the clean amine.

Advanced Visualization: The Acid Decomposition Pathway

The following diagram illustrates why HCl is dangerous for oxetanes compared to TFA.

AcidDecomp Oxetane Protonated Oxetane TFA_Path TFA Anion (Weak Nucleophile) Oxetane->TFA_Path Low Temp HCl_Path Chloride Anion (Strong Nucleophile) Oxetane->HCl_Path Fast Stable Intact Oxetane (Deprotection Successful) TFA_Path->Stable Reversible/Slow Open Ring Opening (Chlorohydrin Formation) HCl_Path->Open Irreversible SN2

Caption: Mechanism of acid-induced failure. Chloride ions (from HCl) drive irreversible ring opening, whereas TFA anions are less likely to cleave the ring.

References

  • Wuitschik, G. et al. "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angew. Chem. Int. Ed., 2006, 45(46), 7736-7739. Link

  • Burkhard, J. A. et al. "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." J. Org.[2][3][4] Chem., 2010, 75(19), 6681–6684. Link

  • Bull, J. A. et al. "Exploiting the Oxetane Ring in Drug Discovery." Chem. Rev., 2016, 116(19), 12150–12233. Link

  • Duncton, M. A. "Minireview: Oxetanes in Drug Discovery." Med.[5][6][7] Chem. Commun., 2011, 2, 1135-1161. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience, 2006. (General reference for deprotection mechanics).

Sources

evaluating the efficacy of derivatives from tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of derivatives synthesized from tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate (CAS: 1353974-62-1). This scaffold represents a critical "design element" in modern medicinal chemistry, serving as a polar, metabolically stable bioisostere for gem-dimethyl, carbonyl, and cyclobutane groups.

Executive Summary: The Oxetane Advantage

In the optimization of lead compounds, the "Magic Methyl" effect (adding methyl groups to boost potency) often comes at the cost of increased lipophilicity (LogP) and metabolic liability. The 3,3-disubstituted oxetane scaffold offers a strategic solution.

The specific building block, tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate , provides an orthogonal diamine core. It allows for the construction of linear linkers or spirocyclic-like constraints that maintain the tetrahedral geometry of a gem-dimethyl group but with significantly improved physicochemical properties.

Key Performance Indicators (KPIs) for Evaluation
  • Lipophilicity Efficiency (LipE): Does the derivative maintain potency while lowering LogD?

  • Metabolic Stability: Does the oxetane ring block CYP450 oxidation compared to alkyl chains?

  • Solubility: Does the ether oxygen accept hydrogen bonds sufficiently to improve aqueous solubility?

Comparative Analysis: Oxetane vs. Traditional Scaffolds

The following table contrasts the oxetane core with its primary structural alternatives: the gem-dimethyl group (hydrophobic) and the cyclobutane ring (carbocyclic).

FeatureOxetane Core (3,3-disubstituted)Gem-Dimethyl (-C(CH₃)₂-)Cyclobutane (Carbocycle)Impact on Efficacy
LogD (Lipophilicity) Low (ΔLogD ≈ -1.0 vs Cyclobutane)HighHighLower LogD reduces non-specific binding and improves LipE.
Aqueous Solubility High (H-bond acceptor)LowLowCritical for oral bioavailability and formulation.
Metabolic Stability High (Blocks metabolic soft spots)Low (Benzylic/Allylic oxidation prone)ModerateOxetane is rarely a substrate for CYP450 oxidative metabolism.
Basicity Modulation Reduces pKa of adjacent aminesNeutralNeutralLowers pKa by ~1-2 units, improving permeability and reducing hERG liability.
Conformation Rigid, puckered ringFlexibleRigid, puckeredDefined exit vectors for substituents (approx 109°).
Mechanism of Action: The "Solubility Switch"

The oxetane oxygen lone pairs are exposed and sterically accessible, acting as a weak hydrogen bond acceptor. Unlike the gem-dimethyl group, which is purely lipophilic, the oxetane ring lowers the overall LogP of the molecule. When used to replace a gem-dimethyl group, it often retains the steric bulk required for target binding (efficacy) while dramatically improving the ADME profile.

Experimental Protocols for Efficacy Evaluation

To rigorously evaluate derivatives of this scaffold, researchers must follow a self-validating workflow.

Phase 1: Derivatization Workflow (Synthesis)

Objective: Create a library of test compounds using the orthogonal amine handles.

Step-by-Step Protocol:

  • Selective Functionalization (Free Amine):

    • Dissolve tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate in DCM/DMF.

    • React the free primary amine (-CH₂NH₂) with an electrophile (e.g., acid chloride, isocyanate, or aldehyde via reductive amination).

    • Validation: Monitor via LC-MS for mono-substitution.

  • Deprotection (Boc Removal):

    • Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane for 1-2 hours at RT.

    • Concentrate in vacuo to yield the amine salt.

  • Core Functionalization (Resulting Amine):

    • React the newly exposed C3-amine with the second electrophile (R2).

    • Result: A 3,3-disubstituted oxetane linker connecting R1 and R2.

Phase 2: Physicochemical Profiling

Objective: Quantify the "Oxetane Effect" on solubility and lipophilicity.

Protocol: Kinetic Aqueous Solubility

  • Preparation: Prepare 10 mM stock solutions of the oxetane derivative and its gem-dimethyl analog in DMSO.

  • Incubation: Spike stock solution into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO).

  • Equilibration: Shake for 24 hours at 25°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitate.

  • Analysis: Quantify filtrate concentration using HPLC-UV against a standard curve.

    • Success Criterion: Oxetane derivative solubility > 10x that of the carbon analog.

Phase 3: Metabolic Stability (Microsomal Stability)

Objective: Determine if the oxetane ring survives hepatic metabolism.

  • System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Reaction: Incubate 1 µM test compound with microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Causality: High clearance in the gem-dimethyl analog vs. low clearance in the oxetane analog confirms the oxetane's role in blocking metabolic soft spots.

Visualizations

Diagram 1: Derivatization & Library Generation Workflow

This flow illustrates how to utilize the orthogonal protecting group strategy to generate diverse libraries.

G Start Scaffold: tert-butyl N-[3-(aminomethyl) oxetan-3-yl]carbamate Step1 Step 1: Functionalize Free Amine (-CH2NH2) Start->Step1 R1-X (Acylation/Alkylation) Inter Intermediate: Mono-substituted (Boc-Protected) Step1->Inter Step2 Step 2: Acidic Deprotection (-Boc) Inter->Step2 TFA or HCl AmineSalt Core Amine Salt Step2->AmineSalt Step3 Step 3: Functionalize Core Amine (C3-NH2) AmineSalt->Step3 R2-Y (Coupling) Final Final Derivative: 3,3-Disubstituted Bioactive Linker Step3->Final

Caption: Orthogonal synthesis workflow allowing sequential introduction of R1 and R2 groups.

Diagram 2: Decision Tree for Scaffold Selection

When should you use this oxetane scaffold over a gem-dimethyl group?

DecisionTree Problem Lead Compound Issue? Solubility Poor Solubility? Problem->Solubility Metab High Clearance? Problem->Metab Potency Low Potency? Problem->Potency Sol_Yes Use Oxetane (Lowers LogD, H-bond acceptor) Solubility->Sol_Yes Yes Metab_Loc Metabolic Soft Spot is Gem-Dimethyl? Metab->Metab_Loc Yes Potency_Check Is conformation critical? Potency->Potency_Check Metab_Yes Use Oxetane (Blocks oxidation) Metab_Loc->Metab_Yes Yes Metab_No Check other metabolic hot spots Metab_Loc->Metab_No No Potency_Rigid Use Oxetane (Rigid 3D spacer) Potency_Check->Potency_Rigid Yes Potency_Flex Use Propyl/Ethyl Chain Potency_Check->Potency_Flex No

Caption: Decision matrix for substituting gem-dimethyl/alkyl groups with the oxetane scaffold.

Data Interpretation & Troubleshooting

When analyzing data from these derivatives, observe the following patterns:

  • The "pKa Shift": If the C3-amine is part of a basic center, expect the pKa to drop by 1.5–2.0 units compared to the cyclohexyl or propyl analog. This is due to the inductive electron-withdrawing effect of the oxetane oxygen.[1]

    • Interpretation: If potency drops, check if the target requires a protonated amine. If hERG inhibition drops, this pKa shift is likely the cause (beneficial).

  • Solubility vs. Permeability: While solubility usually increases, permeability (PAMPA) may slightly decrease due to increased polarity. However, the Lipophilic Efficiency (LipE) generally improves.

  • Chemical Stability: 3,3-disubstituted oxetanes are generally stable. However, avoid strongly acidic conditions at high temperatures (>80°C) for prolonged periods, as ring opening can occur.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][2][3][4][5][6] Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis of azaspirocycles and their evaluation in drug discovery." Angewandte Chemie. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][5][6][7] Chemical Reviews. [Link]

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Cross-Validation of Experimental NMR Data with Predicted Spectra

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of chemical entities. However, the interpretation of complex spectra, especially for novel compounds, can be a significant bottleneck. The convergence of high-quality experimental data with increasingly accurate computational prediction methods has ushered in a new paradigm of structural verification. This guide provides an in-depth comparison of methodologies and a practical framework for the cross-validation of experimental NMR data with computationally predicted spectra, a process now critical for accuracy and confidence in chemical research, from natural product discovery to pharmaceutical development.

The Symbiotic Relationship: Experimental and Predicted Spectra

At its core, the cross-validation process is a dialogue between a real-world measurement and a theoretical model. The goal is to determine if a proposed chemical structure is consistent with the acquired experimental data. This process hinges on two equally important pillars: the quality of the experimental NMR spectrum and the accuracy of the computational prediction.

  • Experimental Data Acquisition: The fidelity of the final comparison is fundamentally limited by the quality of the input data. Acquiring high-resolution, artifact-free NMR spectra is paramount. This involves careful sample preparation, proper instrument calibration, and adherence to established practices for quantitative analysis[1]. For successful calibration and validation, the sample used for reference laboratory data must be representative of the sample analyzed by NMR[1].

  • Computational Spectra Prediction: This involves using a software algorithm to calculate the theoretical NMR spectrum (primarily chemical shifts and coupling constants) for a proposed molecular structure. The accuracy of this prediction is the cornerstone of the validation process and has been a long-standing goal for chemists[2]. The choice of prediction method is a critical decision, involving a trade-off between computational cost and accuracy[3].

A Comparative Guide to NMR Prediction Methodologies

The engine behind spectral prediction can be broadly categorized into three families: Empirical (database-driven), Quantum Mechanics (QM), and the rapidly evolving Machine Learning (ML) approaches. Each has distinct advantages and is suited for different applications.

Methodology Underlying Principle Typical Accuracy (¹³C / ¹H ppm) Computational Cost Strengths Limitations Prominent Software Examples
Empirical / Database-Driven Utilizes large databases of assigned experimental spectra. Algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes correlate structural fragments with observed chemical shifts.[4]~1.5 - 5.0 / ~0.2 - 0.4Low (seconds to minutes)Very fast; excellent for common structural motifs and rapid screening.Accuracy is highly dependent on the similarity of the query structure to compounds in the database[4]; may perform poorly for novel scaffolds.Mnova NMRPredict[5][6], ACD/NMR Predictors[7], ChemDraw
Quantum Mechanics (QM) Ab initio calculation of the shielding tensor based on the molecule's electronic structure. Density Functional Theory (DFT) is the most common method.[8]~1.0 - 2.0 / ~0.1 - 0.2High (hours to days)High accuracy, not reliant on databases. Essential for differentiating stereoisomers and analyzing novel or strained structures.[3][8]Computationally expensive, especially for large and conformationally flexible molecules[3]. Requires expertise in selecting appropriate functionals and basis sets.Gaussian, Spartan, TURBOMOLE[9]
Machine Learning (ML) Employs deep learning algorithms (e.g., graph neural networks) trained on vast datasets of structures and their experimental spectra to learn complex structure-spectra correlations.[3][10]<1.5 / <0.2Low to ModerateCan achieve accuracy rivaling QM methods at a fraction of the computational cost. Continuously improves as more data becomes available.[3][10]Performance depends on the quality and diversity of the training data. May not extrapolate well to chemical spaces far outside the training set.Mnova NMRPredict (ML components)[5], NMRNet[8], PROSPRE[10]

Many modern software packages, such as Mnova NMRPredict, employ an "ensemble" or hybrid approach, combining multiple prediction engines (e.g., HOSE-code, ML, and increment-based methods) to improve overall accuracy and reduce outliers.[5][6] This strategy leverages the speed of empirical methods for common fragments while incorporating the nuanced predictive power of machine learning.

The Cross-Validation Workflow: A Step-by-Step Protocol

A systematic workflow is essential for a robust and unbiased comparison. The following protocol outlines the key steps from data acquisition to final validation.

Step 1: Acquire High-Quality Experimental Data

  • Objective: To obtain a clean, high-resolution NMR spectrum of the compound of interest.

  • Procedure:

    • Prepare a sample of the purified compound in a suitable deuterated solvent.

    • Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

    • Carefully process the data: apply appropriate window functions, Fourier transform, phase correct, and baseline correct the spectra.

    • Perform peak picking and, for ¹H spectra, multiplet analysis.

Step 2: Propose a Candidate Structure

  • Objective: To generate a 2D or 3D model of the putative structure.

  • Procedure:

    • Based on all available analytical data (MS, IR, 2D NMR, etc.), draw the proposed chemical structure using chemical drawing software (e.g., ChemDraw, MarvinSketch).

Step 3: Predict the NMR Spectrum

  • Objective: To calculate the theoretical NMR spectrum for the candidate structure.

  • Procedure:

    • Import the structure into your chosen NMR prediction software (e.g., Mnova, ACD/Labs).

    • Select the desired prediction algorithm (e.g., Empirical, DFT, or a hybrid model). Causality Note: For routine structure confirmation of known compound classes, a fast empirical or ML-based prediction is sufficient. For novel structures or to distinguish between close isomers, a more computationally intensive QM/DFT calculation is required to achieve the necessary accuracy.[3]

    • Execute the prediction for the relevant nuclei (¹H, ¹³C, etc.). The software will generate a list of predicted chemical shifts.

Step 4: Compare Experimental and Predicted Data

  • Objective: To systematically correlate the predicted shifts with the experimental peaks.

  • Procedure:

    • Many software platforms offer a "Predict & Compare" or "Predict & Verify" function that overlays the predicted spectrum on the experimental one.[5][11]

    • Manually or automatically assign the predicted shifts to the experimental peaks.

    • Analyze the deviations between the predicted and experimental values for each nucleus.

Step 5: Validate the Structure

  • Objective: To make a final determination of the structure's correctness based on the comparison.

  • Procedure:

    • Calculate a statistical measure of the fit, such as the Mean Absolute Error (MAE) between predicted and experimental shifts.

    • Assess the correlation. A low MAE and a high correlation coefficient suggest a correct structural assignment. Conversely, large deviations for specific nuclei may indicate an incorrect structure or a need to reconsider assignments.

    • If the fit is poor, return to Step 2 and consider alternative isomeric structures. Repeat the prediction and comparison process.

The following diagram illustrates this self-validating workflow:

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Validation exp_data 1. Acquire Experimental NMR Data process_data 2. Process Spectrum & Peak Pick exp_data->process_data compare 5. Compare & Correlate (Experimental vs. Predicted) process_data->compare propose_struct 3. Propose Candidate Structure predict_spec 4. Predict Spectrum (e.g., DFT, ML) propose_struct->predict_spec predict_spec->compare decision 6. Assess Fit compare->decision correct Structure Validated decision->correct Good Fit incorrect Structure Incorrect decision->incorrect Poor Fit incorrect->propose_struct Revise Structure

A self-validating workflow for NMR data cross-validation.

Case Study: The Power of Prediction in Correcting Natural Product Structures

A classic example demonstrating the power of this methodology is the structural reassignment of hexacyclinol.[2] Originally isolated in 2002, a complex endoperoxide structure was proposed based on extensive 1D and 2D NMR data analysis. However, when the ¹³C NMR spectrum was predicted using DFT (mPW1PW91/6-31G(d,p)) calculations, the predicted shifts showed a very poor correlation with the experimental data. This significant discrepancy prompted a re-examination of the original data, leading to the proposal of an alternative diepoxide structure. The DFT-predicted ¹³C spectrum for this revised structure showed an excellent match with the experimental values, leading to the confident reassignment of the structure.[2] This case underscores how computational prediction is not just a confirmatory tool but a powerful method for structural elucidation and error correction.

Automation and The Future

The field is rapidly moving towards greater automation. Software platforms like Mnova Verify and automated workflows are designed to streamline this entire process, from data import to generating a final validation report.[7][12][13] These tools can automatically check a proposed structure against a suite of analytical data, providing a confidence score and flagging discrepancies for expert review.[7][13] As machine learning models become even more sophisticated and are trained on larger, higher-quality datasets, the accuracy and speed of in silico NMR prediction will continue to improve, further solidifying its role as an indispensable tool for researchers in the chemical sciences.[10]

References

  • Assessing the quality of solution nuclear magnetic resonance structures by complete cross-validation. PubMed. [Link]

  • NMR Spectroscopy for the Validation of AlphaFold2 Structures. National Institutes of Health (NIH). [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • NMR Prediction Accuracy Validation. Slideshare. [Link]

  • Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. [Link]

  • Chenomx Inc | Metabolite Discovery and Measurement. Chenomx. [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. ACS Publications. [Link]

  • Mnova Predict | Accurate Prediction. Bruker. [Link]

  • A new method for the comparison of 1H NMR predictors based on tree-similarity of spectra. Journal of Cheminformatics. [Link]

  • Workflow Automation. Mestrelab Research. [Link]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Omega. [Link]

  • nmRanalysis: An Open-Source Web Application for Semi-automated NMR Metabolite Profiling. ACS Publications. [Link]

  • Mnova Training Session - NMR Prediction. YouTube. [Link]

  • NMRium - The next-generation NMR software. NMRium. [Link]

  • Automated Data Processing Workflows for Non‐Expert Users of NMR Facilities. Chemistry – A European Journal. [Link]

  • Starting Guide to NMRPredict Desktop. Mestrelab Resources. [Link]

  • Best NMR Predictors Alternatives & Competitors. SourceForge. [Link]

  • NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]

  • Peakr: simulating solid-state NMR spectra of proteins. Bioinformatics. [Link]

  • Mnova Verify I Structure Verification. Bruker. [Link]

  • SAND: Automated Time-Domain Modeling of NMR Spectra Applied to Metabolite Quantification. National Institutes of Health (NIH). [Link]

  • NMR 소프트웨어 (Mnova, Chenomx) CHENOMX Chenomx Inc. BK Turemts. [Link]

  • Chenomx NMR Suite 8.2 Download (Free trial). Software Informer. [Link]

  • Initial Calibration and Validation. NMR Testing Laboratory. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • NMR metabolome analysis software "cNx SUITE". IPROS. [Link]

  • Chenomx Profiler Module Tutorial. YouTube. [Link]

Sources

Strategic Guide to Product Identity Confirmation: LC-MS Performance vs. Conventional Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Definitive Identity

In modern drug development, "purity" is insufficient without definitive "identity." While HPLC-UV remains the workhorse for quantitative purity, it suffers from a critical blind spot: it identifies compounds solely by Retention Time (RT), a parameter that can drift or be mimicked by structurally similar impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) bridges the gap between the high throughput of HPLC and the structural certainty of NMR. This guide outlines the operational superiority of LC-MS for identity confirmation, supported by a self-validating protocol compliant with ICH Q2(R2) and FDA Bioanalytical Method Validation standards.

Comparative Analysis: LC-MS vs. Alternatives

The following matrix objectively compares LC-MS against the two most common alternatives: HPLC-UV (standard QC) and NMR (structural gold standard).

Table 1: Performance Matrix for Identity Confirmation
FeatureLC-MS (HRMS) HPLC-UV (DAD) NMR (1H/13C)
Primary ID Mechanism Exact Mass (

) + Fragmentation Pattern + RT
Retention Time (RT) + UV SpectrumMagnetic resonance of nuclei (C-H backbone)
Specificity High: Distinguishes isobaric compounds via MS/MS.Low: Co-eluting peaks can mimic the target.Very High: Definitive structural elucidation.
Sensitivity (LOD) Femtogram to Nanogram (Excellent for trace impurities).Microgram (Limited by extinction coefficient).Milligram (Requires bulk sample).
Throughput High (Minutes per sample).High (Minutes per sample).Low (Hours per sample/requires pure material).
Matrix Tolerance Moderate (Requires desalting/sample prep).High (Robust to salts/buffers).Low (Solvent signals interfere).
Cost per Analysis Moderate.Low.High.

Senior Scientist Insight:

Do not use NMR for routine batch release; it is an over-utilization of resources. Use NMR to characterize your Reference Standard once. Then, use LC-MS to bridge every subsequent production batch to that Reference Standard. This validates identity with high throughput and lower cost.

Technical Deep Dive: The Causality of Confirmation

To confirm identity via LC-MS, we rely on Orthogonality —the principle of using two independent physical properties to verify a result.

A. Mass Accuracy (The "What")

We do not just look for the "molecular weight." We look for the Exact Mass (monoisotopic mass).

  • Mechanism: High-Resolution MS (e.g., Q-TOF or Orbitrap) measures

    
     with an error margin of < 5 ppm.
    
  • Why it matters: A nominal mass of 300 Da could be dozens of formulas. An exact mass of 300.1235 Da narrows it down to a specific elemental composition (e.g.,

    
    ).
    
B. Isotopic Pattern Matching (The "Validation")

Nature dictates the abundance of isotopes (e.g.,


 is ~1.1% of 

).
  • Self-Validation: If your mass is correct but your isotopic pattern (M+1, M+2 peaks) does not match the theoretical distribution, you have a co-eluting interference or the wrong compound.

C. Retention Time Matching (The "Where")
  • Mechanism: The analyte must elute at the same time as the Reference Standard under identical conditions.

  • Acceptance: FDA guidelines typically accept a variance of

    
     (or 
    
    
    
    min) relative to the standard.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid, preventing false positives.

Phase 1: System Suitability (Pre-Run)
  • Objective: Confirm the LC-MS is fit for purpose (per USP <621>).

  • Action: Inject a "System Suitability Standard" (a known mix of the target analyte and a potential impurity).

  • Pass Criteria:

    • Resolution (

      
      ) between target and impurity > 1.5.
      
    • Mass Accuracy < 5 ppm.

    • RT Stability < 0.1 min shift from historical data.

Phase 2: Sample Preparation
  • Solvent: Dissolve sample in 50:50 Water:Acetonitrile (or starting mobile phase).

  • Concentration: Target 1-10 µg/mL. Note: MS is highly sensitive. Overloading causes detector saturation, leading to poor mass accuracy.

  • Filtration: 0.22 µm PTFE filter (removes particulates that clog ESI capillaries).

Phase 3: LC-MS Acquisition
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for

      
      ).
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+). Scan range 100-1000

    
    .
    

Visualization: Logic & Workflow

Diagram 1: The LC-MS Identity Workflow

This diagram illustrates the physical flow of the experiment, highlighting the critical decision points.

LCMS_Workflow Start Start: Sample Prep LC LC Separation (C18 Column) Start->LC Inject ESI ESI Ionization (+/- Mode) LC->ESI Elute MS1 MS1: Precursor Scan (Exact Mass) ESI->MS1 Ionize MS2 MS2: Fragmentation (Structural Fingerprint) MS1->MS2 Select Ion Data Data Processing (XIC Extraction) MS2->Data Detect

Caption: Figure 1: The linear workflow from sample injection to data acquisition. Note the dual-stage MS detection (MS1 for mass, MS2 for structure).

Diagram 2: Decision Logic for Identity Confirmation

Decision_Logic Input Acquired Data CheckRT Step 1: RT Match? (vs Ref Std) Input->CheckRT CheckMass Step 2: Mass Error < 5 ppm? CheckRT->CheckMass Yes Fail IDENTITY NOT CONFIRMED CheckRT->Fail No (>2.5% dev) CheckIso Step 3: Isotope Pattern Match? CheckMass->CheckIso Yes CheckMass->Fail No CheckIso->Fail No Pass IDENTITY CONFIRMED CheckIso->Pass Yes (>90% score)

Caption: Figure 2: The hierarchical decision tree. Failure at any step (RT, Mass, or Isotope) results in a rejected identity.

Data Presentation: Acceptance Criteria

To ensure scientific rigor, your data must meet specific quantitative thresholds.

Table 2: Standard Acceptance Criteria for Identity
ParameterAcceptance LimitRationale
Retention Time (RT)

relative to Reference Std.
Ensures the physicochemical properties (hydrophobicity) match.
Mass Accuracy

ppm (HRMS)
Confirms elemental composition.
Isotope Fidelity Score > 90% (or < 10% error in abundance)Validates that the mass is not an interference.
Signal-to-Noise (S/N)

Ensures data quality is sufficient for accurate calculation.
Fragment Ions Presence of top 3 major fragmentsConfirm structural backbone (MS/MS fingerprint).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[1] Source:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[2][3] Source:[Link][2]

  • General Chapter <621> Chromatography. United States Pharmacopeia (USP). Source:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate. As a trusted partner in your research, we are committed to providing information that ensures safety and regulatory compliance in your laboratory. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

The protocols herein are synthesized from an analysis of the compound's constituent functional groups—a Boc-protected amine, a primary amine, and an oxetane ring—and aligned with federal and local hazardous waste regulations. The causality behind each procedural step is explained to empower laboratory personnel with a deep understanding of the safety imperatives.

Hazard Profile and Chemical Characteristics

  • Carbamate Group: Carbamate-containing compounds are regulated by the Environmental Protection Agency (EPA) as a class of toxic substances, often used in the synthesis of pesticides.[1] Wastes generated from carbamate production are considered hazardous.[1][2]

  • Amine Functionality: The presence of a primary amine suggests the compound is likely corrosive and can cause skin burns and serious eye damage, similar to related amino compounds.[3][4][5][6]

  • Boc-Protecting Group: While the tert-butoxycarbonyl (Boc) group is generally stable, its cleavage (e.g., by strong acids) would liberate the free amine, increasing potential hazards.

  • Oxetane Ring: The four-membered oxetane ring is a cyclic ether. While less strained than an epoxide, it can participate in ring-opening reactions, and its environmental and toxicological profile warrants cautious handling.

Based on this analysis, the compound should be treated as a corrosive, irritant, and environmentally hazardous chemical waste .

Table 1: Chemical and Physical Properties Summary

Property Value Source
Molecular Formula C₁₀H₂₀N₂O₃ Calculated
Molecular Weight 216.28 g/mol Calculated
Appearance Solid (typical for similar Boc-protected amines) Inferred from related compounds[7][8]

| Incompatible Materials | Strong oxidizing agents, Strong acids | Inferred from related compounds[6][8] |

Mandatory Personal Protective Equipment (PPE)

Due to the compound's inferred corrosive and irritant properties, all handling and disposal operations must be performed with the following minimum PPE. The causality is to prevent all routes of exposure—dermal, ocular, and inhalation.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles with side shields. A face shield should be worn over goggles if there is a splash risk.[3]

  • Skin and Body Protection: A full-length laboratory coat is required. Ensure no skin is exposed.

  • Respiratory Protection: All handling of the solid compound and preparation of its waste must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][9]

Waste Segregation and Containment Protocol

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous reactions within a waste container.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, preferably high-density polyethylene (HDPE), for all tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate waste.

  • Labeling is Critical: The container must be clearly labeled before any waste is added. The label must include:

    • The full chemical name: "tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate"

    • The words "Hazardous Waste"

    • Appropriate GHS pictograms (Corrosion, Exclamation Mark for irritant).

    • An indication of the start date of accumulation.[10]

  • Incompatibility Prevention: DO NOT mix this waste with strong oxidizing agents or strong acids.[6][8] Keep this waste stream separate from other solvent or chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Management: The waste container must be kept tightly sealed when not in use.[3][4] Store it in a designated Satellite Accumulation Area within the laboratory, away from drains and sources of ignition.[3][11]

Spill Management Procedures

Accidental spills must be managed promptly and safely.

  • For Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into the designated hazardous waste container.[8]

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For Small Spills (Solution):

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[11][12]

    • Collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[9]

    • Ventilate the affected area.[12]

  • For Large Spills:

    • Evacuate all personnel from the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS department or emergency response team immediately.

Step-by-Step Disposal Workflow

The ultimate disposal of this chemical must be handled by a licensed hazardous waste contractor, coordinated through your EHS department. Laboratory personnel are responsible for the safe and compliant accumulation of the waste.

  • Waste Characterization: The waste is identified as hazardous due to its carbamate and amine functionalities. Under the Resource Conservation and Recovery Act (RCRA), carbamate wastes are regulated due to their toxicity.[1]

  • Accumulation: Carefully transfer all waste, including pure compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and spill cleanup materials, into the pre-labeled hazardous waste container.

  • Documentation: Keep a log of the approximate amounts of waste added to the container.

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area. The container must remain closed and in a secondary containment tray.

  • Request for Disposal: Once the container is full or has been in use for the maximum time allowed by your institution (e.g., 6-12 months), submit a chemical waste disposal request to your EHS department.[13] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [9][11]

The diagram below illustrates the decision-making process for handling and disposing of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate waste in the laboratory.

G Disposal Workflow for tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate cluster_prep Preparation & Handling cluster_containment Containment & Segregation cluster_storage Storage & Final Disposal start Waste Generated (Solid, Solution, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood check_compat Confirm No Incompatible Waste is Present (e.g., Strong Oxidizers) fume_hood->check_compat Proceed waste_container Select Labeled, Compatible Hazardous Waste Container add_waste Add Waste to Container waste_container->add_waste seal_container Securely Seal Container After Each Addition add_waste->seal_container check_compat->waste_container OK store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste is_full Container Full or Time Limit Reached? store_waste->is_full is_full->store_waste No ehs_request Submit Disposal Request to EHS is_full->ehs_request Yes ehs_pickup Await Professional Disposal by EHS Contractor ehs_request->ehs_pickup

Caption: Decision workflow for safe laboratory disposal of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate.

Regulatory Context: The Final Journey of Your Waste

The disposal of carbamate waste is federally regulated by the EPA under RCRA.[1] Due to the difficulty in analyzing for every specific carbamate compound, the EPA allows for the use of "Best Demonstrated Available Technologies" (BDAT) as an alternative treatment standard before land disposal.[1][14] For organic wastes like this, BDAT typically involves high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the hazardous chemical, minimizing threats to human health and the environment.[14] Your EHS department manages this final, crucial step, ensuring full compliance.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: tert.-Amyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • United States Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Agilent Technologies. (2023, October 31). Microarray Wash Buffer Additive, Part Number 5190-0401 - SAFETY DATA SHEET. Retrieved from [Link]

  • Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • United States Environmental Protection Agency. (2011, August 12). EPA Issues Rule on Carbamate Wastes. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Novel Chemical Entity (NCE) / High-Value Building Block Primary Hazard Class: Corrosive / Irritant (Inferred) Critical Risk: This compound contains a primary amine pendant to a strained oxetane ring. While the Boc group mitigates some reactivity, the free amine moiety presents a risk of chemical burns and respiratory sensitization. The oxetane ring poses a latent alkylation risk if subjected to acidic conditions or high temperatures.

Immediate Action Required:

  • Handle only in a certified chemical fume hood.

  • Avoid all contact with strong acids during storage and waste consolidation (risk of exothermic decomposition and gas evolution).

  • Assume skin sensitizer status due to the aminomethyl motif.

Hazard Mechanism & Risk Assessment

As a Senior Application Scientist, I advise treating this compound not just by its bulk properties, but by the reactivity of its functional groups.

Functional GroupHazard MechanismOperational Implication
Oxetane Ring Ring Strain (~106 kJ/mol): Susceptible to acid-catalyzed ring opening.[1] Potential DNA alkylator (though lower risk than epoxides).Do not heat >50°C without stability data. Avoid Lewis acids unless intended for reaction.
Aminomethyl Nucleophile / Base: High pH potential. Causes saponification of skin lipids (chemical burns).Strict PPE required. Inhalation of dust/aerosol can cause severe respiratory irritation.
Boc-Carbamate Acid Lability: Decomposes to release CO₂ and isobutylene gas upon contact with strong acids (TFA, HCl).Pressure Risk: Never store in sealed vessels if acidic impurities are present.

PPE Layering Strategy (The "What")

Standard laboratory attire is insufficient. You must employ a "Barrier Redundancy" strategy.

Hand Protection: Permeation Dynamics

Nitrile is the baseline, but thickness matters. The amine functionality can permeate thin nitrile rapidly if in solution.

Glove MaterialThicknessEst. BreakthroughRecommendation
Nitrile (Standard) 4-5 mil< 15 mins (Solution)Splash Only. Change immediately upon contact.
Nitrile (Extended) 8-10 mil> 60 minsPrimary Layer. Recommended for weighing/solids.
Laminate (Silver Shield) Multi-layer> 480 minsCritical. Use as under-glove if handling concentrated stock solutions.

Protocol: Use Double Gloving (4 mil Nitrile over 4 mil Nitrile) for routine handling. This provides a visual indicator of breaches and allows outer glove removal without exposing skin.

Respiratory & Ocular Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses allow vapor/aerosol entry from the sides, which is unacceptable for amines.

  • Respiratory:

    • Primary: Fume Hood (Face velocity 80-100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges. Note: Dust masks (N95) offer NO protection against amine vapors.

Operational Workflow (The "How")

Diagram 1: Hierarchy of Controls & Workflow

This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

SafetyProtocol cluster_0 Hierarchy of Controls cluster_1 Operational Steps Eng Engineering Control: Fume Hood (Vented) Admin Admin Control: SOP & Access Restriction Eng->Admin PPE PPE Layer: Goggles + Double Nitrile Admin->PPE Storage Storage: -20°C, Desiccated Segregate from Acids PPE->Storage Weigh Weighing: Static Control Antistatic Gun/Bar Storage->Weigh Weigh->Eng Inside Hood React Reaction: Inert Atmosphere (N2/Ar) Ventilation Active Weigh->React React->Eng Sash < 18 inches Waste Disposal: Basic/Organic Stream NO Acid Mixing React->Waste

Caption: Operational logic flow linking hierarchy of controls to specific experimental stages. Note the critical segregation of waste streams.

Step-by-Step Handling Protocol

Step 1: Retrieval & Acclimation

  • Remove vial from -20°C storage.

  • Crucial: Allow the vial to warm to room temperature inside a desiccator before opening.

  • Reasoning: Opening a cold vial condenses atmospheric moisture. Water reacts with the amine to form sticky hydrates and may hydrolyze the oxetane over time [1].

Step 2: Weighing (The High-Risk Step)

  • Static electricity often causes fine amine powders to "fly."

  • Action: Use an ionizing bar or anti-static gun on the spatula and vial.

  • Perform weighing inside the fume hood . If a balance is not available in the hood, prepare a tared vial, add solid in the hood, cap tightly, and transport to the balance.

Step 3: Solubilization

  • Solvent choice: DCM, THF, or DMF.

  • Warning: Avoid protic solvents (Methanol/Ethanol) if the solution will be stored for long periods, as the amine can slowly attack the oxetane ring intermolecularly in high concentrations.

Step 4: Cleanup

  • Wipe all surfaces with a weak acid solution (e.g., 1% Citric Acid) followed by water.

  • Reasoning: The citric acid neutralizes the amine residues, preventing migration of hazardous dust.

Emergency & Disposal Procedures

Spill Management
  • Evacuate the immediate area if the spill is >500 mg outside a hood.

  • Neutralize: Do not use strong acids. Cover with a commercial "Solvent Absorbent" or vermiculite.

  • Decontaminate: Wash the area with soap and water.[2][3][4]

Waste Disposal (Critical)
  • Segregation: This compound must go into the Organic / Basic waste stream.

  • Incompatibility: NEVER pour into a waste container containing strong acids (TFA, HCl, H₂SO₄).

    • Mechanism:[2][3][5][6] Acid contact removes the Boc group (releasing CO₂ gas) and opens the oxetane ring (exothermic). In a closed waste drum, this pressurization can cause an explosion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition, 49(48), 8979-8985. (Provides stability data on oxetane rings). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.